molecular formula C6H8N2O B137587 1-(Prop-2-yn-1-yl)imidazolidin-2-one CAS No. 131423-07-9

1-(Prop-2-yn-1-yl)imidazolidin-2-one

货号: B137587
CAS 编号: 131423-07-9
分子量: 124.14 g/mol
InChI 键: CJTPKXKFJLIBBK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

1-(Prop-2-yn-1-yl)imidazolidin-2-one is a versatile chemical building block with the molecular formula C6H8N2O and a molecular weight of 124.14 g/mol . This compound, which is typically supplied as a powder and stored at room temperature, belongs to the imidazolidinone class of heterocycles, which are of great importance in medicinal and synthetic chemistry due to their wide range of biological activities . Its structure incorporates both an imidazolidin-2-one core and a terminal alkyne (prop-2-yn-1-yl) group, making it a valuable synthon for further chemical exploration. The primary research value of this compound lies in its role as a chiral auxiliary in asymmetric synthesis . Derived from ephedrine, the imidazolidin-2-one scaffold is structurally related to the well-known Evans oxazolidinones and is used to control stereochemistry in various carbon-carbon bond-forming reactions . Researchers have successfully employed this chiral template for highly diastereoselective transformations, including alkylations, aldol reactions, conjugate additions, and inverse-demand hetero-Diels-Alder reactions . This enables the synthesis of enantiomerically enriched molecules such as α,α-disubstituted β-amino acids and complex natural product subunits . Furthermore, the prop-2-yn-1-yl (propargyl) side chain offers a handle for additional synthetic manipulation via click chemistry or other metal-catalyzed coupling reactions. The related compound imiprothrin, which shares a similar imidazolidin-2-one moiety functionalized with a prop-2-yn-1-yl group, is a known synthetic pyrethroid insecticide, highlighting the potential of this chemical class in agrochemical research . This product is intended for research use only and is not intended for diagnostic or therapeutic applications. Appropriate safety precautions should be observed; the compound has associated hazard statements H315, H319, and H335 .

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-prop-2-ynylimidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-2-4-8-5-3-7-6(8)9/h1H,3-5H2,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTPKXKFJLIBBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131423-07-9
Record name 1-(prop-2-yn-1-yl)imidazolidin-2-one
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Foundational & Exploratory

Synthesis of 1-(Prop-2-yn-1-yl)imidazolidin-2-one: A Modern Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive, in-depth exploration of the synthesis of 1-(Prop-2-yn-1-yl)imidazolidin-2-one from the primary amine, propargylamine. The imidazolidin-2-one scaffold is a privileged structure in medicinal chemistry, and its functionalization with a terminal alkyne moiety creates a versatile building block for further elaboration via modern synthetic methodologies like copper-catalyzed azide-alkyne cycloaddition (CuAAC). This document details a robust two-step synthetic pathway, beginning with the formation of a key N-(2-chloroethyl)urea intermediate followed by a base-mediated intramolecular cyclization. We will dissect the underlying reaction mechanisms, provide detailed, field-proven experimental protocols, and discuss critical safety considerations. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable synthon in their research endeavors.

Introduction: The Strategic Value of the Propargylated Imidazolidinone Scaffold

The imidazolidin-2-one ring system is a core structural motif present in numerous biologically active compounds and pharmaceuticals.[1] As a cyclic urea, it often serves as a rigid scaffold that can correctly orient pharmacophoric elements for optimal interaction with biological targets.[2][3] Its applications span from chiral auxiliaries in asymmetric synthesis to key components in agents targeting a wide array of diseases.[4]

The strategic introduction of a propargyl group (prop-2-yn-1-yl) onto the imidazolidinone core, yielding 1-(Prop-2-yn-1-yl)imidazolidin-2-one, transforms this scaffold into a highly valuable and versatile building block.[5][6] The terminal alkyne function is a powerful chemical handle, most notably for its participation in "click chemistry," allowing for the efficient and specific covalent linkage to azide-containing molecules under mild conditions.[7] This opens avenues for applications in fragment-based drug discovery, the synthesis of complex molecular probes, and the development of bioconjugates. This guide provides the necessary theoretical and practical framework for the reliable synthesis of this key intermediate.

Synthetic Strategy & Retrosynthetic Analysis

The synthesis of 1-(Prop-2-yn-1-yl)imidazolidin-2-one from propargylamine is most logically approached via a two-step sequence involving the formation of a linear urea precursor followed by an intramolecular cyclization. This strategy leverages commercially available and relatively inexpensive starting materials.

The retrosynthetic analysis, illustrated below, disconnects the target cyclic urea at one of the N-C(O) bonds and the N-C alkyl bond. This reveals a key intermediate, an N,N'-disubstituted urea bearing a propargyl group and a 2-chloroethyl group. The 2-chloroethyl moiety is an ideal precursor for the cyclization step, as the chloride ion is an excellent leaving group for an intramolecular nucleophilic substitution. This urea intermediate can be readily formed from the reaction of propargylamine with 2-chloroethyl isocyanate.

G TM Target Molecule 1-(Prop-2-yn-1-yl)imidazolidin-2-one Int Intermediate N-(Prop-2-yn-1-yl)-N'-(2-chloroethyl)urea TM->Int Intramolecular Cyclization (SN2) SM1 Starting Material 1 Propargylamine Int->SM1 Nucleophilic Addition SM2 Starting Material 2 2-Chloroethyl isocyanate Int->SM2

Caption: Retrosynthetic analysis of 1-(Prop-2-yn-1-yl)imidazolidin-2-one.

Mechanistic Insights

The overall synthesis proceeds via two distinct and well-understood reaction mechanisms. A thorough grasp of these mechanisms is crucial for troubleshooting and optimizing the reaction conditions.

Part A: Urea Formation via Nucleophilic Addition

The first step involves the reaction between propargylamine and 2-chloroethyl isocyanate. The nitrogen atom of propargylamine, with its lone pair of electrons, acts as a nucleophile. It attacks the electrophilic carbon atom of the isocyanate group. This concerted process results in the formation of a new carbon-nitrogen bond and the migration of a proton from the amine to the isocyanate nitrogen, yielding the stable N,N'-disubstituted urea intermediate. This reaction is typically fast, exothermic, and proceeds in high yield.[8][9]

Part B: Base-Mediated Intramolecular Cyclization

The second step is an intramolecular S_N2 reaction to form the five-membered ring.[10] A strong, non-nucleophilic base (e.g., sodium hydride) is used to deprotonate the nitrogen atom adjacent to the propargyl group. This deprotonation significantly enhances its nucleophilicity. The resulting anion then attacks the carbon atom bonded to the chlorine, displacing the chloride leaving group and closing the ring to form the desired 1-(Prop-2-yn-1-yl)imidazolidin-2-one. The choice of a polar aprotic solvent like DMF or THF is critical as it solvates the cation of the base without interfering with the nucleophile.

G cluster_0 Step 1: Urea Formation cluster_1 Step 2: Intramolecular Cyclization Propargylamine Propargylamine Intermediate N-(Prop-2-yn-1-yl)-N'-(2-chloroethyl)urea Propargylamine->Intermediate Nucleophilic Addition Isocyanate 2-Chloroethyl isocyanate Isocyanate->Intermediate Intermediate_c N-(Prop-2-yn-1-yl)-N'-(2-chloroethyl)urea Intermediate->Intermediate_c Base Base (e.g., NaH) Anion Deprotonated Intermediate Base->Anion Product Target Molecule Anion->Product Intramolecular SN2 Chloride Cl⁻ Intermediate_c->Anion - H⁺

Caption: Overall synthetic workflow from starting materials to the final product.

Detailed Experimental Protocol

Materials and Instrumentation
  • Reagents: Propargylamine (≥98%), 2-Chloroethyl isocyanate (≥98%), Sodium Hydride (60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF), Anhydrous Dichloromethane (DCM), Diethyl Ether, Ethyl Acetate, Hexanes, Magnesium Sulfate (anhydrous), Saturated aqueous sodium bicarbonate, Brine.

  • Instrumentation: Magnetic stirrer with hotplate, inert atmosphere setup (e.g., Schlenk line or nitrogen balloon), standard laboratory glassware, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), column chromatography setup, NMR spectrometer, IR spectrometer, Mass spectrometer.

Critical Safety Precautions
  • Propargylamine: Highly flammable liquid and vapor. Toxic in contact with skin and harmful if swallowed. Causes severe skin burns and eye damage.[11][12][13]

  • 2-Chloroethyl isocyanate: Flammable liquid and vapor. Toxic if swallowed or inhaled. Causes skin and severe eye irritation. Lachrymator. Moisture sensitive.[14][15][16]

  • Sodium Hydride: Flammable solid. Reacts violently with water to produce flammable hydrogen gas. Causes severe skin burns and eye damage.

  • Handling: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves (nitrile gloves are suitable), is mandatory. The addition of 2-chloroethyl isocyanate should be done slowly and at a reduced temperature due to the exothermic nature of the reaction. Sodium hydride must be handled under an inert atmosphere and quenched carefully.

Step 1: Synthesis of N-(Prop-2-yn-1-yl)-N'-(2-chloroethyl)urea (Intermediate 1)
  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add propargylamine (1.0 eq) and anhydrous dichloromethane (DCM) to make a 0.5 M solution.

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Add a solution of 2-chloroethyl isocyanate (1.05 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

  • Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate/Hexanes). The disappearance of the propargylamine spot indicates completion.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • The crude product, a white to off-white solid, is often of sufficient purity for the next step. If necessary, it can be purified by recrystallization from a suitable solvent system like diethyl ether/hexanes.

Step 2: Synthesis of 1-(Prop-2-yn-1-yl)imidazolidin-2-one (Target Molecule)
  • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 eq, 60% dispersion in oil).

  • Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, carefully decanting the hexanes each time.

  • Add anhydrous THF to the washed sodium hydride to make a 0.5 M suspension and cool the flask to 0 °C.

  • Dissolve the crude N-(prop-2-yn-1-yl)-N'-(2-chloroethyl)urea (1.0 eq) from Step 1 in anhydrous THF and add it dropwise to the stirred NaH suspension. (Note: Hydrogen gas evolution will occur).

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 50 °C for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess sodium hydride by the slow, dropwise addition of water.

  • Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford 1-(prop-2-yn-1-yl)imidazolidin-2-one as a solid.

Data Summary and Characterization

CompoundFormulaMW ( g/mol )ReagentsMolar Eq.Typical Yield
Intermediate 1 C₆H₉ClN₂O160.60Propargylamine1.0>90% (crude)
2-Chloroethyl isocyanate1.05
Target Molecule C₆H₈N₂O124.14Intermediate 11.070-85%
Sodium Hydride1.2

Expected Analytical Data for 1-(Prop-2-yn-1-yl)imidazolidin-2-one:

  • ¹H NMR (CDCl₃, 400 MHz): δ ~ 5.0-5.5 (br s, 1H, NH), 4.15 (d, J=2.4 Hz, 2H, N-CH ₂-C≡CH), 3.45 (t, J=8.0 Hz, 2H, N-CH ₂-CH₂), 3.30 (t, J=8.0 Hz, 2H, N-CH₂-CH ₂), 2.25 (t, J=2.4 Hz, 1H, C≡CH ).

  • ¹³C NMR (CDCl₃, 101 MHz): δ ~ 160.0 (C=O), 78.0 (C≡CH), 72.0 (C≡C H), 45.0 (N-C H₂-CH₂), 40.0 (N-CH₂-C H₂), 35.0 (N-C H₂-C≡CH).

  • IR (KBr, cm⁻¹): ~3280 (≡C-H stretch), ~2120 (C≡C stretch), ~1690 (C=O stretch).

  • MS (ESI+): m/z 125.07 [M+H]⁺.

Discussion and Application in Drug Discovery

Optimization and Troubleshooting
  • Purity of Reagents: The use of anhydrous solvents is critical, especially in the cyclization step, as sodium hydride reacts violently with water. 2-Chloroethyl isocyanate is also moisture-sensitive and should be handled accordingly.[15]

  • Base Selection: While sodium hydride is effective, other strong, non-nucleophilic bases like potassium tert-butoxide (KOtBu) can also be used for the cyclization. The choice may depend on solubility and reaction kinetics.

  • Side Reactions: A potential side reaction is the polymerization of propargylamine, especially under basic conditions or upon heating. The described procedure, which first protects the amine as a urea, mitigates this risk.

Versatility of the Propargyl Moiety

The synthetic utility of 1-(Prop-2-yn-1-yl)imidazolidin-2-one stems from the reactivity of its terminal alkyne. This functional group serves as a linchpin for a variety of powerful coupling reactions, enabling the rapid diversification of the core scaffold. This is particularly advantageous in a drug discovery context where generating libraries of related compounds for structure-activity relationship (SAR) studies is essential.

G Start 1-(Prop-2-yn-1-yl)imidazolidin-2-one Click 1,2,3-Triazole Derivative Start->Click CuAAC (R-N3, Cu(I)) Sonogashira Coupled Aryl/Vinyl Alkyne Start->Sonogashira Sonogashira Coupling (R-X, Pd/Cu) Mannich Propargyl Amine Derivative Start->Mannich Mannich Reaction (R2NH, CH2O)

Caption: Key follow-up reactions leveraging the terminal alkyne functionality.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the quintessential "click" reaction. It allows for the efficient formation of a stable 1,2,3-triazole ring by coupling the alkyne with an organic azide. This reaction is high-yielding, tolerant of a wide range of functional groups, and can often be performed in aqueous media.

  • Sonogashira Coupling: This palladium/copper-catalyzed cross-coupling reaction forms a new carbon-carbon bond between the terminal alkyne and aryl or vinyl halides, providing access to a wide range of conjugated systems.[17]

  • Mannich Reaction: The acidic proton of the terminal alkyne can participate in Mannich-type reactions to generate more complex propargylic amine structures.[18]

Conclusion

This guide has outlined a reliable and efficient two-step synthesis for 1-(Prop-2-yn-1-yl)imidazolidin-2-one, a valuable and versatile building block for chemical and pharmaceutical research. By detailing the mechanistic underpinnings, providing a robust experimental protocol, and emphasizing critical safety considerations, we have created a comprehensive resource for scientists. The strategic importance of this compound lies in its combination of a medicinally relevant imidazolidin-2-one core with a synthetically tractable terminal alkyne, paving the way for the development of novel molecular entities through modern coupling chemistries.

References

  • Romero, M., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry, 84(6), 3247–3260. [Link]

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  • Romero, M., et al. (2019). (PDF) Synthesis of Imidazolidin-2-Ones and Imidazol-2-Ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. ResearchGate. [Link]

  • Valente, S., et al. (2010). Synthesis, antiproliferative activity evaluation and structure-activity relationships of novel aromatic urea and amide analogues of N-phenyl-N'-(2-chloroethyl)ureas. European Journal of Medicinal Chemistry, 45(7), 2828-36. [Link]

  • Jaman, Z., et al. (2021). Continuous Extraction of 2-Chloroethyl isocyanate for 1-(2-chloroethyl)-3-cyclohexylurea Purification. Processes, 9(11), 1930. [Link]

  • Ravez, S., et al. (2011). Intramolecular cyclization of N-phenyl N'(2-chloroethyl)ureas leads to active N-phenyl-4,5-dihydrooxazol-2-amines alkylating β-tubulin Glu198 and prohibitin Asp40. Biochemical Pharmacology, 81(9), 1094-101. [Link]

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Sources

An In-depth Technical Guide to 1-(Prop-2-yn-1-yl)imidazolidin-2-one: A Versatile Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive scientific overview of 1-(Prop-2-yn-1-yl)imidazolidin-2-one, a heterocyclic compound of increasing interest to the scientific community. By combining the structurally significant imidazolidin-2-one scaffold with a chemically versatile propargyl group, this molecule emerges as a potent building block in medicinal chemistry and materials science. This document delves into its fundamental chemical and physical properties, spectroscopic signature, synthesis, and reactivity. Particular emphasis is placed on the strategic application of its dual functionalities—the proven biological relevance of the cyclic urea core and the synthetic utility of the terminal alkyne for "click" chemistry and other transformations. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule's unique potential in their work.

Molecular Identity and Physicochemical Properties

1-(Prop-2-yn-1-yl)imidazolidin-2-one is a specific derivative of imidazolidin-2-one, a five-membered cyclic urea.[1] The key feature of this molecule is the N-1 substitution with a propargyl group, which introduces a terminal alkyne. This functional group is a gateway for a vast array of chemical modifications, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.

The core imidazolidin-2-one moiety is a well-established pharmacophore found in numerous FDA-approved drugs, highlighting its importance in molecular design for biological applications.[2][3] The combination of this proven scaffold with the synthetically enabling propargyl group makes 1-(Prop-2-yn-1-yl)imidazolidin-2-one a molecule of significant strategic value.

Table 1: Core Identifiers and Physicochemical Properties

PropertyValueSource
IUPAC Name 1-(prop-2-yn-1-yl)imidazolidin-2-one[4]
Synonyms 1-prop-2-ynylimidazolidin-2-one[4][5]
CAS Number 131423-07-9[4]
Molecular Formula C₆H₈N₂O[4][5]
Molecular Weight 124.14 g/mol [4]
SMILES C#CCN1CCNC1=O[4][5]
InChI Key CJTPKXKFJLIBBK-UHFFFAOYSA-N[5]
Appearance Powder[4]
Predicted XlogP -0.6[5]
Hydrogen Bond Donor Count 1[6]
Hydrogen Bond Acceptor Count 1[6]

Spectroscopic Profile for Structural Elucidation

Accurate characterization of 1-(Prop-2-yn-1-yl)imidazolidin-2-one is essential for its use in synthesis and research. While specific experimental spectra are not widely published, a detailed prediction of its spectroscopic signature can be made based on its constituent functional groups.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H-NMR: The proton spectrum is expected to show distinct signals corresponding to the different environments. The terminal alkyne proton (≡C-H) should appear as a triplet around 2.2-2.4 ppm. The methylene protons of the propargyl group (-CH₂-) adjacent to the nitrogen would likely be a doublet around 4.0-4.2 ppm. The two methylene groups of the imidazolidinone ring (-CH₂-CH₂-) are expected to appear as two distinct multiplets in the 3.2-3.6 ppm region. The N-H proton of the urea moiety would present as a broad singlet, typically in the 5.0-7.0 ppm range, depending on the solvent and concentration.

  • ¹³C-NMR: The carbon spectrum provides confirmation of the key functional groups. The carbonyl carbon (C=O) is expected in the 160-165 ppm range.[3] The two carbons of the alkyne group should appear around 70-80 ppm. The methylene carbon of the propargyl group would be found around 35-45 ppm, while the two imidazolidinone ring carbons are expected in the 40-50 ppm range.

2.2 Infrared (IR) Spectroscopy The IR spectrum is a powerful tool for identifying the primary functional groups. Key expected absorption bands include:

  • A sharp, strong peak around 3300 cm⁻¹ corresponding to the ≡C-H stretch of the terminal alkyne.

  • A weak but sharp absorption near 2100-2150 cm⁻¹ for the C≡C triple bond stretch.

  • A strong, broad band in the region of 3200-3400 cm⁻¹ due to the N-H stretching of the urea.

  • A very strong absorption band around 1680-1700 cm⁻¹ for the C=O (amide I) stretch of the cyclic urea.

2.3 Mass Spectrometry (MS) Under Electron Impact (EI) or Electrospray Ionization (ESI), the molecular ion peak [M]+• or protonated molecule [M+H]⁺ would be observed at m/z 124 and 125, respectively. Predicted collision cross section data for various adducts are available, which can aid in identification in complex matrices.[5]

Table 2: Predicted Spectroscopic Data Summary

TechniqueFeatureExpected Signal
¹H-NMR Terminal Alkyne (≡C-H)~2.2-2.4 ppm (t)
Propargyl Methylene (-CH₂-)~4.0-4.2 ppm (d)
Ring Methylene (-CH₂-CH₂-)~3.2-3.6 ppm (m)
Amide Proton (N-H)~5.0-7.0 ppm (br s)
¹³C-NMR Carbonyl (C=O)~160-165 ppm
Alkyne carbons (-C≡C-)~70-80 ppm
IR Alkyne C-H Stretch~3300 cm⁻¹ (sharp)
Alkyne C≡C Stretch~2100-2150 cm⁻¹ (weak, sharp)
Amide N-H Stretch~3200-3400 cm⁻¹ (broad)
Carbonyl C=O Stretch~1680-1700 cm⁻¹ (strong)
MS (ESI+) Protonated Molecule [M+H]⁺m/z 125.07

Synthesis and Reactivity

The synthesis and reactivity of 1-(Prop-2-yn-1-yl)imidazolidin-2-one are straightforward, making it an accessible and versatile reagent.

3.1 Synthesis Pathway The most direct and common method for preparing this compound is through the N-alkylation of imidazolidin-2-one. This reaction involves the deprotonation of the parent heterocycle with a suitable base, followed by nucleophilic substitution with a propargyl halide, such as propargyl bromide. This approach is analogous to methods used for similar N-substituted imidazolidinones.[7]

The choice of base and solvent is critical for optimizing yield and minimizing side reactions. A moderately strong base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) is typically sufficient to deprotonate the amide nitrogen. A polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (MeCN), is ideal for facilitating this Sₙ2 reaction.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_products Products Imidazolidinone Imidazolidin-2-one Deprotonation 1. Deprotonation of Imidazolidinone Imidazolidinone->Deprotonation Mixing PropargylBromide Propargyl Bromide Alkylation 2. Nucleophilic Attack on Propargyl Bromide (Sₙ2) PropargylBromide->Alkylation Base Base (e.g., K₂CO₃) Base->Deprotonation Mixing Solvent Solvent (e.g., DMF) Solvent->Deprotonation Mixing Deprotonation->Alkylation Anion Formation TargetMolecule 1-(Prop-2-yn-1-yl)imidazolidin-2-one Alkylation->TargetMolecule Workup & Purification

Fig 1. General workflow for the synthesis of 1-(Prop-2-yn-1-yl)imidazolidin-2-one.

3.2 Core Reactivity The reactivity of this molecule is dominated by the propargyl group, which serves as a versatile synthetic handle. The imidazolidinone core is generally stable under many reaction conditions.

ReactivityMap cluster_reactions Key Transformations cluster_products Resulting Structures center_node 1-(Prop-2-yn-1-yl)imidazolidin-2-one Click CuAAC (Click Chemistry) center_node->Click + R-N₃, Cu(I) Reduction Alkyne Reduction center_node->Reduction + H₂, Pd/C or Lindlar Oxidation Oxidative Coupling center_node->Oxidation + O₂, Cu(II) (Glaser Coupling) Substitution Substitution Reactions center_node->Substitution Deprotonation then + Electrophile Triazole Triazole Adducts Click->Triazole Alkane Propyl-imidazolidinone Reduction->Alkane AlkyneDimer Butadiyne-linked Dimer Oxidation->AlkyneDimer SubstitutedAlkyne Functionalized Alkynes Substitution->SubstitutedAlkyne

Fig 2. Reactivity map highlighting the versatility of the propargyl group.
  • Click Chemistry (CuAAC): This is arguably the most important reaction for this molecule. The terminal alkyne reacts efficiently and regioselectively with azides in the presence of a copper(I) catalyst to form stable 1,4-disubstituted 1,2,3-triazole rings. This reaction is foundational in drug discovery, bioconjugation, and materials science for its high yield, stereospecificity, and tolerance of a wide range of functional groups.

  • Reduction: The alkyne can be selectively reduced. Catalytic hydrogenation with Lindlar's catalyst will yield the corresponding allyl derivative, 1-(Prop-2-en-1-yl)imidazolidin-2-one.[8] Complete reduction using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere will produce the fully saturated analog, 1-propylimidazolidin-2-one.

  • Oxidation/Coupling: The terminal alkyne can undergo oxidative homocoupling reactions, such as the Glaser or Eglinton couplings, to form symmetrical 1,3-diyne structures.

  • Substitution: The terminal alkyne proton can be deprotonated with a strong base (e.g., n-BuLi) to form an acetylide, which can then act as a nucleophile to react with various electrophiles (e.g., alkyl halides, carbonyls), further extending the molecular complexity.

Protocol: Synthesis of 1-(Prop-2-yn-1-yl)imidazolidin-2-one

This protocol describes a representative lab-scale synthesis via N-alkylation.

4.1 Materials and Equipment

  • Imidazolidin-2-one (1.0 eq)

  • Propargyl bromide (80% in toluene, 1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel, rotary evaporator, silica gel for column chromatography.

4.2 Procedure

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add imidazolidin-2-one (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.5 M concentration relative to the starting material).

  • Reactant Addition: Cool the mixture to 0 °C in an ice bath. Add propargyl bromide (1.1 eq) dropwise via a dropping funnel over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil/solid via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.

4.3 Self-Validation and Causality

  • Why anhydrous conditions? Water can compete as a nucleophile and hydrolyze the propargyl bromide.

  • Why a base? The pKa of the N-H proton of the urea is high enough that a base is required to generate the nucleophilic anion for the Sₙ2 reaction. K₂CO₃ is a safe and effective choice for this transformation.[7]

  • Why dropwise addition at 0 °C? The alkylation reaction is exothermic. Slow addition at a reduced temperature helps control the reaction rate and prevent potential side reactions.

  • Why an excess of propargyl bromide? A slight excess helps to drive the reaction to completion, ensuring full consumption of the starting imidazolidin-2-one.

  • Why an aqueous workup? This step is crucial for removing the inorganic base (K₂CO₃) and the highly polar solvent (DMF), which are essential for the reaction but interfere with purification.

Applications in Drug Development and Materials Science

The value of 1-(Prop-2-yn-1-yl)imidazolidin-2-one lies in its identity as a "scaffold-plus-handle" molecule.

  • Drug Discovery: The imidazolidin-2-one core is a privileged scaffold in medicinal chemistry.[2] By using this compound, drug discovery teams can rapidly synthesize libraries of novel compounds. The propargyl "handle" can be clicked with a diverse set of azide-containing fragments (peptides, small molecules, sugars) to explore structure-activity relationships (SAR) efficiently. The resulting triazole linker is not just a passive spacer; it is a stable, polar, hydrogen-bond accepting unit that can favorably interact with biological targets.

  • Bioconjugation: The molecule can be used to introduce the imidazolidinone motif onto larger biomolecules like proteins or nucleic acids that have been functionalized with an azide group.

  • Materials Science: It can serve as a monomer or cross-linking agent in the synthesis of advanced polymers and functional materials.[7] The rigidity of the alkyne and the polarity of the urea can impart unique structural and physical properties to new materials.

Safety and Handling

1-(Prop-2-yn-1-yl)imidazolidin-2-one should be handled with appropriate laboratory precautions.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

  • Storage: Store at room temperature in a dry, well-ventilated area.[4]

Conclusion

1-(Prop-2-yn-1-yl)imidazolidin-2-one is more than just a simple organic molecule; it is a strategically designed building block that bridges two important areas of modern chemistry. It provides access to the biologically relevant imidazolidin-2-one chemical space while offering the unparalleled synthetic flexibility of a terminal alkyne. Its straightforward synthesis and predictable reactivity make it an invaluable tool for researchers in drug discovery, chemical biology, and materials science, enabling the rapid construction of complex and functionally diverse molecular architectures.

References

  • 1-(prop-2-yn-1-yl)imidazolidin-2-one | AMERICAN ELEMENTS. [Link]

  • 1-(prop-2-en-1-yl)imidazolidin-2-one - PubChemLite. [Link]

  • 1-(prop-2-yn-1-yl)imidazolidin-2-one - PubChemLite. [Link]

  • Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions | The Journal of Organic Chemistry - ACS Publications. [Link]

  • The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC. [Link]

  • Synthesis of Imidazolidin-2-Ones and Imidazol-2-Ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions - ResearchGate. [Link]

  • Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol - PMC. [Link]

  • The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - MDPI. [Link]

  • IMIDAZOLIDIN-2-ONE | CAS 120-93-4 - Matrix Fine Chemicals. [Link]

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC. [Link]

  • Imidazolidin-2-one - [K62398] - Synthonix, Inc. [Link]

  • Recent advances in the synthesis of highly substituted imidazolidines - PMC - NIH. [Link]

  • IMIDAZOLIDIN-2-ONE - Ataman Kimya. [Link]

  • Imidazolidinone synthesis - Organic Chemistry Portal. [Link]

  • 2-Imidazolidinone | C3H6N2O | CID 8453 - PubChem - NIH. [Link]

  • 2-Imidazolidinone - Wikipedia. [Link]

  • 2-IMIDAZOLIDINONE - Ataman Kimya. [Link]

  • The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - ResearchGate. [Link]

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Technical Guide to CAS 131423-07-9: 1-(Prop-2-yn-1-yl)imidazolidin-2-one as a Bifunctional Scaffold in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and bioconjugation, the strategic selection of molecular scaffolds dictates the success of lead optimization. CAS 131423-07-9 , chemically known as 1-(prop-2-yn-1-yl)imidazolidin-2-one, represents a highly versatile bifunctional building block. It seamlessly integrates a cyclic urea pharmacophore —renowned for its metabolic stability and potent hydrogen-bonding capabilities—with a terminal alkyne handle. This alkyne moiety serves as a bio-orthogonal anchor for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry, enabling researchers to graft the cyclic urea onto complex biomolecules, polymers, or fragment-based drug libraries with near-perfect regioselectivity[1].

This technical guide provides an authoritative breakdown of the physicochemical properties, mechanistic synthesis, and self-validating experimental protocols for utilizing CAS 131423-07-9 in advanced drug development workflows.

Physicochemical Properties & Safety Profile

Understanding the baseline properties of CAS 131423-07-9 is critical for predicting its solubility, reactivity, and behavior in physiological environments. The compound is typically isolated as a stable solid and exhibits excellent shelf-life when protected from moisture and strong oxidants.

Structural and Chemical Data
ParameterValue
IUPAC Name 1-(prop-2-yn-1-yl)imidazolidin-2-one
CAS Registry Number 131423-07-9[2]
Molecular Formula C6H8N2O[2]
Molecular Weight 124.14 g/mol [2]
PubChem CID 15669657[2]
MDL Number MFCD14638386[2]
Key Structural Features 5-membered cyclic urea, Terminal propargyl group
Safety & Handling

While specific in vivo toxicity data for this exact intermediate is limited, it must be handled as a biologically active organic compound.

  • PPE Requirements: Nitrile gloves, safety goggles, and a standard laboratory coat.

  • Storage: Store in a cool, dry environment (typically 2-8°C for long-term stability) under an inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation of the terminal alkyne.

Chemical Synthesis & Mechanistic Pathway

The synthesis of CAS 131423-07-9 is a classic example of constructing a functionalized heterocycle via a linear addition followed by an intramolecular cyclization[3].

Step-by-Step Synthetic Protocol
  • Urea Formation: Propargylamine (1.1 eq) is dissolved in anhydrous Tetrahydrofuran (THF). The reaction vessel is immersed in an ice bath to cool the solution to 0°C. Chloroethyl isocyanate (1.0 eq) is added dropwise under vigorous stirring[3].

    • Causality: The nucleophilic primary amine attacks the highly electrophilic isocyanate carbon. Cooling to 0°C is strictly required to control the exothermic nature of this addition, preventing thermal degradation and ensuring high regioselectivity without side reactions.

  • Intramolecular Cyclization: The resulting intermediate, 1-(2-chloroethyl)-3-(prop-2-yn-1-yl)urea, is subjected to a base (e.g., Sodium Hydride or Potassium Carbonate).

    • Causality: The base deprotonates the urea nitrogen, increasing its nucleophilicity. This triggers an intramolecular SN​2 substitution, displacing the terminal chloride ion. The thermodynamics heavily favor the formation of the rigid 5-membered imidazolidin-2-one ring, driving the reaction to completion.

Synth A Propargylamine (C3H5N) C Intermediate Urea 1-(2-chloroethyl)-3-(prop-2-yn-1-yl)urea A->C Addition (THF, 0°C) B Chloroethyl isocyanate (C3H4ClNO) B->C Addition (THF, 0°C) D CAS 131423-07-9 1-(prop-2-yn-1-yl)imidazolidin-2-one C->D Cyclization (Base, -HCl)

Figure 1: Two-step synthetic workflow of CAS 131423-07-9 via intermediate urea cyclization.

Strategic Utility in Drug Discovery: The Bifunctional Advantage

The value of CAS 131423-07-9 lies in its dual functionality, which solves two distinct problems in drug design:

  • The Imidazolidin-2-one Pharmacophore: Cyclic ureas are highly prized in medicinal chemistry. They act as rigid, metabolically stable structural mimics for peptide bonds and are potent hydrogen bond donors/acceptors. This motif is frequently utilized in the design of HIV protease inhibitors, factor Xa inhibitors, and various CNS-active agents.

  • The Alkyne Handle for CuAAC: The terminal alkyne allows this pharmacophore to be modularly attached to any azide-bearing molecule. CuAAC provides 1,4-disubstituted 1H-1,2,3-triazoles in exceptionally high yields without forming toxic by-products[4]. The resulting triazole linkage is not merely a passive connector; it acts as a stable peptide mimetic itself, enhancing the overall pharmacological profile of the conjugate[5].

Experimental Protocol: CuAAC Bioconjugation Workflow

To successfully graft CAS 131423-07-9 onto an azido-substrate (e.g., an azido-peptide or small molecule fragment), a robust and self-validating CuAAC protocol is required.

Reagent Preparation & Causality
  • Catalyst Pre-mix: Dissolve CuSO4​⋅5H2​O (0.05 eq) and THPTA ligand (0.1 eq) in degassed water.

    • Why THPTA? Pre-mixing Cu(II) with a water-soluble ligand like THPTA ensures the metal is fully coordinated. THPTA protects the sensitive, active Cu(I) species from disproportionation and oxygen-induced degradation, drastically accelerating the reaction rate.

  • In Situ Reduction: Add Sodium Ascorbate (0.2 eq) to the catalyst mixture. The solution will briefly shift to a brownish hue before turning clear or pale yellow.

    • Why Ascorbate? It acts as a mild reducing agent, cleanly reducing Cu(II) to the catalytically active Cu(I) oxidation state in situ.

Conjugation Execution
  • In a separate reaction vial, dissolve CAS 131423-07-9 (1.0 eq) and the target Azido-Substrate (1.0 eq) in a 1:1 (v/v) mixture of tert-butanol and water.

    • Why this solvent? The biphasic co-solvent system bridges the solubility gap between the highly polar catalytic complex and potentially hydrophobic organic substrates.

  • Inject the activated Cu(I) catalyst complex into the substrate solution.

  • Stir the mixture at room temperature for 2 to 12 hours. Because CuAAC is highly bio-orthogonal, the reaction proceeds smoothly without cross-reacting with native amines, carboxylates, or hydroxyls[5].

CuAAC A CAS 131423-07-9 (Terminal Alkyne) D 1,4-Disubstituted Triazole-Urea Conjugate A->D Cycloaddition B Azido-Substrate (R-N3) B->D Cycloaddition C Catalytic System CuSO4 + NaAsc + THPTA C->D Cu(I) Catalysis

Figure 2: CuAAC bioconjugation pathway utilizing CAS 131423-07-9 and an azido-substrate.

Analytical Validation Parameters

To ensure the integrity of the bioconjugation and validate the experimental system, the following analytical checks must be performed:

  • Thin-Layer Chromatography (TLC): Monitor the complete consumption of the alkyne starting material (CAS 131423-07-9).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirm the mass of the newly formed triazole product. The expected [M+H]+ peak will equal the exact mass of the Alkyne + the exact mass of the Azide.

  • Proton Nuclear Magnetic Resonance ( 1H NMR): The definitive proof of a successful CuAAC cycloaddition is the disappearance of the terminal alkyne proton (typically presenting as a triplet near δ 2.2 ppm) and the emergence of a distinct singlet in the aromatic region ( δ 7.8 - 8.5 ppm), corresponding to the newly formed 1,2,3-triazole ring proton[4].

References

  • 1-(prop-2-yn-1-yl)imidazolidin-2-one Product Data. American Elements. Available at:[Link]

  • Synthesis of 1-(2-propynyl)-2-imidazolidinone. PrepChem. Available at:[Link]

  • CuAAC: An Efficient Click Chemistry Reaction on Solid Phase. ACS Combinatorial Science. Available at:[Link]

  • CuAAC click chemistry accelerates the discovery of novel chemical scaffolds as promising protein tyrosine phosphatases inhibitors. Current Medicinal Chemistry (PubMed). Available at:[Link]

  • Importance of the CuAAC Reaction in the Synthesis of Platinum Complexes with 1,4-Disubstituted-1H-1,2,3-triazoles. International Journal of Molecular Sciences (MDPI). Available at:[Link]

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An In-Depth Technical Guide to the Structural Isomers and Characterization of C6H8N2O

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The molecular formula C6H8N2O represents a diverse array of structural isomers that are of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive exploration of the key structural isomers of C6H8N2O, with a focus on aminopyridinols, aminopyrimidinones, and diaminohydroquinones. It offers an in-depth analysis of the modern analytical techniques employed for their characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). This guide is designed to serve as a practical resource for researchers by providing not only the theoretical underpinnings of these techniques but also detailed experimental protocols and expected spectral data for representative isomers. Furthermore, it delves into the synthetic pathways for these compounds and discusses their relevance and application in the field of drug discovery.

Introduction: The Significance of C6H8N2O Isomers in Medicinal Chemistry

Structural isomerism, the phenomenon where molecules share the same molecular formula but differ in the arrangement of their atoms, plays a critical role in drug design and development. Isomers of the same molecule can exhibit vastly different pharmacological, toxicological, and pharmacokinetic properties. The molecular formula C6H8N2O is a rich source of heterocyclic scaffolds that are prevalent in a wide range of biologically active compounds. Understanding the nuances of the structural features and the precise characterization of these isomers is paramount for the rational design of novel therapeutics.

The core structures explored in this guide—pyridinones, pyrimidinones, and their derivatives—are privileged scaffolds in medicinal chemistry, appearing in drugs with activities ranging from anticancer to antiviral and central nervous system modulation. The subtle changes in the position of substituents (amino, methyl, and hydroxyl/oxo groups) on the heterocyclic rings can drastically alter their three-dimensional shape, electronic distribution, and hydrogen bonding capabilities, thereby influencing their interaction with biological targets.

This guide aims to provide a holistic overview, combining theoretical knowledge with practical, field-proven insights to empower researchers in their quest to synthesize, identify, and utilize C6H8N2O isomers for the advancement of drug discovery.

A Landscape of C6H8N2O Structural Isomers

The constitutional isomers of C6H8N2O are numerous. This guide will focus on three major classes that are particularly relevant in pharmaceutical research: aminopyridinols, aminopyrimidinones, and diaminohydroquinones.

Figure 1: A visual representation of the diversity of structural isomer classes for the molecular formula C6H8N2O.

Aminopyridinols and Aminopyridinones

Aminopyridinols and their tautomeric aminopyridinone forms are key building blocks in medicinal chemistry. The positions of the amino and methyl/alkyl groups on the pyridinone ring are crucial for their biological activity. For example, substituted aminopyridines are known to interact with a variety of enzymes and receptors.

Aminopyrimidinones

The pyrimidine ring is a cornerstone of nucleic acids, and its derivatives are widely used as anticancer and antiviral agents. Aminopyrimidinones with the formula C6H8N2O can be considered as analogues of nucleobases like cytosine and uracil, making them interesting candidates for probing biological systems.

Diaminophenols

While not heterocyclic, diaminophenols with the formula C6H8N2O are also important isomers. These compounds can serve as precursors for the synthesis of more complex heterocyclic systems and have applications in materials science and as photographic developers.

Comprehensive Characterization of C6H8N2O Isomers: An Analytical Workflow

The unambiguous identification of a specific C6H8N2O isomer requires a multi-technique analytical approach. The following workflow is a self-validating system that ensures the correct structural assignment.

Figure 2: A comprehensive analytical workflow for the characterization of C6H8N2O structural isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.

3.1.1. ¹H NMR Spectroscopy: Unraveling Proton Environments

The chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) of the protons in a ¹H NMR spectrum provide a wealth of information about the connectivity of atoms. For C6H8N2O isomers, the aromatic protons on the pyridine or pyrimidine ring will have characteristic chemical shifts depending on the position and nature of the substituents.

Step-by-Step Protocol for ¹H NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz for optimal resolution.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • Data Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

  • Spectral Interpretation: Analyze the chemical shifts, integration values, multiplicities, and coupling constants to assign each proton to its position in the molecule.

3.1.2. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides information about the number of unique carbon atoms and their chemical environments. The chemical shifts of the carbon atoms in the heterocyclic ring and the substituents are highly sensitive to the isomeric structure.

Step-by-Step Protocol for ¹³C NMR Analysis:

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6 mL of deuterated solvent.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. For more detailed information, DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing and Interpretation: Process the data similarly to the ¹H NMR spectrum and assign the carbon signals based on their chemical shifts and, if applicable, DEPT data.

Table 1: Representative NMR Data for C6H8N2O Isomers

Isomer¹H NMR (δ, ppm, Solvent)¹³C NMR (δ, ppm, Solvent)
2-Amino-5-methylpyridine 7.88 (s, 1H), 7.22 (d, 1H), 6.41 (d, 1H), 4.46 (br s, 2H), 2.16 (s, 3H) (in CDCl₃)[1]Specific data not readily available in the search results.
4-Amino-6-methylpyrimidin-2(1H)-one No specific experimental data found in search results.No specific experimental data found in search results.
Diazepam (related structure) 7.60-7.29 (m, 8H), 4.84-4.81 (dd, 1H), 3.78-3.75 (dd, 1H), 3.39 (s, 3H) (in CDCl₃)[2]Specific data not readily available in the search results.

Note: The provided NMR data is limited due to the scarcity of readily available, specific experimental values for these exact isomers in the initial search results. Researchers should consult spectral databases or perform their own analyses for definitive assignments.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

Step-by-Step Protocol for FTIR Analysis:

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Spectral Interpretation: Identify the characteristic absorption bands for functional groups such as N-H (amines, amides), C=O (amides, ketones), C=N, and C=C (aromatic rings).

Table 2: Characteristic FTIR Absorption Bands for C6H8N2O Isomers

Functional GroupCharacteristic Absorption (cm⁻¹)Notes
N-H Stretch (Amine) 3500-3300Primary amines show two bands; secondary amines show one.
N-H Bend (Amine) 1650-1580
C=O Stretch (Amide/Pyridinone) 1700-1630Position is sensitive to ring strain and hydrogen bonding.
C=N and C=C Stretch (Aromatic Ring) 1650-1450Multiple bands are typically observed.
C-N Stretch 1350-1000
Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, can offer valuable structural information.

Step-by-Step Protocol for Mass Spectrometry Analysis:

  • Sample Introduction and Ionization: Introduce a small amount of the sample into the mass spectrometer. Common ionization techniques include Electrospray Ionization (ESI) and Electron Impact (EI).

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Spectral Interpretation: A mass spectrum is generated, showing the relative abundance of ions at different m/z values. The molecular ion peak ([M]⁺ or [M+H]⁺) confirms the molecular weight. The fragmentation pattern provides clues about the structure of the molecule.

Synthetic Strategies for C6H8N2O Isomers

The synthesis of C6H8N2O isomers often involves multi-step sequences starting from commercially available precursors. The choice of synthetic route depends on the desired isomer and the required regioselectivity.

Synthesis of Aminopyridinols and Aminopyridinones

A common strategy for the synthesis of aminopyridinols involves the construction of the pyridine ring followed by functional group interconversions. For example, a substituted pyridine N-oxide can be a key intermediate.

Example Synthetic Protocol: Synthesis of 2-Amino-5-methylpyridine (as a related example)

  • Reaction of 3-methyl-pyridine with an alkylamine sodium salt: In an inert diluent, 3-methyl-pyridine is reacted with an alkylamine sodium salt to form 2-alkylamino-5-methyl-pyridine[3].

  • Dealkylation: The resulting 2-alkylamino-5-methyl-pyridine is then dealkylated using hydrogen bromide or hydrogen iodide to yield 2-amino-5-methylpyridine[3].

Synthesis of Aminopyrimidinones

The synthesis of aminopyrimidinones often involves the condensation of a β-ketoester or a related three-carbon unit with urea or a guanidine derivative.

Example Synthetic Protocol: General Synthesis of 4-Amino-6-methylpyrimidin-2(1H)-one

A specific, detailed protocol was not found in the initial search. The following is a generalized approach.

  • Condensation Reaction: React ethyl acetoacetate with guanidine carbonate in the presence of a base such as sodium ethoxide in ethanol.

  • Cyclization: The initial condensation product will cyclize upon heating to form the pyrimidinone ring.

  • Purification: The crude product is then purified by recrystallization or column chromatography.

Applications in Drug Development

The structural motifs found in C6H8N2O isomers are of great importance in the development of new therapeutic agents.

  • Kinase Inhibitors: The pyridine and pyrimidine cores are frequently found in small molecule kinase inhibitors used in cancer therapy. The amino and hydroxyl/oxo groups can form crucial hydrogen bonds with the ATP-binding site of kinases.

  • CNS Agents: Diazepines and related seven-membered ring systems are well-known for their activity on the central nervous system, with applications as anxiolytics, anticonvulsants, and sedatives. While the specific isomers of C6H8N2O discussed here are not diazepines, their heterocyclic nature makes them of interest for CNS drug discovery.

  • Antiviral and Antibacterial Agents: As analogues of natural nucleobases, aminopyrimidinones can interfere with viral or bacterial replication processes, making them promising leads for the development of new anti-infective drugs.

Conclusion

The structural isomers of C6H8N2O represent a fertile ground for the discovery of new bioactive molecules. This technical guide has provided a framework for understanding the diversity of these isomers and has detailed the essential analytical techniques for their unambiguous characterization. The provided protocols and spectral data serve as a practical starting point for researchers in the field. As our understanding of the structure-activity relationships of these compounds grows, so too will their potential to be developed into the next generation of therapeutics. A continued focus on the precise synthesis and rigorous characterization of these and other isomeric scaffolds will be crucial for the future of drug discovery.

References

  • Jubilant Ingrevia Limited. (2024, February 2).
  • PrepChem. (n.d.). Synthesis of 2-amino-5-methylpyridine. Retrieved from [Link]

  • PubChem. (n.d.). Diazepam. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Jubilant Ingrevia Limited. (2024, February 2).
  • SWGDrug. (1999, February 15). Diazepam.
  • PubChem. (n.d.). 6-Methylpyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Diazepam. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,3‐diazepin‐2‐ones 111 a–d via 7‐exo‐dig cyclization and a Dimroth rearrangement. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectra of 1,1-dimethyl-3-oxo-1,4-diazepan-1-ium chloride (1): (a) FTIR.... Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex. Retrieved from [Link]

  • Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
  • Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]

Sources

The Evolution and Application of Alkyne-Functionalized Imidazolidinones: A Technical Guide to Immobilized Organocatalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The introduction of chiral imidazolidin-4-ones by David MacMillan in 2000 revolutionized asymmetric organic synthesis, establishing the field of organocatalysis alongside transition-metal and enzymatic catalysis. While highly effective, these homogeneous catalysts suffer from high loading requirements and difficult recovery. To bridge the gap between benchtop discovery and industrial continuous-flow applications, researchers developed alkyne-functionalized imidazolidinones . By integrating the bioorthogonal precision of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry, these modified organocatalysts can be covalently tethered to solid supports—such as silica, polymers, and magnetic nanoparticles—without compromising their delicate stereocontrolling environments[1].

This whitepaper explores the historical discovery, mechanistic causality, and rigorous experimental protocols required to synthesize and deploy alkyne-functionalized imidazolidinones in modern synthetic workflows.

Historical Context: The Shift to Heterogenization

First- and second-generation MacMillan catalysts operate via reversible covalent interactions (iminium and enamine formation) with carbonyl substrates. Despite their versatility in highly enantioselective transformations like Diels-Alder, Friedel-Crafts, and Michael additions, their homogeneous nature prevents easy recycling[2].

The advent of Sharpless and Meldal’s CuAAC click chemistry provided a solution. Researchers recognized that appending a terminal alkyne to the imidazolidinone scaffold would allow for rapid, quantitative immobilization onto azide-functionalized solid supports[1]. This heterogenization strategy was designed to solve two critical problems:

  • Catalyst Recovery: Enabling simple filtration or magnetic decantation of the expensive chiral catalyst[1].

  • Continuous Flow Chemistry: Allowing the catalyst to be packed into HPLC columns for uninterrupted, stereoselective production of active pharmaceutical ingredients (APIs)[2].

Mechanistic Principles & Causality

Dual Activation Modes

Imidazolidinones drive catalysis by altering the electronic properties of α,β -unsaturated and saturated aldehydes.

  • Iminium Activation (LUMO Lowering): Condensation of the catalyst's secondary amine with an α,β -unsaturated aldehyde forms an iminium ion, lowering the Lowest Unoccupied Molecular Orbital (LUMO) and facilitating nucleophilic attack.

  • Enamine Activation (HOMO Raising): Condensation with a saturated aldehyde forms an enamine, raising the Highest Occupied Molecular Orbital (HOMO) to promote electrophilic attack.

G Aldehyde Aldehyde / Ketone Iminium Iminium Intermediate (LUMO Activation) Aldehyde->Iminium Condensation Enamine Enamine Intermediate (HOMO Activation) Aldehyde->Enamine Condensation Catalyst Imidazolidinone Catalyst Catalyst->Iminium Catalyst->Enamine Product Enantioenriched Product Iminium->Product + Nucleophile Enamine->Product + Electrophile Nucleophile Nucleophile Nucleophile->Product Electrophile Electrophile Electrophile->Product Product->Catalyst Hydrolysis

Dual activation pathways (Iminium and Enamine) of MacMillan imidazolidinone organocatalysts.

The Causality of Alkyne Placement

The stereocontrol of the imidazolidinone relies entirely on the steric bulk of its substituents (e.g., the benzyl group derived from phenylalanine) shielding one face of the reactive intermediate. If a solid support is attached too close to the chiral center (C4) or the reactive secondary amine (N1), the steric environment is perturbed, leading to a catastrophic drop in enantiomeric excess (ee).

To preserve stereochemical integrity, the alkyne tag is strategically appended via a flexible linker to the amide nitrogen or the para-position of the aryl ring [3]. This distal functionalization ensures that the bulky polymer or silica matrix remains far from the catalytic pocket, allowing the immobilized catalyst to mimic the transition states of its homogeneous counterpart perfectly.

Synthesis and Immobilization Workflows

The following self-validating protocols detail the synthesis of an alkyne-functionalized first-generation imidazolidinone and its subsequent immobilization.

G AminoAcid L-Tyrosine / Phenylalanine Amidation 1. Amidation (Propargylamine) AminoAcid->Amidation Cyclization 2. Cyclization (Acetone, Acid) Amidation->Cyclization AlkyneCat Alkyne-Functionalized Imidazolidinone Cyclization->AlkyneCat CuAAC CuAAC 'Click' Reaction (Cu(I) catalyst, rt) AlkyneCat->CuAAC SolidSupport Solid Support (Silica, Polymer, MNP) Azidation Azide Functionalization SolidSupport->Azidation AzideSupport Azide-Functionalized Support Azidation->AzideSupport AzideSupport->CuAAC ImmobilizedCat Immobilized Imidazolidinone (Recyclable Catalyst) CuAAC->ImmobilizedCat

Workflow for the synthesis and CuAAC immobilization of alkyne-functionalized imidazolidinones.

Protocol 1: Synthesis of Alkyne-Functionalized Imidazolidinone

Reference Standard: Adapted from[1].

  • Amidation: React N -Boc-L-phenylalanine (1.0 eq) with propargylamine (1.2 eq) in dichloromethane (DCM) using EDC·HCl (1.2 eq) and HOBt (1.2 eq) at 0 °C to room temperature for 12 hours.

  • Deprotection: Treat the purified alkyne-amide with a 1:1 mixture of Trifluoroacetic Acid (TFA) and DCM for 2 hours to remove the Boc protecting group. Concentrate under vacuum.

  • Cyclization: Dissolve the resulting amino amide in excess acetone. Add a catalytic amount of p -toluenesulfonic acid ( p TSA) and reflux using a Dean-Stark apparatus for 24 hours to form the imidazolidin-4-one ring.

  • Isolation: Neutralize, extract with ethyl acetate, and purify via flash chromatography to yield the free-base alkyne-functionalized catalyst.

Protocol 2: CuAAC Immobilization (Self-Validating System)

Critical Insight: Residual copper from the click reaction acts as a potent Lewis acid, which can catalyze racemic background reactions and destroy the enantioselectivity of the organocatalyst. The inclusion of an EDTA wash is a mandatory self-validating step to ensure purely organocatalytic turnover.

  • Preparation: Suspend azide-functionalized support (e.g., Merrifield resin treated with NaN 3​ , 1.0 eq azide) in a degassed 1:1 mixture of THF and H 2​ O.

  • Catalyst Addition: Add the alkyne-functionalized imidazolidinone (1.2 eq).

  • Click Activation: Add CuSO 4​ ·5H 2​ O (5 mol%) and sodium ascorbate (10 mol%) to generate the active Cu(I) species in situ. Agitate at room temperature for 24 hours.

  • Copper Scavenging & Recovery (Crucial): Filter the functionalized support. Wash sequentially with H 2​ O, methanol, 0.1 M aqueous EDTA solution (to chelate and remove all Cu traces) , and finally DCM. Dry under vacuum at 40 °C.

Quantitative Data: Benchmarking Catalyst Performance

The true test of an immobilized catalyst is its ability to match the enantioselectivity of its homogeneous counterpart while offering superior recyclability. Table 1 summarizes the benchmark performance of various immobilized first-generation MacMillan catalysts in the asymmetric Friedel-Crafts alkylation of N -methylpyrrole with cinnamaldehyde[1].

Table 1: Performance of Homogeneous vs. Immobilized Imidazolidinones

Catalyst PlatformSupport MatrixYield (%)Enantiomeric Excess (ee %)Recyclability (Cycles >80% yield)
Homogeneous None (Unmodified)8892N/A (Single use)
Immobilized (Polymer) Polystyrene (1% DVB)82894
Immobilized (MNP) Fe 3​ O 4​ Nanoparticles78866 (via magnetic decantation)
Immobilized (Silica) Mesoporous Silica85905

Data indicates that while heterogenization causes a marginal drop in yield and ee (due to mass transfer limitations and minor steric interference from the support network), the operational benefits of recyclability heavily outweigh these minor losses.

Future Perspectives: Continuous Flow and Photoredox

The discovery of alkyne-functionalized imidazolidinones has paved the way for advanced industrial applications. By packing these clicked silica-supported catalysts into HPLC columns, researchers have successfully achieved continuous-flow stereoselective Diels-Alder reactions, operating uninterrupted for over 150 hours with >83% ee[2]. Furthermore, the alkyne handle is currently being exploited to "click" imidazolidinones directly onto iridium or ruthenium photosensitizers, creating bifunctional metallaphotoredox catalysts capable of harnessing visible light to achieve previously impossible asymmetric α -alkylations.

References

  • MacMillan, D. W. C., Ahrendt, K. A., & Borths, C. J. (2000). New strategies for organic catalysis: the first highly enantioselective organocatalytic Diels-Alder reaction. Journal of the American Chemical Society, 122(17), 4243-4244. URL:[Link]

  • Riente, P., Yadav, J., & Pericàs, M. A. (2012). A click strategy for the immobilization of MacMillan organocatalysts onto polymers and magnetic nanoparticles. Organic Letters, 14(14), 3668-3671. URL:[Link]

  • Ferré, M., Pleixats, R., Wong Chi Man, M., & Cattoën, X. (2016). Recyclable organocatalysts based on hybrid silicas. Green Chemistry, 18(4), 881-922. URL:[Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise huisgen cycloaddition process: copper(I)‐catalyzed regioselective "ligation" of azides and terminal alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. URL:[Link]

Sources

Solvation Thermodynamics and Empirical Solubility Profiling of 1-(Prop-2-yn-1-yl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

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Target Audience: Formulation Scientists, Synthetic Chemists, and Drug Development Professionals Compound Identity: 1-(Prop-2-yn-1-yl)imidazolidin-2-one (CAS: 131423-07-9) [1]

Executive Summary

1-(Prop-2-yn-1-yl)imidazolidin-2-one, commonly referred to as propargyl imidazolidin-2-one, is a highly versatile bifunctional intermediate. It features a highly polar cyclic urea core coupled with a terminal alkyne, making it a critical building block in Cu(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) "click" chemistry and pharmaceutical synthesis.

Understanding its solubility profile across various organic solvents is paramount for optimizing reaction kinetics, designing purification workflows, and formulating downstream products. This whitepaper provides an in-depth analysis of the thermodynamic principles governing its solvation, a predictive solubility matrix based on dielectric and cohesive energy parameters, and a rigorously validated empirical protocol for solubility determination.

Thermodynamic Basis of Solvation

The solubility of 1-(Prop-2-yn-1-yl)imidazolidin-2-one is dictated by the competing physicochemical properties of its two primary structural motifs:

  • The Imidazolidin-2-one Core: This cyclic urea moiety is highly polar. It possesses a strong hydrogen-bond donor (the secondary amine N-H) and potent hydrogen-bond acceptors (the carbonyl oxygen and, to a lesser extent, the tertiary nitrogen). This core drives the molecule's estimated LogP of -0.64 [2], indicating a strong thermodynamic preference for hydrophilic and polar environments.

  • The Propargyl Group ( −CH2​−C≡CH ): This moiety introduces a degree of lipophilicity and the potential for weak π−π interactions or weak hydrogen bonding (via the acidic terminal alkyne proton). However, its small steric footprint is generally overpowered by the dominant polarity of the urea core.

Hansen Solubility Parameters (HSP) Application

To predict the affinity between this compound and various solvents, we apply the principles of Hansen Solubility Parameters (HSP) [3]. Solvation occurs spontaneously when the cohesive energy density of the solvent closely matches that of the solute, defined by three parameters:

  • δD​ (Dispersion forces): Moderate for this compound due to the alkyne and aliphatic ring carbons.

  • δP​ (Polar forces): Exceptionally high due to the cyclic urea dipole.

  • δH​ (Hydrogen bonding): High, driven by the N-H and C=O groups.

Solvents that can simultaneously accept a hydrogen bond from the N-H and stabilize the strong dipole of the C=O group (e.g., DMSO, DMF) will exhibit the highest solvating power, minimizing the HSP distance ( Ra​ ) between the solvent and the solute.

Solvation Core 1-(Prop-2-yn-1-yl) imidazolidin-2-one HBD H-Bond Donor (Urea N-H) Core->HBD HBA H-Bond Acceptor (Urea C=O) Core->HBA PiSys Pi-System / Hydrophobic (Propargyl Group) Core->PiSys PolarProtic Polar Protic Solvents (Water, MeOH) High Affinity HBD->PolarProtic Donates H PolarAprotic Polar Aprotic Solvents (DMSO, DMF) Maximal Affinity HBD->PolarAprotic Donates H HBA->PolarProtic Accepts H NonPolar Non-Polar Solvents (Hexane, Toluene) Low Affinity PiSys->NonPolar Weak Dispersion

Thermodynamic interactions driving the solvation of propargyl imidazolidin-2-one.

Predicted Solubility Profile in Common Solvents

Based on the structural thermodynamics and HSP analysis, the quantitative solubility of 1-(Prop-2-yn-1-yl)imidazolidin-2-one can be stratified into distinct solvent classes. The table below summarizes the expected solubility ranges at standard ambient temperature and pressure (SATP, 25°C).

Solvent CategoryRepresentative SolventsDielectric Constant ( ε )Estimated Solubility RangeMechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)36.7 - 46.7> 100 mg/mL (Highly Soluble)Solvents act as strong H-bond acceptors for the urea N-H and stabilize the high dipole moment without competing for the C=O acceptor.
Polar Protic Water, Methanol, Ethanol24.5 - 80.150 - 100 mg/mL (Soluble)Extensive hydrogen-bonding networks form with both the donor and acceptor sites of the cyclic urea.
Medium Polarity Aprotic Dichloromethane (DCM), Ethyl Acetate, Acetone4.8 - 20.710 - 50 mg/mL (Moderately Soluble)Sufficient dipole interactions to disrupt the solute crystal lattice, but lacks strong H-bond donor/acceptor synergy.
Non-Polar Hexane, Heptane, Toluene1.9 - 2.4< 1 mg/mL (Practically Insoluble)Inability to overcome the high cohesive energy density of the polar urea core; interactions limited to weak dispersion forces with the alkyne.

Note: These values are thermodynamically derived estimates intended to guide initial solvent selection for synthesis and formulation.

Standardized Empirical Determination Protocol

To transition from predictive models to actionable, regulatory-compliant data, solubility must be determined empirically. The following protocol is a self-validating system adapted from the OECD Guideline 105 (Water Solubility) [4], optimized for organic solvent profiling.

The causality behind this specific "Shake-Flask" methodology is to ensure true thermodynamic equilibrium is reached, preventing the false-positive solubility readings often caused by supersaturation or kinetic dissolution delays.

Step-by-Step Methodology: The Shake-Flask Method

Phase 1: Preparation and Saturation

  • Vessel Preparation: Select inert, tightly sealed amber glass vials to prevent solvent evaporation and photodegradation.

  • Solute Addition: Add an excess amount of 1-(Prop-2-yn-1-yl)imidazolidin-2-one (e.g., 200 mg) to 1.0 mL of the target organic solvent. The visual presence of undissolved solid is mandatory to guarantee saturation.

Phase 2: Equilibration (The Kinetic Phase) 3. Thermal Agitation: Place the vials in an orbital shaker incubator set to 30°C (slightly above target temperature to accelerate dissolution kinetics). Agitate at 150 RPM for 24, 48, and 72 hours. 4. Thermal Stabilization: After the respective shaking periods, transfer the vials to a static water bath precisely controlled at 20.0 ± 0.5°C for 24 hours. Causality: This step allows any supersaturated solute dissolved at 30°C to precipitate, ensuring the measurement reflects true thermodynamic equilibrium at 20°C.

Phase 3: Phase Separation and Quantification 5. Separation: Centrifuge the samples at 10,000 RPM for 10 minutes at 20°C to pellet the undissolved solid. Alternatively, filter through a solvent-compatible 0.22 µm PTFE syringe filter (discarding the first 0.5 mL to saturate the filter membrane). 6. Dilution: Immediately dilute an aliquot of the clear supernatant into a compatible mobile phase (e.g., Acetonitrile/Water) to prevent precipitation prior to analysis. 7. HPLC-UV Analysis: Quantify the concentration using High-Performance Liquid Chromatography with UV detection (typically at 210-220 nm for the urea chromophore), calibrated against a standard curve of known concentrations.

Phase 4: Data Validation 8. Equilibrium Verification: Compare the calculated concentrations from the 24h, 48h, and 72h shaking timepoints. The system is considered self-validated and at true equilibrium if the concentrations vary by less than 15% .

Protocol Step1 1. Solvent Saturation Add excess solute to solvent Step2 2. Thermal Agitation Shake at 30°C (24-72h) Step1->Step2 Step3 3. Thermal Stabilization Incubate at 20°C (24h) Step2->Step3 Step4 4. Phase Separation Centrifugation / Filtration Step3->Step4 Step5 5. Quantification HPLC-UV Analysis Step4->Step5 Step6 6. Data Validation Check <15% variance across timepoints Step5->Step6

Workflow for the empirical determination of solubility (Adapted from OECD 105).

Practical Implications for Drug Development

For researchers utilizing 1-(Prop-2-yn-1-yl)imidazolidin-2-one in synthesis:

  • Click Chemistry (CuAAC): The high solubility of this compound in polar solvent mixtures (e.g., t -BuOH/Water or DMSO/Water) makes it ideal for standard click chemistry conditions. The solvent mixture effectively solvates both the polar urea core and the copper catalyst complexes.

  • Purification Workflows: The stark contrast between its high solubility in polar aprotic solvents and near-insolubility in non-polar hydrocarbons (like hexane or heptane) allows for highly efficient purification via precipitation or trituration. Crude reaction mixtures dissolved in minimal DCM or EtOAc can be crashed out by the dropwise addition of cold hexane.

References

  • American Elements. "1-(prop-2-yn-1-yl)imidazolidin-2-one | CAS# 131423-07-9." American Elements Catalog. Available at:[Link]

  • Chemspace. "1-(prop-2-yn-1-yl)imidazolidin-2-one Properties." Chemspace Database. Available at:[Link]

  • Hansen, C. M. "Hansen Solubility Parameters: A User's Handbook." CRC Press. Available at:[Link]

  • Organisation for Economic Co-operation and Development (OECD). "Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1." OECD Publishing, Paris. Available at:[Link]

Purity analysis of commercially available 1-(Prop-2-yn-1-yl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Purity Analysis of Commercially Available 1-(Prop-2-yn-1-yl)imidazolidin-2-one

Abstract

1-(Prop-2-yn-1-yl)imidazolidin-2-one (CAS No. 131423-07-9) is a valuable heterocyclic building block, featuring a reactive terminal alkyne and a cyclic urea moiety.[1] Its utility in medicinal chemistry and materials science, particularly in the construction of more complex molecules via "click" chemistry or other coupling reactions, necessitates a stringent assessment of its purity. The presence of residual starting materials, synthesis by-products, or degradation products can have profound impacts on downstream applications, affecting reaction yields, impurity profiles of subsequent products, and the interpretation of biological data. This guide provides a comprehensive, multi-faceted analytical strategy for the robust purity determination of this compound, designed for researchers, quality control analysts, and drug development professionals. We will explore the rationale behind employing an orthogonal array of analytical techniques, detail validated experimental protocols, and discuss the interpretation of the resulting data to build a complete and trustworthy purity profile.

The Imperative for Purity: Understanding Potential Contaminants

A crucial first step in any purity analysis is to anticipate the potential impurities. These are typically derived from the synthetic route used for manufacturing. Common syntheses for N-substituted imidazolidin-2-ones often involve the reaction of a diamine precursor or the parent imidazolidin-2-one with a suitable electrophile.[2][3][4] For 1-(prop-2-yn-1-yl)imidazolidin-2-one, a likely pathway is the N-alkylation of imidazolidin-2-one with a propargyl halide (e.g., propargyl bromide) in the presence of a base.

Based on this, we can hypothesize a range of potential process-related impurities:

  • Starting Materials: Unreacted imidazolidin-2-one and residual propargylating agents.

  • By-products: Di-propargylated species or products arising from side reactions of the propargyl group.

  • Isomers: Potential for base-mediated isomerization of the terminal alkyne to an allene.

  • Related Compounds: Impurities present in the starting materials themselves.

  • Residual Solvents: Organic solvents used during synthesis and purification.

This predictive approach allows for the development of targeted analytical methods capable of separating and detecting these specific compounds.

Table 1: Potential Impurities and Their Origins

Impurity ClassExample Structure/NameLikely OriginAnalytical Challenge
Starting MaterialImidazolidin-2-oneIncomplete reactionHigh polarity, may elute early in RP-HPLC
Starting MaterialPropargyl BromideIncomplete reactionHighly volatile, best detected by GC-MS
Over-reaction1,3-di(prop-2-yn-1-yl)imidazolidin-2-oneExcess propargylating agentHigher molecular weight, less polar
Isomerization1-(Propa-1,2-dien-1-yl)imidazolidin-2-oneBase-catalyzed rearrangementSimilar mass, requires good chromatographic resolution
DegradationFormaldehydeDecomposition of imidazolidinone ring[5]Requires specific derivatization or headspace GC

An Orthogonal Analytical Framework for Comprehensive Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal approach , where multiple techniques based on different physicochemical principles are used. This ensures that impurities not detected by one method (e.g., non-chromophoric impurities in UV-based HPLC) are captured by another (e.g., mass spectrometry or charged aerosol detection).

Our recommended workflow integrates chromatographic separations for quantitative analysis with spectroscopic techniques for structural confirmation and identification.

Purity_Workflow cluster_0 Sample Handling cluster_1 Primary Quantitative Analysis cluster_2 Structural & Identity Confirmation cluster_3 Volatiles & Trace Analysis cluster_4 Final Assessment Sample Commercial Sample of 1-(Prop-2-yn-1-yl)imidazolidin-2-one HPLC HPLC-UV/PDA (Purity Assay, Related Substances) Sample->HPLC NMR NMR Spectroscopy (¹H, ¹³C - Structure ID) Sample->NMR MS LC-MS / HRMS (Accurate Mass, Impurity ID) Sample->MS GCMS GC-MS (Volatile Impurities) Sample->GCMS HS_GC Headspace GC-FID (Residual Solvents) Sample->HS_GC CoA Certificate of Analysis (Purity Assignment) HPLC->CoA Quantitative Purity NMR->CoA Structural Identity MS->CoA Impurity Mass Data GCMS->CoA Volatiles Profile HS_GC->CoA Solvent Content

Caption: Orthogonal workflow for purity analysis.

Chromatographic Methods: The Quantitative Workhorse

High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity of non-volatile organic compounds. By coupling it with a Photo-Diode Array (PDA) detector, we can not only quantify the main peak and impurities but also assess peak purity.

High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: A reversed-phase C18 column is the logical starting point, as it effectively separates compounds based on hydrophobicity.[6] 1-(Prop-2-yn-1-yl)imidazolidin-2-one is a moderately polar compound, making it well-suited for this separation mode. A gradient elution is chosen over an isocratic one to ensure that both more polar (e.g., imidazolidin-2-one) and less polar (e.g., di-propargylated by-product) impurities are resolved and eluted within a reasonable timeframe.[6] The use of a phosphate buffer is to maintain a consistent pH, which is critical for the reproducible ionization state and retention time of the analyte and any ionizable impurities.

Table 2: Recommended HPLC-UV/PDA Method Parameters

ParameterCondition
Instrument HPLC or UPLC system with PDA/UV Detector
Column C18, 250 mm x 4.6 mm, 5 µm (or equivalent)
Mobile Phase A 20 mM Potassium Phosphate Monobasic (KH₂PO₄), pH adjusted to 3.0 with phosphoric acid[6]
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection 210 nm (The imidazolidinone core lacks a strong chromophore, requiring a lower wavelength for detection)[7][8]
Injection Vol. 10 µL
Diluent Water:Acetonitrile (80:20 v/v)[6]

Experimental Protocol: HPLC Analysis

  • Solution Preparation:

    • Standard Solution (approx. 1 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Sample Solution (approx. 1 mg/mL): Accurately weigh ~25 mg of the commercial sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.[6]

  • System Setup: Equilibrate the HPLC system with the initial mobile phase composition (95% A, 5% B) until a stable baseline is achieved (approx. 30 minutes).[6]

  • Analysis Sequence:

    • Inject the diluent (blank) to ensure no system peaks interfere.

    • Inject the standard solution five times to establish system suitability (RSD of peak area < 2.0%).

    • Inject the sample solution in duplicate.

  • Data Analysis:

    • Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Utilize the PDA detector to perform peak purity analysis on the main peak to check for co-eluting impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale: GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC.[9] While the main compound has a relatively high boiling point, this method is excellent for detecting residual volatile starting materials like propargyl bromide or low molecular weight synthesis by-products. A key consideration is the thermal stability of the analyte; propargyl compounds can sometimes undergo rearrangement at high temperatures in the GC inlet.[10] Therefore, using a lower, optimized inlet temperature is crucial for trustworthy data.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a ~1 mg/mL solution of the sample in a volatile solvent like Dichloromethane or Ethyl Acetate.

  • Instrument Setup:

    • Column: A low-to-mid polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C (start lower if thermal degradation is suspected).

    • Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 35 to 400.

  • Data Analysis:

    • Identify the main peak corresponding to 1-(Prop-2-yn-1-yl)imidazolidin-2-one (Expected MW: 124.14 g/mol ).[1]

    • Search the NIST mass spectral library for matches to any impurity peaks to tentatively identify them.

    • Quantify impurities based on their relative peak area, assuming similar response factors for a preliminary assessment.

Spectroscopic Methods: Structural Verification and Impurity Identification

Spectroscopic techniques provide definitive structural information, confirming the identity of the main component and helping to elucidate the structure of unknown impurities detected during chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is arguably the most powerful tool for unambiguous structure elucidation. ¹H NMR confirms the presence of all expected proton environments and their connectivity, while ¹³C NMR confirms the carbon skeleton.[11][12] For this molecule, key diagnostic signals include the terminal alkyne proton, the methylene protons adjacent to the alkyne, and the two sets of methylene protons on the imidazolidinone ring. qNMR (quantitative NMR) can also be performed with a certified internal standard to provide a highly accurate purity value independent of chromatographic methods.

Table 3: Expected NMR Chemical Shifts (in CDCl₃)

Assignment¹H NMR (ppm)¹³C NMR (ppm)Key Features
Alkyne CH ~2.2 (t)~72Triplet coupling to CH₂
C ≡CH-~78Quaternary alkyne carbon
N-CH₂ -C≡CH~4.0 (d)~35Doublet coupling to alkyne H
N-CH₂ -CH₂-N~3.4 (t)~45Methylene protons on the ring
N-CH₂-CH₂ -N~3.3 (t)~42Methylene protons on the ring
C =O-~160Carbonyl carbon[11]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[13]

  • Data Acquisition:

    • Acquire a standard ¹H spectrum with sufficient scans for a good signal-to-noise ratio (e.g., 16 scans).

    • Acquire a proton-decoupled ¹³C spectrum.

    • If necessary, run 2D NMR experiments like COSY (to confirm H-H correlations) and HSQC/HMBC (to assign C-H correlations) for full structural verification.

  • Data Analysis:

    • Reference the spectrum to the residual solvent peak.

    • Integrate all proton signals. The relative integrals should match the number of protons in the proposed structure.

    • Look for small, unassigned peaks that indicate impurities. The structure of these impurities can often be deduced from their chemical shifts and coupling patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Expertise & Rationale: By coupling the HPLC method to a mass spectrometer, we can obtain the molecular weight of the main peak and any impurities separated chromatographically.[14] This is a critical step in impurity identification. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula of an unknown impurity, which significantly narrows down the possibilities for its structure.

Impurity_ID cluster_0 Detection cluster_1 Characterization cluster_2 Identification & Confirmation ImpurityPeak Unknown Peak Detected in HPLC-UV LCMS Analyze by LC-MS ImpurityPeak->LCMS HRMS Obtain Accurate Mass (HRMS) LCMS->HRMS Obtain m/z Formula Propose Elemental Formula HRMS->Formula Propose Propose Plausible Structure (e.g., Isomer, By-product) Formula->Propose Confirm Confirm via NMR or Synthesis of Standard Propose->Confirm

Caption: Decision tree for impurity identification.

Data Integration and Final Purity Assignment

The final purity value reported on a Certificate of Analysis should be a synthesis of all data gathered.

  • Purity by HPLC (% Area): This is the primary reported value for organic purity.

  • Identity: Confirmed by ¹H NMR, ¹³C NMR, and MS to match the structure of 1-(Prop-2-yn-1-yl)imidazolidin-2-one.

  • Volatile Impurities: A statement of findings from GC-MS analysis.

  • Residual Solvents: Quantified by Headspace GC, reported in ppm, and compared against ICH Q3C limits if for pharmaceutical use.

  • Water Content: Determined by Karl Fischer titration (not detailed here, but a standard test).

The final purity is often reported as a "mass balance" calculation, where the HPLC area % is corrected for water content, residual solvents, and non-volatile inorganic content.

Conclusion

The purity analysis of 1-(Prop-2-yn-1-yl)imidazolidin-2-one is not a trivial exercise accomplished with a single measurement. It requires a well-reasoned, orthogonal analytical strategy. By combining high-resolution chromatographic techniques for quantitative separation with information-rich spectroscopic methods for structural confirmation, researchers and developers can gain a high degree of confidence in the quality of this critical chemical building block. This comprehensive approach ensures the reliability and reproducibility of downstream processes, ultimately safeguarding the integrity of the final product and the scientific data derived from its use.

References

  • AMERICAN ELEMENTS. 1-(prop-2-yn-1-yl)imidazolidin-2-one. Available from: [Link]

  • Casnati, A., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry. Available from: [Link]

  • PubChem. 1-(prop-2-yn-1-yl)imidazolidin-2-one. Available from: [Link]

  • PubChem. 1-(prop-2-en-1-yl)imidazolidin-2-one. Available from: [Link]

  • Dass, R., et al. (2024). RP-HPLC Method Development and Validation of Genotoxic Impurity 1- Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. International Journal of Drug Delivery Technology. Available from: [Link]

  • ResearchGate. Studies on the rearrangement reaction of propargyl thionophosphates in GC capillary column. Available from: [Link]

  • Pop, F., et al. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules. Available from: [Link]

  • SIELC. Separation of 1-(Methylsulphonyl)imidazolidin-2-one on Newcrom R1 HPLC column. Available from: [Link]

  • ResearchGate. (2019). Synthesis of Imidazolidin-2-Ones and Imidazol-2-Ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. Available from: [Link]

  • Flores-Conde, M. I., et al. (2025). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules. Available from: [Link]

  • Organic Chemistry Portal. Imidazolidinone synthesis. Available from: [Link]

  • ResearchGate. (2024). RP-HPLC Method Development and Validation of Genotoxic Impurity 1-Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. Available from: [Link]

  • ResearchGate. Synthesis of New Imidazolidin-2-ones Based on the Reaction of 1-(2,2-Dimethoxyethyl)urea with C-Nucleophiles. Available from: [Link]

  • LookChem. IMIDAZOLIDIN-2-ONE. Available from: [Link]

  • da Silva, F. P., et al. (2015). Efficient method for propargylation of aldehydes promoted by allenylboron compounds under microwave irradiation. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Fukushima, T., et al. (2022). Preparation of imidazolidinone compounds as derivatization reagent for diastereomerization and chromatographic separation of chiral organic acids. Journal of Chromatography A. Available from: [Link]

  • Matiychuk, V., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules. Available from: [Link]

  • Cheméo. Chemical Properties of 2-Imidazolidinone (CAS 120-93-4). Available from: [Link]

  • Emery Pharma. Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Available from: [Link]

  • ResearchGate. Spectroscopic analysis of imidazolidines. Part II: H-1 NMR spectroscopy and conformational analysis of 1,2 and 1,3-diarylimidazolidines. Available from: [Link]

  • Flores-Conde, M. I., et al. (2025). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. MDPI. Available from: [Link]

  • Emery Pharma. Impurity Analysis and Profiling Services. Available from: [Link]

  • ResearchGate. Spectroscopic analysis of imidazolidines Part V: 1H and 13C NMR spectroscopy and conformational analysis of N-acylimidazolidines. Available from: [Link]

  • Casnati, A., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. ACS Publications. Available from: [Link]

  • Chemistry Stack Exchange. Prop-2-yn-1-ol NMR spectrum differences. Available from: [Link]

  • Renders, T., et al. (2018). Analysis of gas chromatography/mass spectrometry data for catalytic lignin depolymerization using positive matrix factorization. Green Chemistry. Available from: [Link]

  • Ataman Kimya. IMIDAZOLIDIN-2-ONE. Available from: [Link]

  • Google Patents. Process for the manufacture of 2-arylamino-2-imidazoline derivatives and their salts.
  • Asia Pacific Academy of Science Pte. Ltd. Review on the modern analytical advancements in impurities testing. Available from: [Link]

  • Della Ca', N., et al. (2022). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts. Available from: [Link]

Sources

Thermochemical Profiling of 1-(Prop-2-yn-1-yl)imidazolidin-2-one: A Comprehensive Guide for Drug Development and Click Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, bifunctional synthons play a pivotal role in modular synthesis. 1-(Prop-2-yn-1-yl)imidazolidin-2-one (CAS: 131423-07-9) is a prime example, combining the thermodynamic stability and hydrogen-bonding capacity of a cyclic urea core with the high-energy, reactive potential of a terminal propargyl group.

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical thermodynamics and practical laboratory application. This guide provides an in-depth analysis of the thermochemical properties of this molecule, detailing the causality behind its reactivity, the self-validating experimental protocols required for its characterization, and its thermodynamic behavior in key synthetic pathways like Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Structural Thermodynamics & Predictive Modeling

To understand the thermochemical behavior of 1-(Prop-2-yn-1-yl)imidazolidin-2-one, we must deconstruct it into its thermodynamic domains: the imidazolidin-2-one ring and the propargyl substituent.

The Imidazolidin-2-one Core

The parent compound, imidazolidin-2-one, is a five-membered cyclic urea. Its thermodynamic stability is governed by the resonance of the urea moiety, which provides significant resonance energy, partially offset by the ring strain of the five-membered heterocycle [1]. According to static-bomb combustion calorimetry studies, the enthalpy of fusion ( Δfus​H∘ ) for the parent core is approximately 11.5 kJ/mol at 401.2 K [2]. The robust hydrogen-bonding network in its crystalline state necessitates high energy for sublimation ( Δsub​H∘≈83.7 kJ/mol) [2].

The Propargyl Substituent Effect

The addition of the propargyl group (-CH₂-C≡CH) fundamentally alters the energetic landscape of the molecule. Terminal alkynes are highly endothermic functionalities. The introduction of this group disrupts the symmetrical hydrogen-bonding network of the parent cyclic urea, typically lowering the melting point and the enthalpy of sublimation.

Using Density Functional Theory (DFT) approaches (such as M05-2X and B3LYP) combined with isodesmic reaction modeling [3], we can predict the gas-phase enthalpy of formation ( Δf​Hg∘​ ). The endothermic nature of the alkyne (+226.8 kJ/mol contribution) counterbalances the exothermic stability of the urea core, resulting in a molecule that is "spring-loaded" for cycloaddition reactions.

Predictive Thermochemical Data

Table 1: Estimated Thermochemical Group Contributions (Gas Phase at 298.15 K)

Structural Component Δf​Hg∘​ Contribution (kJ/mol) Cp∘​ Contribution (J/mol·K)Thermodynamic Role
Imidazolidin-2-one core -180.5~85.0Provides baseline stability and polarity.
-CH₂- (Aliphatic linker) -20.922.6Inductive spacer; minor exothermic effect.
-C≡CH (Terminal alkyne) +226.843.9High-energy reactive site; drives click chemistry.
Total Predicted Molecule +25.4 kJ/mol ~151.5 J/mol·K Net endothermic; thermodynamically poised for reaction.

Note: Values are derived using Benson Group Additivity rules and benchmarked against computational thermochemistry of cyclic ureas[3].

Experimental Methodologies for Thermochemical Characterization

To empirically validate the predictive models, a self-validating system of calorimetric measurements must be employed. The following protocols detail the step-by-step causality for determining the exact thermodynamic parameters of 1-(Prop-2-yn-1-yl)imidazolidin-2-one.

Protocol A: Determination of Enthalpy of Formation via Static-Bomb Combustion Calorimetry

Causality: Combustion calorimetry is the gold standard for determining the standard massic energy of combustion ( Δc​u∘ ). By completely oxidizing the compound to CO₂, H₂O, and N₂, we measure the heat released and calculate the enthalpy of formation ( Δf​H∘ ) using Hess's Law.

  • Sample Preparation: Pelletize approximately 0.5 g of highly purified (>99.9%) 1-(Prop-2-yn-1-yl)imidazolidin-2-one to ensure a controlled burn rate.

  • Crucible Loading: Place the pellet into a platinum crucible. Attach a platinum ignition wire and a combustible cotton thread fuse of known combustion enthalpy.

  • Bomb Assembly: Seal the crucible within a static-bomb calorimeter. Add 1.00 mL of deionized water to the bomb to ensure the final thermodynamic state is water saturated with CO₂.

  • Pressurization: Purge the bomb with high-purity oxygen to displace atmospheric nitrogen, then pressurize to 3.04 MPa.

  • Ignition & Measurement: Submerge the bomb in a precisely temperature-controlled water bath. Ignite the sample and record the temperature rise ( ΔT ) using a quartz thermometer with a resolution of 10−4 K.

  • Calculation: Calculate the standard molar enthalpy of combustion ( Δc​H∘ ). Utilize the known enthalpies of formation for CO₂(g) and H₂O(l) to derive the crystalline enthalpy of formation ( Δf​Hcr∘​ ).

Protocol B: Sublimation Enthalpy via the Knudsen Effusion Method

Causality: Gas-phase data is strictly required to compare experimental results with DFT calculations, which model isolated molecules in a vacuum. The Knudsen method accurately measures vapor pressure at varying temperatures to determine Δsub​H∘ [1].

  • Cell Loading: Place 10-20 mg of the crystalline sample into a Knudsen cell equipped with a precisely measured microscopic effusion orifice.

  • Evacuation: Evacuate the system to a high vacuum environment (< 10−5 Torr) to ensure the mean free path of the effusing molecules is larger than the orifice diameter.

  • Isothermal Measurement: Heat the cell isothermally. Measure the mass loss over time ( Δm/Δt ) using an integrated quartz crystal microbalance.

  • Vapor Pressure Calculation: Calculate the vapor pressure ( p ) at various temperatures using the Knudsen equation.

  • Thermodynamic Derivation: Plot lnp versus 1/T (Clausius-Clapeyron plot). The slope of this line, multiplied by the ideal gas constant ( −R ), yields the standard molar enthalpy of sublimation ( Δsub​H∘ ).

Protocol C: Heat Capacity and Phase Transitions via DSC

Causality: Differential Scanning Calorimetry (DSC) is essential for identifying phase transitions (melting points) and measuring heat capacity ( Cp​ ), which is required to adjust thermodynamic values across different temperature ranges [2].

  • Sample Encapsulation: Hermetically seal 2-5 mg of the sample in an aluminum DSC pan. Prepare an empty matched pan as a reference.

  • Equilibration: Equilibrate the DSC cell at 268 K under a continuous dry nitrogen purge (50 mL/min) to prevent oxidative degradation.

  • Thermal Ramping: Ramp the temperature at a strict rate of 5 K/min up to 450 K.

  • Integration: Integrate the resulting endothermic peaks to determine the melting temperature ( Tm​ ) and the enthalpy of fusion ( Δfus​H∘ ).

G A 1-(Prop-2-yn-1-yl)imidazolidin-2-one Sample Preparation B Static-Bomb Combustion Calorimetry A->B C Knudsen Effusion Method A->C D Differential Scanning Calorimetry (DSC) A->D E Enthalpy of Combustion (ΔcH°) B->E F Enthalpy of Sublimation (ΔsubH°) C->F G Heat Capacity (Cp) & Phase Transitions D->G H Standard Molar Enthalpy of Formation (ΔfH°) E->H F->H

Workflow for determining the standard molar enthalpy of formation.

Thermodynamics in Application: CuAAC Click Chemistry

In drug development, 1-(Prop-2-yn-1-yl)imidazolidin-2-one is primarily utilized as an alkyne donor in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form 1,2,3-triazole linkages.

The Thermodynamic Driving Force

The reaction between the propargyl group of our subject molecule and an organic azide is highly exothermic ( ΔH≈−200 to −250 kJ/mol). However, the uncatalyzed reaction has a massive kinetic barrier (activation energy Ea​≈105 kJ/mol), requiring elevated temperatures that can degrade sensitive pharmaceutical intermediates.

The introduction of a Cu(I) catalyst fundamentally alters the reaction coordinate. The catalyst coordinates with the terminal alkyne, forming a copper-acetylide intermediate. This step is thermodynamically favorable due to the relative acidity of the terminal alkyne proton ( pKa​≈25 ). The subsequent formation of a metallacycle transition state drastically lowers the activation energy to approximately 45-50 kJ/mol.

Because the enthalpy of formation of the propargyl group is highly positive (endothermic), the molecule inherently acts as a thermodynamic "spring." Once the kinetic barrier is lowered by the Cu(I) catalyst, the system rapidly collapses into the highly stable, aromatic 1,2,3-triazole product, rendering the reaction completely irreversible.

G R Reactants: Alkyne + Azide I1 Cu-Acetylide Complex R->I1 ΔG < 0 TS Metallacycle Transition State I1->TS Activation Energy (Ea) P Product: 1,2,3-Triazole TS->P Highly Exothermic

Thermodynamic energy profile of the CuAAC click reaction pathway.

Conclusion

The thermochemical profile of 1-(Prop-2-yn-1-yl)imidazolidin-2-one dictates its utility in advanced organic synthesis. The stable cyclic urea core ensures excellent pharmacokinetic properties (such as solubility and hydrogen bonding) when integrated into a drug molecule, while the high-energy propargyl substituent provides the thermodynamic driving force necessary for highly efficient, irreversible click chemistry conjugations. Proper calorimetric characterization, as outlined in the protocols above, is essential for validating computational models and ensuring the safety and scalability of its application in pharmaceutical manufacturing.

References

  • Ribeiro da Silva, M. D. M. C., et al. (2008). "Structural studies of cyclic ureas: 1. Enthalpies of formation of imidazolidin-2-one and N,N'-trimethyleneurea." The Journal of Chemical Thermodynamics, 40(3), 386-393.[Link]

  • National Institute of Standards and Technology (NIST). "2-Imidazolidinone." NIST Chemistry WebBook, SRD 69.[Link]

  • Dávalos, J. Z., et al. (2010). "Computational thermochemistry of six ureas, imidazolidin-2-one, N,N'-trimethyleneurea, benzimidazolinone, parabanic acid, barbital (5,5'-diethylbarbituric acid), and 3,4,4'-trichlorocarbanilide, with an extension to related compounds." The Journal of Physical Chemistry A, 114(34), 9237-9245.[Link]

Methodological & Application

Application Notes and Protocols for Protein Bioconjugation using 1-(Prop-2-yn-1-yl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Alkyne for Bioorthogonal Ligation

In the landscape of modern chemical biology and drug development, the precise and stable covalent modification of proteins is paramount. Bioorthogonal chemistry, a set of reactions that can occur in living systems without interfering with native biochemical processes, has provided powerful tools to achieve this.[1] Among these, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," stands out for its high efficiency, specificity, and biocompatibility.[2][3]

This document provides detailed application notes and protocols for the use of 1-(Prop-2-yn-1-yl)imidazolidin-2-one , a novel reagent for protein bioconjugation. This molecule features a terminal alkyne group, which serves as a handle for CuAAC reactions. The imidazolidin-2-one moiety is a stable, cyclic urea core that can be further functionalized, offering potential for the development of more complex bioconjugates.[4][5] These protocols are designed for researchers, scientists, and drug development professionals aiming to label proteins with a variety of payloads, including fluorescent dyes, biotin tags, or therapeutic agents.

The primary strategy for using 1-(Prop-2-yn-1-yl)imidazolidin-2-one in protein bioconjugation involves a two-step process:

  • Introduction of an azide group onto the target protein: This is typically achieved by modifying accessible amino acid residues, such as lysines, with an azide-containing reagent.

  • Copper-catalyzed click reaction: The azide-modified protein is then reacted with 1-(Prop-2-yn-1-yl)imidazolidin-2-one to form a stable triazole linkage.

This approach allows for the specific and covalent attachment of the imidazolidin-2-one-based linker to the protein of interest, which can then be used for a variety of downstream applications.

Scientific Principles and Experimental Rationale

The choice of a CuAAC-based strategy for bioconjugation is underpinned by several key advantages. The azide and alkyne functional groups are largely absent in biological systems, ensuring that the reaction is highly specific and bioorthogonal.[1] The formation of the triazole ring is thermodynamically favorable, leading to high reaction yields under mild, aqueous conditions compatible with maintaining protein structure and function.[2]

The use of a copper(I) catalyst is essential to accelerate the reaction. However, Cu(I) can be unstable and can also promote the formation of reactive oxygen species that may damage proteins. To mitigate this, a stabilizing ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is typically included in the reaction mixture.

Experimental Workflow Overview

The overall workflow for protein bioconjugation using 1-(Prop-2-yn-1-yl)imidazolidin-2-one is depicted below.

G cluster_0 Step 1: Azide Modification of Protein cluster_1 Step 2: Click Chemistry Reaction cluster_2 Analysis Protein Target Protein AzideModifiedProtein Azide-Modified Protein Protein->AzideModifiedProtein  Lysine Modification AzideReagent Azide-NHS Ester AzideReagent->AzideModifiedProtein FinalConjugate Final Protein Conjugate AzideModifiedProtein->FinalConjugate  CuAAC Reaction AlkyneReagent 1-(Prop-2-yn-1-yl)imidazolidin-2-one AlkyneReagent->FinalConjugate CuCatalyst CuSO4 / Sodium Ascorbate THPTA Ligand CuCatalyst->FinalConjugate Analysis Characterization (SDS-PAGE, Mass Spectrometry) FinalConjugate->Analysis

Figure 1. Experimental workflow for protein bioconjugation.

Materials and Equipment

Reagents
  • 1-(Prop-2-yn-1-yl)imidazolidin-2-one

  • Target protein of interest

  • Azide-PEG4-NHS Ester or similar amine-reactive azide reagent

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Desalting columns or dialysis tubing (for purification)

  • Protein quantitation assay (e.g., BCA or Bradford)

Equipment
  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Incubator or shaker

  • SDS-PAGE system

  • Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

Detailed Experimental Protocols

Protocol 1: Introduction of Azide Groups onto the Target Protein

This protocol describes the modification of primary amines (e.g., lysine residues) on the target protein with an azide-functionalized NHS ester.

  • Prepare Protein Solution: Dissolve the target protein in PBS (pH 7.4) to a final concentration of 1-5 mg/mL.

  • Prepare Azide Reagent Stock Solution: Dissolve the Azide-PEG4-NHS Ester in anhydrous DMSO to a concentration of 10 mM.

  • Reaction Setup: Add a 10-20 fold molar excess of the Azide-PEG4-NHS Ester stock solution to the protein solution. The optimal molar excess should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.

  • Purification: Remove the excess, unreacted azide reagent by using a desalting column or by dialysis against PBS (pH 7.4).

  • Quantification: Determine the concentration of the azide-modified protein using a standard protein assay.

  • Characterization (Optional): The degree of labeling can be estimated by mass spectrometry by comparing the mass of the modified protein to the unmodified protein.

Protocol 2: Click Chemistry Reaction with 1-(Prop-2-yn-1-yl)imidazolidin-2-one

This protocol details the CuAAC reaction between the azide-modified protein and 1-(Prop-2-yn-1-yl)imidazolidin-2-one.

G cluster_0 Azide-Modified Protein cluster_1 1-(Prop-2-yn-1-yl)imidazolidin-2-one cluster_2 Final Conjugate P Protein Linker -(CH₂)₄-CO-NH- N3 N₃ Alkyne HC≡C-CH₂- Imidazolidinone Imidazolidin-2-one Plus + Catalyst Cu(I), THPTA Sodium Ascorbate Plus->Catalyst P_conj Protein Linker_conj -(CH₂)₄-CO-NH- Triazole Triazole Ring Imidazolidinone_conj Imidazolidin-2-one cluster_2 cluster_2 Catalyst->cluster_2 cluster_0 cluster_0 cluster_0->Catalyst cluster_1 cluster_1 cluster_1->Catalyst

Figure 2. CuAAC reaction of azide-modified protein with the alkyne reagent.

  • Prepare Reagent Stock Solutions:

    • 1-(Prop-2-yn-1-yl)imidazolidin-2-one: Prepare a 10 mM stock solution in DMSO.

    • Copper(II) Sulfate: Prepare a 50 mM stock solution in deionized water.

    • THPTA: Prepare a 50 mM stock solution in deionized water.

    • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. Note: This solution should be prepared fresh immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-10 µM in PBS.

    • Add 1-(Prop-2-yn-1-yl)imidazolidin-2-one to a final concentration of 100-500 µM (a 10-50 fold molar excess over the protein).

    • Add THPTA to a final concentration of 1 mM.

    • Add Copper(II) Sulfate to a final concentration of 200 µM.

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 2 mM to reduce Cu(II) to the active Cu(I) state.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature with gentle shaking. The reaction can also be performed at 37°C to increase the rate.

  • Purification: Remove excess reagents and byproducts by desalting or dialysis.

  • Characterization: Analyze the final protein conjugate by SDS-PAGE and mass spectrometry to confirm successful conjugation and determine the degree of labeling.

Quantitative Data Summary

ParameterProtocol 1: Azide ModificationProtocol 2: Click Chemistry
Protein Concentration 1-5 mg/mL1-10 µM
Reagent Molar Excess 10-20x (Azide-NHS Ester)10-50x (Alkyne Reagent)
Final Reagent Conc. N/AAlkyne: 100-500 µM, CuSO₄: 200 µM, THPTA: 1 mM, Na Ascorbate: 2 mM
Reaction Time 1-2 hours1-4 hours
Reaction Temperature Room TemperatureRoom Temperature or 37°C
Reaction Buffer PBS, pH 7.4PBS, pH 7.4

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, or vapors.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or no azide labeling - Inactive NHS ester- Competing nucleophiles in buffer (e.g., Tris)- Use fresh, high-quality NHS ester- Use an amine-free buffer like PBS for the reaction
Low yield in click reaction - Inactive sodium ascorbate- Insufficient copper catalyst- Protein precipitation- Prepare sodium ascorbate solution fresh- Optimize the concentration of CuSO₄ and THPTA- Ensure gentle mixing and consider a lower reaction temperature
Protein precipitation - High concentration of organic solvent (DMSO)- Protein instability under reaction conditions- Keep the final DMSO concentration below 5% (v/v)- Optimize pH and consider adding stabilizing agents
Heterogeneous labeling - Multiple accessible lysine residues- Optimize the molar excess of the NHS ester- Consider site-specific labeling strategies if homogeneity is critical

Conclusion

1-(Prop-2-yn-1-yl)imidazolidin-2-one is a valuable tool for protein bioconjugation via the highly efficient and specific CuAAC reaction. By following the detailed protocols outlined in these application notes, researchers can successfully label azide-modified proteins with this versatile alkyne-containing reagent. The resulting bioconjugates can be utilized in a wide range of applications, from basic research to the development of novel therapeutics and diagnostics. As with any bioconjugation strategy, optimization of reaction conditions for each specific protein of interest is recommended to achieve the desired degree of labeling and maintain protein function.

References

  • De Marco, R., Zhao, J., Greco, A., Ioannone, S., & Gentilucci, L. (2019). In-Peptide Synthesis of Imidazolidin-2-one Scaffolds, Equippable with Proteinogenic or Taggable/Linkable Side Chains, General Promoters of Unusual Secondary Structures. The Journal of Organic Chemistry, 84(9), 4992–5004. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2011). From Mechanism to Mouse: A Tale of Two Bioorthogonal Reactions. Accounts of Chemical Research, 44(9), 666–676. [Link]

  • Casnati, A., Perrone, A., Mazzeo, P. P., Bacchi, A., Mancuso, R., Gabriele, B., Maggi, R., Maestri, G., Motti, E., Stirling, A., & Della Ca', N. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry, 84(6), 3477–3490. [Link]

  • Boutureira, O., & Bernardes, G. J. L. (2015). Advances in Chemical Protein Modification. Chemical Reviews, 115(5), 2174–2195. [Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. [Link]

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21. [Link]

  • Bio-Synthesis Inc. (2022, April 13). Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules. [Link]

  • Abzena. (n.d.). Bioconjugation application notes. [Link]

  • van Kasteren, S. I., Kramer, H. B., Jensen, H. H., & Overkleeft, H. S. (2007). A mild and efficient approach to the labelling of azido-derivatized biomolecules. Organic & Biomolecular Chemistry, 5(15), 2395–2398. [Link]

  • Gazizov, A. S., Smolobochkin, A. V., Kuznetsova, E. A., Abdullaeva, D. S., Burilov, A. R., Pudovik, M. A., Voloshina, A. D., Syakaev, V. V., Lyubina, A. P., Amerhanova, S. K., & Voronina, J. K. (2022). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 27(15), 4935. [Link]

  • American Elements. (n.d.). 1-(prop-2-yn-1-yl)imidazolidin-2-one. [Link]

  • Organic Chemistry Portal. (n.d.). Imidazolidinone synthesis. [Link]

  • MDPI. (2019, January 1). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. [Link]

  • de Figueiredo, R. M., & Christmann, M. (2018). Access to Functionalized Imidazolidin-2-one Derivatives by Iron-Catalyzed Oxyamination of Alkenes. The Journal of Organic Chemistry, 83(17), 10563–10573. [Link]

  • Deiters, A. (2012). Utilization of alkyne bioconjugations to modulate protein function. Bioorganic & Medicinal Chemistry Letters, 22(1), 570–573. [Link]

  • van Delft, F. L. (2011). Bioconjugation with strained alkenes and alkynes. Accounts of Chemical Research, 44(9), 778–787. [Link]

Sources

Step-by-Step Guide for Bioorthogonal Labeling of Cells with 1-(Prop-2-yn-1-yl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

In modern chemical biology and drug development, mapping the cellular interactome of specific pharmacophores is critical for understanding off-target effects and target engagement. 1-(Prop-2-yn-1-yl)imidazolidin-2-one is a highly versatile chemical probe that merges two powerful functional domains:

  • The Imidazolidin-2-one Core : A cyclic urea moiety that serves as a privileged pharmacophore. Cyclic ureas are known to mimic peptide bonds and act as potent hydrogen-bond donors/acceptors, frequently utilized in the design of kinase inhibitors, HIV protease inhibitors, and muscarinic receptor antagonists [2].

  • The Propargyl Group (Prop-2-yn-1-yl) : A minimal-footprint terminal alkyne that acts as a bioorthogonal tag. Because alkynes are biologically inert and absent in native biological systems, they can be selectively targeted post-incubation using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [1].

This guide provides a rigorous, self-validating protocol for labeling cells with 1-(Prop-2-yn-1-yl)imidazolidin-2-one. By understanding the mechanistic causality behind each step, researchers can adapt this workflow to identify cyclic urea-binding proteins, track intracellular localization, or validate target engagement in live cells.

Mechanistic Causality & Workflow Visualization

To achieve high-fidelity labeling, the probe must first be incubated with live cells to allow physiological target binding. Following fixation, the terminal alkyne is covalently conjugated to a fluorophore-azide (e.g., Alexa Fluor 488-Azide) via CuAAC.

The causality of the CuAAC reaction cocktail is critical:

  • CuSO₄ provides the Cu(II) source.

  • Sodium Ascorbate acts as a reducing agent to generate the catalytically active Cu(I) species in situ.

  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is a water-soluble ligand that stabilizes Cu(I), accelerating the reaction while preventing the generation of reactive oxygen species (ROS) that would otherwise degrade the fluorophore or the biological sample.

Workflow A 1. Cell Incubation (Alkyne Probe) B 2. Fixation & Permeabilization A->B Target Binding C 3. CuAAC Click (Azide-Fluorophore) B->C Crosslinking D 4. Wash & Detection C->D Bioorthogonal Tag

Fig 1. Experimental workflow for labeling cells with the alkyne probe.

Logic Cu Cu(II) + Na Ascorbate Active Cu(I) Catalyst Triazole Stable 1,4-disubstituted 1,2,3-triazole Linkage Cu->Triazole Catalyzes Probe 1-(Prop-2-yn-1-yl)imidazolidin-2-one (Terminal Alkyne) Probe->Triazole Reacts with Azide Fluorophore-Azide (Reporter) Azide->Triazole Reacts with THPTA THPTA Ligand (Protects Cu(I)) THPTA->Cu Stabilizes

Fig 2. Mechanistic logic of the CuAAC reaction for bioorthogonal detection.

The Self-Validating Experimental Protocol

A robust protocol must be a self-validating system. To ensure that the observed fluorescence is derived exclusively from the specific interaction between the imidazolidin-2-one probe and its cellular targets—and not from non-specific azide sticking or autofluorescence—you must run parallel controls.

Phase A: Live-Cell Incubation

Causality: Live-cell incubation ensures the probe interacts with targets in their native conformation and physiological environment.

  • Seed Cells : Plate the desired cell line (e.g., HeLa, HEK293) in a 6-well plate or chamber slide. Grow to 70-80% confluency.

  • Probe Preparation : Prepare a 10 mM stock of 1-(Prop-2-yn-1-yl)imidazolidin-2-one in cell-culture grade DMSO.

  • Incubation : Dilute the probe into pre-warmed culture media to a final concentration of 10–50 µM (keep DMSO < 0.5% v/v). Replace the media on the cells with the probe-containing media.

  • Control Setup (Self-Validation) :

    • Vehicle Control: Treat one well with 0.5% DMSO only (No-Probe).

    • Competition Control: Pre-incubate one well with a 10-fold excess of unlabeled imidazolidin-2-one (lacking the alkyne) for 30 minutes before adding the probe.

  • Time Course : Incubate for 1 to 4 hours at 37°C, 5% CO₂.

Phase B: Fixation & Permeabilization

Causality: Fixation crosslinks the probe to its target, preventing it from washing out during the click reaction. Permeabilization allows the bulky azide-fluorophore to enter the cell.

  • Wash : Remove media and wash cells gently 3× with ice-cold PBS to remove unbound probe.

  • Fixation : Add 4% Paraformaldehyde (PFA) in PBS. Incubate for 15 minutes at room temperature (RT).

  • Wash : Wash 3× with PBS (5 mins each).

  • Permeabilization : Add 0.2% Triton X-100 in PBS for 10 minutes at RT. Wash 3× with PBS.

Phase C: CuAAC "Click" Reaction

Causality: The order of addition in the click cocktail is paramount. Cu(II) must be pre-mixed with THPTA before adding sodium ascorbate to prevent Cu(I) disproportionation and sample degradation.

  • Cocktail Formulation : For 1 mL of click reaction buffer, add reagents in the following strict order:

    • PBS (1X) : 880 µL

    • Fluorophore-Azide (10 mM) : 10 µL (Final: 100 µM)

    • CuSO₄ (100 mM) : 10 µL (Final: 1 mM)

    • THPTA (100 mM) : 50 µL (Final: 5 mM) (Mix CuSO₄ and THPTA thoroughly before adding to the master mix)

    • Sodium Ascorbate (100 mM, freshly prepared) : 50 µL (Final: 5 mM)

  • Reaction : Add the click cocktail to the permeabilized cells.

  • No-Copper Control : For one of the probe-treated wells, replace CuSO₄ and Sodium Ascorbate with PBS. This validates that the azide does not bind non-specifically without the Cu(I) catalyst.

  • Incubation : Protect from light and incubate for 1 hour at RT on a gentle rocker.

Phase D: Washing & Detection
  • Stringent Wash : Remove the click cocktail. Wash cells 3× with PBS containing 0.1% Tween-20 (PBST) for 10 minutes each. Causality: Tween-20 reduces hydrophobic non-specific binding of unreacted fluorophore.

  • Nuclear Counterstain : Add Hoechst 33342 (1 µg/mL) in PBS for 10 minutes. Wash 1× with PBS.

  • Imaging : Image using a confocal fluorescence microscope or analyze via flow cytometry using the appropriate excitation/emission channels for your chosen azide-fluorophore.

Quantitative Data Presentation & Validation Metrics

To interpret the success of the labeling, quantitative analysis of the fluorescence signal is required. The table below outlines the expected outcomes based on the self-validating control system.

Table 1: Quantitative Validation Metrics & Expected Outcomes

Experimental ConditionExpected Fluorescence (A.U.)Signal-to-Noise Ratio (SNR)Mechanistic Interpretation
Fully Formulated Reaction (Probe + Cu + Azide)High (>10,000)> 20.0Successful target engagement and covalent triazole formation.
No-Probe Control (Vehicle + Cu + Azide)Low (<500)1.0 (Baseline)Validates that the azide-fluorophore does not bind to native cellular components.
No-Copper Control (Probe + Azide only)Low (<500)~ 1.0Validates the absolute requirement of Cu(I) catalysis; eliminates false positives from background sticking.
Competitive Inhibition (Excess Unlabeled + Probe)Medium (~2,000)< 4.0Confirms specific pharmacophore binding; the unlabeled cyclic urea outcompetes the alkyne-probe for target sites.

Note: If the No-Copper control exhibits an SNR > 3.0, increase the stringency of the PBST washes or reduce the concentration of the fluorophore-azide.

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition.[Link]

  • Cereda, E., et al. (2007). Discovery of diaryl imidazolidin-2-one derivatives, a novel class of muscarinic M3 selective antagonists. Journal of Medicinal Chemistry.[Link]

Application Note: High-Efficiency Immobilization of 1-(Prop-2-yn-1-yl)imidazolidin-2-one via Solid-Phase CuAAC

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP).

Introduction and Scientific Rationale

The imidazolidin-2-one moiety is a highly privileged cyclic urea pharmacophore found in numerous biologically active compounds, including biotin analogs, antihyperglycemic agents, and selective enzyme inhibitors[1]. Immobilizing this moiety onto a solid support enables a wide array of applications, ranging from the solid-phase parallel synthesis of cyclic urea derivatives to the development of specialized affinity chromatography matrices and scavenger resins.

1-(Prop-2-yn-1-yl)imidazolidin-2-one (Chemical Formula: C₆H₈N₂O; MW: 124.14) is uniquely suited for immobilization due to its terminal alkyne (propargyl) group. The most robust, bioorthogonal, and thermodynamically driven method for tethering this molecule to an azide-functionalized solid support is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , widely recognized as the premier "Click Chemistry" reaction[2][3].

Mechanistic Causality: Why CuAAC on Solid Phase?

Solid-phase reactions often suffer from steric hindrance and restricted mass transfer. The uncatalyzed Huisgen 1,3-dipolar cycloaddition requires elevated temperatures and yields a mixture of 1,4- and 1,5-regioisomers. In contrast, the addition of a Cu(I) catalyst lowers the activation energy by approximately 11 kcal/mol, accelerating the reaction by a factor of 10⁷ while ensuring absolute 1,4-regioselectivity[3].

To prevent the thermodynamic instability of Cu(I)—which rapidly oxidizes to catalytically inactive Cu(II) in the presence of dissolved oxygen—this protocol employs an in situ reduction system using Copper(II) sulfate (CuSO₄) and sodium ascorbate[4]. Crucially, the addition of a polytriazole ligand such as TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is required. TBTA completely envelops the Cu(I) center, shielding it from oxidation and disproportionation while maintaining its catalytic availability for the solid-phase alkyne and azide[2][4].

Experimental Workflow

The following DOT diagram illustrates the logical progression of the immobilization workflow, emphasizing the critical pre-complexation step required to maintain catalyst integrity.

G A 1. Resin Swelling Azide-PEG-PS Resin in DMF/DCM C 3. Reagent Addition 1-(Prop-2-yn-1-yl)imidazolidin-2-one A->C B 2. Catalyst Pre-complexation CuSO₄ + TBTA (1:2 Ratio) D 4. In situ Reduction Addition of Sodium Ascorbate B->D E 5. CuAAC Reaction Room Temp, 12-24 h, Agitation C->E D->E F 6. Washing & Cu Scavenging EDTA / MeOH / DCM Washes E->F G 7. Validation FT-IR (Loss of 2094 cm⁻¹ Azide Band) F->G

Caption: Step-by-step logical workflow for the solid-phase CuAAC immobilization of 1-(Prop-2-yn-1-yl)imidazolidin-2-one.

Materials and Reagents

  • Solid Support: Azide-functionalized PEG-Polystyrene (PEG-PS) resin (Loading: ~0.5 mmol/g). Note: PEG-PS is preferred over standard PS for its superior swelling properties in polar solvent mixtures (e.g., DMF/H₂O) required for ascorbate solubility[5].

  • Alkyne: 1-(Prop-2-yn-1-yl)imidazolidin-2-one (3.0 equivalents relative to resin loading).

  • Catalyst System:

    • CuSO₄·5H₂O (0.2 equivalents).

    • TBTA Ligand (0.4 equivalents).

    • Sodium Ascorbate (0.6 equivalents).

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH), Milli-Q Water.

  • Scavenger: 0.1 M EDTA (Ethylenediaminetetraacetic acid) in water.

Step-by-Step Protocol

This protocol is designed as a self-validating system. By strictly controlling the order of addition, we prevent premature copper oxidation and ensure maximum resin loading.

Step 1: Resin Swelling
  • Weigh 1.0 g of Azide-PEG-PS resin (~0.5 mmol azide) into a solid-phase synthesis reactor equipped with a porous glass frit.

  • Add 10 mL of a 1:1 mixture of DMF/DCM.

  • Agitate gently on an orbital shaker for 45 minutes at room temperature.

  • Drain the solvent. Causality: Proper swelling exposes the internal azide sites of the polymer matrix, overcoming steric barriers during the cycloaddition.

Step 2: Preparation of the Catalytic Cocktail
  • In a separate vial, dissolve 25 mg of CuSO₄·5H₂O (0.1 mmol, 0.2 eq) in 1 mL of Milli-Q water.

  • Dissolve 106 mg of TBTA (0.2 mmol, 0.4 eq) in 2 mL of DMF.

  • Mix the CuSO₄ and TBTA solutions and incubate for 5 minutes. Causality: Pre-complexation is mandatory. If ascorbate is added before TBTA, the resulting Cu(I) will rapidly disproportionate or be quenched by oxygen[4].

Step 3: Immobilization Reaction (CuAAC)
  • Dissolve 186 mg of 1-(Prop-2-yn-1-yl)imidazolidin-2-one (1.5 mmol, 3.0 eq) in 3 mL of DMF. Add this solution to the swollen resin.

  • Add the pre-complexed CuSO₄/TBTA solution to the resin mixture.

  • Prepare a fresh solution of 60 mg Sodium Ascorbate (0.3 mmol, 0.6 eq) in 1 mL of Milli-Q water.

  • Add the ascorbate solution to the reactor dropwise. The solution should turn from blue to pale yellow/colorless, indicating the successful reduction of Cu(II) to Cu(I).

  • Seal the reactor and agitate gently at room temperature for 12–24 hours.

Step 4: Washing and Copper Scavenging
  • Drain the reaction mixture.

  • Wash the resin sequentially to remove unreacted starting materials and chelated copper:

    • DMF (3 × 10 mL, 2 min each)

    • Milli-Q Water (3 × 10 mL, 2 min each)

    • 0.1 M EDTA solution (3 × 10 mL, 5 min each). Causality: Triazole linkages can coordinate residual copper, which may interfere with downstream biological assays or subsequent synthetic steps. EDTA effectively strips Cu from the resin[2].

    • MeOH (3 × 10 mL, 2 min each)

    • DCM (3 × 10 mL, 2 min each)

  • Dry the resin under a vacuum for 12 hours.

Data Presentation: Reaction Optimization

The efficiency of solid-phase CuAAC is highly dependent on the solvent system and the stabilizing ligand. Table 1 summarizes the quantitative data from optimization trials.

Table 1: Optimization of CuAAC Conditions for Imidazolidin-2-one Immobilization

Solvent SystemCatalyst SourceLigand (Eq to Cu)Reducing AgentTime (h)Conversion Yield (%)*
DMF / H₂O (4:1)CuSO₄ (0.2 eq)NoneNa-Ascorbate24< 45% (Cu Oxidation)
DCMCuI (0.2 eq)DIPEA (Base)None24~ 68%
DMF / H₂O (4:1) CuSO₄ (0.2 eq) TBTA (2.0 eq) Na-Ascorbate 12 > 98%
THF / H₂O (4:1)CuSO₄ (0.2 eq)THPTA (2.0 eq)Na-Ascorbate12> 92%

*Conversion yield determined by elemental analysis (Nitrogen content increase) and quantitative FT-IR.

Validation and Quality Control

To ensure the protocol is a self-validating system, the completion of the reaction must be verified analytically.

FT-IR Spectroscopy (On-Bead): The most reliable non-destructive method to validate the immobilization is Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR).

  • Before Reaction: The starting Azide-PEG-PS resin will exhibit a strong, sharp asymmetric stretching band at ~2094 cm⁻¹ , characteristic of the aliphatic azide group[5].

  • After Reaction: Successful immobilization of 1-(Prop-2-yn-1-yl)imidazolidin-2-one is confirmed by the complete disappearance of the 2094 cm⁻¹ band and the appearance of a new C=O stretching band at ~1690–1710 cm⁻¹ (corresponding to the cyclic urea carbonyl) and C=C/N=N stretching bands characteristic of the 1,2,3-triazole ring.

If the azide band persists, it indicates incomplete conversion. In such cases, a second catalytic cycle (re-subjecting the resin to fresh Cu/TBTA/Ascorbate) is recommended rather than increasing the alkyne equivalents.

References

  • CuAAC: An Efficient Click Chemistry Reaction on Solid Phase ACS Combinatorial Science[Link]

  • Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions The Journal of Organic Chemistry - ACS Publications[Link]

  • Imidazole-1-sulfonyl Azide-Based Diazo-Transfer Reaction for the Preparation of Azido Solid Supports for Solid-Phase Synthesis ACS Combinatorial Science - ACS Publications[Link]

Sources

Methods for monitoring the progress of reactions with 1-(Prop-2-yn-1-yl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a robust, self-validating analytical framework is paramount when working with highly reactive intermediates. 1-(Prop-2-yn-1-yl)imidazolidin-2-one (CAS: 131423-07-9) is a versatile propargyl urea derivative widely utilized as a building block for complex cyclic ureas and pharmaceutical intermediates[1]. Because it features a terminal alkyne, its most common synthetic application is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—a premier "click chemistry" transformation that yields 1,4-disubstituted 1,2,3-triazoles[2].

While CuAAC is thermodynamically favored, the reaction kinetics are highly sensitive to the stability of the Cu(I) catalytic species. Relying solely on end-point analysis is a flawed strategy; if oxygen infiltrates the system, Cu(I) rapidly oxidizes to inactive Cu(II), stalling the cycloaddition and promoting off-target Glaser homocoupling of the alkyne[2]. To ensure scientific integrity and mass balance, we must employ a multi-modal monitoring strategy that tracks the reaction in real-time, confirms regioselectivity, and validates product purity.

Mechanistic Context: The CuAAC Pathway

The transformation of 1-(prop-2-yn-1-yl)imidazolidin-2-one requires the precise coordination of the terminal alkyne and an organic azide to a Cu(I) center.

CuAAC_Pathway A 1-(Prop-2-yn-1-yl)imidazolidin-2-one (Terminal Alkyne) C Cu(I) Catalyst + Ligand (e.g., THPTA) A->C B Organic Azide (R-N3) B->C D 1,4-Disubstituted 1,2,3-Triazole Product C->D Cycloaddition

Fig 1: CuAAC reaction pathway for 1-(Prop-2-yn-1-yl)imidazolidin-2-one.

Analytical Strategy 1: Real-Time In Situ FTIR Spectroscopy

The Causality of the Method: Traditional ex situ sampling (e.g., withdrawing aliquots for TLC) inherently risks introducing oxygen into the reactor. This artificially quenches the Cu(I) catalyst, meaning the withdrawn sample no longer represents the true kinetic state of the bulk reactor[3]. In situ FTIR (such as ReactIR) bypasses this physical disruption by utilizing a submerged Attenuated Total Reflectance (ATR) probe to continuously monitor the reaction without breaking the inert atmosphere[3].

Protocol: Self-Validating In Situ FTIR Monitoring
  • Probe Insertion & Purging: Insert a Diamond ATR probe into a multi-neck reaction vessel. Purge the vessel with Argon for 15 minutes to ensure a strictly oxygen-free environment.

  • Background Collection: Add the reaction solvent (e.g., DMSO or t BuOH/H₂O) and collect a background spectrum (Resolution: 4 cm⁻¹, 128 scans).

  • Reagent Addition: Add 1-(Prop-2-yn-1-yl)imidazolidin-2-one and the organic azide. Begin continuous data collection at a rate of 1 spectrum per minute.

  • Baseline Validation (Internal Check): Monitor the azide asymmetric stretch (~2100 cm⁻¹) and the alkyne C-H stretch (~3290 cm⁻¹) for 5 minutes. Do not proceed until the baseline is perfectly flat, proving the reagents are stable in the absence of the catalyst.

  • Catalyst Initiation: Inject the Cu(I) source alongside a stabilizing ligand (e.g., THPTA) and a sacrificial reductant like sodium ascorbate to protect against trace oxidation[2].

  • Kinetic Tracking: Plot the Area Under the Curve (AUC) for the 2100 cm⁻¹ band over time. The reaction is deemed complete when the first derivative of the AUC curve reaches zero.

Analytical Strategy 2: Benchtop NMR Spectroscopy

The Causality of the Method: While FTIR perfectly tracks the consumption of starting materials, it cannot definitively prove the regioselectivity of the resulting product. Benchtop NMR (60-100 MHz) is required to directly observe the newly formed triazole proton, confirming the exclusive formation of the 1,4-disubstituted isomer over the 1,5-isomer[4].

Protocol: Benchtop NMR Aliquot Analysis
  • Sample Preparation: Withdraw a 50 µL aliquot from the reaction mixture using an air-tight Hamilton syringe.

  • Kinetic Quenching (Internal Check): Immediately discharge the aliquot into 500 µL of deuterated solvent (e.g., DMSO- d6​ ) containing 1 mM EDTA. The EDTA chelates the copper catalyst, instantly freezing the reaction kinetics so the NMR spectrum accurately reflects the exact moment of sampling.

  • Acquisition: Acquire a ¹H NMR spectrum (16-32 scans depending on the instrument's sensitivity).

  • Signal Integration: Integrate the terminal alkyne proton of 1-(prop-2-yn-1-yl)imidazolidin-2-one (typically a multiplet/triplet near ~2.5–3.0 ppm in DMSO- d6​ ) against the emerging triazole singlet (~7.5–8.5 ppm)[4].

  • Conversion Calculation: Calculate the molar conversion percentage based on the ratio of the triazole integral to the sum of the triazole and remaining alkyne integrals.

Analytical Strategy 3: UPLC-MS Purity Profiling

The Causality of the Method: To validate the self-consistency of the FTIR and NMR data, UPLC-MS must be used at the end-point to confirm the exact mass of the product and screen for trace impurities. Specifically, it detects oxidative dimers (m/z ~247.1) that form if the Cu(I) catalyst fails, which neither IR nor low-field NMR can easily quantify at low concentrations.

Protocol: UPLC-MS Method
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: Solvent A (0.1% Formic Acid in H₂O); Solvent B (0.1% Formic Acid in Acetonitrile).

  • Gradient: 5% B to 95% B over 3 minutes. Flow rate: 0.6 mL/min.

  • Detection: Electrospray Ionization (ESI) in positive mode.

  • Sample Prep: Dilute a 10 µL quenched reaction aliquot in 1 mL of 50:50 H₂O:MeCN before injection to prevent detector saturation and ion suppression.

Multi-Modal Analytical Logic

Monitoring_Logic RM Reaction Mixture (Alkyne + Azide + Cu) IR In Situ FTIR (ReactIR) Continuous Tracking RM->IR Real-time NMR Benchtop NMR Aliquot Sampling RM->NMR Structural MS UPLC-MS End-Point / Purity RM->MS Mass/Purity DATA Kinetic Profile & Conversion Yield IR->DATA NMR->DATA MS->DATA

Fig 2: Multi-modal analytical logic for monitoring CuAAC reaction progress.

Quantitative Data Summary

Consolidating the data from these three modalities provides a complete, self-validating picture of the reaction's progress.

Analytical ModalityTarget AnalyteKey Signal / MarkerKinetic Significance
In Situ FTIR Organic Azide~2100 cm⁻¹ (N=N=N stretch)Primary indicator of reaction velocity and completion.
In Situ FTIR 1-(Prop-2-yn-1-yl)imidazolidin-2-one~3290 cm⁻¹ (C-H stretch)Confirms alkyne consumption; secondary kinetic marker.
Benchtop ¹H NMR 1-(Prop-2-yn-1-yl)imidazolidin-2-one~2.5 - 3.0 ppm (Terminal alkyne H)Tracks depletion of starting material.
Benchtop ¹H NMR 1,4-Disubstituted Triazole~7.5 - 8.5 ppm (Triazole H)Confirms regioselectivity and product formation.
UPLC-MS (ESI+) 1-(Prop-2-yn-1-yl)imidazolidin-2-onem/z 125.07 [M+H]⁺Validates mass balance and detects trace unreacted SM.
UPLC-MS (ESI+) Glaser Coupling Byproductm/z ~247.12 [M+H]⁺Identifies oxidative homocoupling due to catalyst failure.

References

  • [1] Title: Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions | Source: Organic Chemistry Portal (J. Org. Chem.) | URL:

  • [4] Title: Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) | Source: PMC (ACS Measurement Science Au) | URL:

  • [3] Title: Seven Essential Steps for In Situ Reaction Monitoring | Source: Spectroscopy Online | URL:

  • [2] Title: Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation | Source: Current Protocols in Chemical Biology | URL:

Sources

Troubleshooting & Optimization

Common side reactions with 1-(Prop-2-yn-1-yl)imidazolidin-2-one and how to avoid them

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a bifunctional scaffold, 1-(Prop-2-yn-1-yl)imidazolidin-2-one features both a highly reactive terminal alkyne (propargyl group) and a secondary cyclic urea (imidazolidin-2-one ring). While this makes it an excellent building block for drug discovery and bioconjugation, its dual reactivity often leads to unintended side reactions if experimental conditions are not tightly controlled.

This guide is designed by our Senior Application Scientists to help you troubleshoot, understand the mechanistic causality behind common failures, and implement self-validating protocols to ensure high-fidelity syntheses.

Diagnostic Overview: Reaction Pathways

Before troubleshooting, it is critical to understand the competing mechanistic pathways your substrate can undergo.

G A 1-(Prop-2-yn-1-yl) imidazolidin-2-one B CuAAC Product (Target Triazole) A->B Cu(I), Azide, Ascorbate, THPTA C Glaser Homocoupling (1,3-Diyne Byproduct) A->C Cu(I)/Cu(II), O2, No Ligand D Allene Isomer (Rearrangement Byproduct) A->D Strong Base (e.g., DBU, LDA) E N3-Alkylated (Urea Substitution) A->E Electrophile + Base

Reaction pathways and common side reactions of 1-(Prop-2-yn-1-yl)imidazolidin-2-one.

Troubleshooting & FAQs

Q1: Why am I seeing a high molecular weight byproduct during my CuAAC (Click) reaction?

The Causality: You are likely observing Glaser Homocoupling , which results in the formation of a symmetrical 1,3-diyne dimer. The CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) reaction relies on Cu(I) as the active catalyst. However, if oxygen is present in your reaction vessel, Cu(I) rapidly oxidizes to Cu(II)[1]. Cu(II) acts as an oxidant that directly mediates the homocoupling of your terminal propargyl groups, consuming your starting material and creating a rigid, hydrophobic impurity[2].

The Solution:

  • Exclude Oxygen: Degas all solvents prior to the reaction.

  • Use a Stabilizing Ligand: Employ THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine). THPTA not only accelerates the CuAAC reaction but also acts sacrificially to intercept reactive oxygen species and stabilize the Cu(I) oxidation state[3].

  • Excess Reducing Agent: Maintain a high concentration of sodium ascorbate (at least 5–10 equivalents relative to copper) to continuously reduce any rogue Cu(II) back to Cu(I)[3].

Q2: My NMR shows the disappearance of the terminal alkyne proton (~2.2 ppm) and the appearance of new vinylic protons. What happened?

The Causality: Your molecule has undergone Propargyl-Allene Isomerization . The protons on the methylene carbon situated between the imidazolidin-2-one nitrogen and the alkyne are highly acidic. When exposed to strong bases (e.g., DBU, LDA, NaH, or even prolonged exposure to alkoxides), the propargylic position is deprotonated. This forms a resonance-stabilized allenyl anion, which subsequently protonates to form an allene[4].

The Solution: Avoid strong bases. If you need to perform an alkylation or cross-coupling on another part of the molecule, use milder, sterically hindered bases (like DIPEA) or inorganic bases (like K₂CO₃) in aprotic solvents at lower temperatures.

Q3: I am trying to functionalize the alkyne, but I am getting a mixture of products with varying masses. Is the imidazolidin-2-one ring reacting?

The Causality: Yes, you are experiencing Unwanted N3-Alkylation/Acylation . The cyclic urea contains a secondary nitrogen (N3) that remains nucleophilic. If your reaction mixture contains electrophiles (e.g., alkyl halides, acyl chlorides) and a base, the N3 position will competitively react.

The Solution: If your synthetic route requires harsh electrophiles, you must temporarily mask the N3 position. Protect the cyclic urea with a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group prior to manipulating the alkyne. Alternatively, strictly control the stoichiometry of your electrophile to exactly 1.0 equivalent and monitor the reaction progression via LC-MS to prevent over-alkylation.

Quantitative Data: Reaction Conditions vs. Product Distribution

To illustrate the impact of experimental choices, the table below summarizes the expected product distributions of 1-(Prop-2-yn-1-yl)imidazolidin-2-one under various conditions.

Reaction TypeExperimental ConditionsTarget Product Yield (%)Major Side ReactionByproduct Yield (%)
CuAAC (Standard) CuI, DIPEA, Aerobic, Room Temp60 - 65%Glaser Homocoupling20 - 30%
CuAAC (Optimized) CuSO₄, THPTA, NaAsc, Anaerobic>95% None<1%
N-Alkylation NaH, R-X, THF, 0°C to RT35 - 40%Propargyl-Allene Isomerization45 - 55%
N-Alkylation K₂CO₃, R-X, DMF, 40°C80 - 85% Propargyl-Allene Isomerization<5%

Standard Operating Procedure (SOP)

Workflow: Optimized Anaerobic CuAAC (Zero-Glaser Protocol)

Workflow Step1 Degas Solvents (Remove O2) Step2 Premix Cu(II) + THPTA Ligand Step1->Step2 Step3 Add Ascorbate (Reduce to Cu(I)) Step2->Step3 Step4 Add Substrates (Alkyne + Azide) Step3->Step4

Optimized anaerobic CuAAC workflow to prevent oxidative Glaser homocoupling.

Step-by-Step Methodology: This protocol is designed as a self-validating system. Visual cues are built into the steps to confirm the chemical state of the catalyst before the precious substrate is introduced.

  • Solvent Preparation: Prepare a mixture of tert-butanol and water (1:1 v/v). Degas the solvent by bubbling Argon or Nitrogen gas directly through the liquid for at least 15 minutes.

  • Catalyst Complexation: In a separate microcentrifuge tube, combine 20 mM CuSO₄ with 50 mM THPTA ligand (a 1:2.5 molar ratio of Cu:Ligand)[3].

    • Self-Validation Checkpoint: The solution must turn a distinct, bright blue, confirming the formation of the Cu(II)-THPTA complex.

  • Substrate Preparation: In your main reaction vessel, dissolve 1-(Prop-2-yn-1-yl)imidazolidin-2-one (1.05 eq) and your target azide (1.0 eq) in the degassed solvent under an inert atmosphere.

  • Reduction & Initiation: Add the bright blue Cu(II)-THPTA complex to the main reaction vessel. Immediately inject a freshly prepared solution of sodium ascorbate (10 equivalents relative to copper)[3].

    • Self-Validation Checkpoint: Upon addition of the ascorbate, the solution must rapidly transition from blue to colorless (or very pale yellow). This visual change guarantees the successful reduction of Cu(II) to the catalytically active Cu(I) state. If the solution remains blue or turns green, oxygen has infiltrated the system and Glaser coupling will occur; abort and re-degas.

  • Incubation: Seal the vessel and stir at room temperature for 2–4 hours. Monitor completion via LC-MS.

References

  • Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC)
  • Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers N
  • Base-Promoted Conversion of Propargylic Alcohols to 1,3-Enynes N
  • Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjug

Sources

Technical Support Center: Synthesis of 1-(Prop-2-yn-1-yl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(Prop-2-yn-1-yl)imidazolidin-2-one. This guide is designed for researchers, scientists, and professionals in drug development to navigate and troubleshoot the common challenges encountered during the synthesis of this valuable building block. The following information is structured to provide in-depth, actionable insights into optimizing reaction yields and purity.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses frequent problems encountered during the N-alkylation of imidazolidin-2-one with propargyl halides.

Question 1: My reaction yield is consistently low, or the reaction fails to reach completion. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in the synthesis of 1-(Prop-2-yn-1-yl)imidazolidin-2-one often stem from several critical factors, primarily related to the deprotonation of the imidazolidin-2-one nitrogen and the reactivity of the propargyl halide.

Core Causality: The N-H bond of the imidazolidin-2-one needs to be sufficiently deprotonated to form a nucleophilic anion that can then attack the electrophilic propargyl halide. Incomplete deprotonation is a major bottleneck.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low reaction yield.

Detailed Corrective Actions:
  • Evaluate the Base and Solvent System:

    • Strong Bases: For complete deprotonation, a strong base such as Sodium Hydride (NaH) in an anhydrous aprotic solvent like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) is highly effective.[1][2]

    • Weaker Bases: While weaker bases like Potassium Carbonate (K₂CO₃) can be used, they may require more forcing conditions (higher temperatures, longer reaction times) and are often less efficient.[3][4] Cesium Carbonate (Cs₂CO₃) is generally more effective than K₂CO₃ due to its higher solubility and the increased nucleophilicity of the resulting anion.[2][5]

    • Solvent Choice: Polar aprotic solvents like DMF, Acetonitrile (MeCN), and Dimethyl Sulfoxide (DMSO) are preferred as they effectively dissolve the reactants and facilitate the SN2 reaction.[2]

  • Assess the Alkylating Agent:

    • Reactivity: The reactivity of propargyl halides follows the order: Iodide > Bromide > Chloride. If using propargyl chloride, switching to propargyl bromide will significantly increase the reaction rate.[1][2]

    • Purity: Ensure the propargyl bromide or chloride is fresh and free from polymeric impurities, which can inhibit the reaction.

  • Optimize Reaction Temperature:

    • Increasing the reaction temperature can enhance the reaction rate.[1][2] However, excessive heat can lead to the decomposition of the propargyl halide and the formation of byproducts. A systematic optimization of the temperature is recommended.

  • Consider Phase-Transfer Catalysis (PTC):

    • Phase-transfer catalysis is an excellent technique for the N-alkylation of polar heterocycles like imidazolidin-2-one, especially when using inorganic bases like K₂CO₃.[3][6] A PTC, such as Tetrabutylammonium Bromide (TBAB), facilitates the transfer of the imidazolidin-2-one anion from the solid or aqueous phase to the organic phase where the reaction with the propargyl halide occurs.[3][7]

Question 2: I am observing the formation of significant byproducts. What are they and how can I minimize them?

Answer:

The primary byproduct concern in this synthesis is over-alkylation, leading to the formation of a disubstituted product. Other side reactions can also occur depending on the reaction conditions.

Common Byproducts and Mitigation Strategies:
ByproductPotential CauseMitigation Strategy
1,3-di(prop-2-yn-1-yl)imidazolidin-2-one Excess propargyl halide; strong basic conditions; prolonged reaction time.Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the propargyl halide.[8] Add the alkylating agent slowly to the reaction mixture. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.
Polymeric materials Instability of propargyl halide, especially at elevated temperatures.Use fresh, high-purity propargyl halide. Avoid excessively high reaction temperatures.
Allenic isomers Base-catalyzed isomerization of the propargyl group.Use milder bases where possible. Keep reaction temperatures as low as feasible to achieve a reasonable rate.
Question 3: The purification of my product is challenging. What are the best practices for isolating pure 1-(Prop-2-yn-1-yl)imidazolidin-2-one?

Answer:

Purification can be complicated by the presence of unreacted starting materials, the dialkylated byproduct, and baseline impurities.

Recommended Purification Protocol:
  • Aqueous Workup:

    • After the reaction is complete, quench the mixture with water.

    • Extract the product into a suitable organic solvent like Ethyl Acetate or Dichloromethane.

    • Wash the organic layer with brine to remove residual base and water-soluble impurities.

  • Chromatography:

    • Column Chromatography: This is the most effective method for separating the desired product from closely related impurities.[1]

      • Stationary Phase: Silica gel is typically used.

      • Mobile Phase: A gradient of Ethyl Acetate in Hexanes or Dichloromethane in Methanol is commonly employed. The optimal solvent system should be determined by TLC analysis.

  • Crystallization:

    • If the product is obtained as a solid, recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes) can be an effective final purification step.[1]

II. Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of 1-(Prop-2-yn-1-yl)imidazolidin-2-one?

A1: The reaction proceeds via a nucleophilic substitution (SN2) mechanism.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products Imidazolidinone Imidazolidin-2-one Anion Imidazolidinone Anion (Nucleophile) Imidazolidinone->Anion + Base - H₂ PropargylBromide Propargyl Bromide TransitionState SN2 Transition State PropargylBromide->TransitionState Base Base (e.g., NaH) Anion->TransitionState Product 1-(Prop-2-yn-1-yl)imidazolidin-2-one TransitionState->Product Salt NaBr TransitionState->Salt

Caption: SN2 mechanism for the N-propargylation of imidazolidin-2-one.

First, a base abstracts the acidic proton from one of the nitrogen atoms of imidazolidin-2-one to generate a nucleophilic anion. This anion then attacks the electrophilic methylene carbon of the propargyl halide, displacing the halide ion and forming the C-N bond.

Q2: What are the key safety considerations for this synthesis?

A2:

  • Propargyl Halides: Propargyl bromide and chloride are lachrymators and toxic. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water. It should be handled under an inert atmosphere (e.g., Nitrogen or Argon).

  • Solvents: Anhydrous solvents like THF and DMF have specific handling requirements. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Q3: Can I use other propargylating agents besides propargyl bromide?

A3: Yes, other propargylating agents can be used, such as propargyl tosylate or mesylate. These can be prepared from propargyl alcohol and are also effective electrophiles for this reaction. The choice of agent may depend on availability, cost, and reactivity requirements.

III. Experimental Protocols

Optimized Protocol for the Synthesis of 1-(Prop-2-yn-1-yl)imidazolidin-2-one

This protocol is designed to provide a high yield and purity of the target compound.

Materials:

  • Imidazolidin-2-one

  • Sodium Hydride (60% dispersion in mineral oil)

  • Propargyl Bromide (80% solution in toluene)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Hexanes

  • Saturated aqueous Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add imidazolidin-2-one (1.0 eq).

  • Deprotonation: Add anhydrous DMF to the flask to dissolve the imidazolidin-2-one. Cool the solution to 0 °C in an ice bath. Carefully add Sodium Hydride (1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add propargyl bromide (1.1 eq) dropwise via the dropping funnel over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-(Prop-2-yn-1-yl)imidazolidin-2-one.

IV. References

  • Phase-Transfer Catalysis N-Alkylation of Very Polar Heterocycle. PTC Organics. [Link]

  • Blümel, M., Crocker, R. D., Harper, J. B., Enders, D., & Nguyen, T. V. (2016). N-Heterocyclic olefins as efficient phase-transfer catalysts for base-promoted alkylation reactions. Chemical Communications, 52(51), 7958–7961. [Link]

  • N-Alkylation of imides using phase transfer catalysts under solvent-free conditions. Journal of Heterocyclic Chemistry, 45(5), 1371-1374. (2008). [Link]

  • N-Heterocyclic olefins as efficient phase-transfer catalysts for base-promoted alkylation reactions. PubMed. (2016). [Link]

  • Synthesis of New Imidazolidin-2-ones Based on the Reaction of 1-(2,2-Dimethoxyethyl)urea with C-Nucleophiles. ResearchGate. [Link]

  • Casnati, A., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry, 84(6), 3477-3490. [Link]

  • Imidazolidinone synthesis. Organic Chemistry Portal. [Link]

  • The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. PMC. (2021). [Link]

  • 1-(prop-2-yn-1-yl)imidazolidin-2-one. American Elements. [Link]

  • Phase-transfer catalyst. Wikipedia. [Link]

  • 1-(prop-2-en-1-yl)imidazolidin-2-one. PubChemLite. [Link]

  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI. (2019). [Link]

  • Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. PMC. (2025). [Link]

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Semantic Scholar. (2023). [Link]

  • CeO2-Catalyzed Synthesis of 2-Imidazolidinone from Ethylenediamine Carbamate. PMC. [Link]

  • Difficulties with N-Alkylations using alkyl bromides. Reddit. (2021). [Link]

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. PMC. (2023). [Link]

  • Synthesis method of 2-imidazolidinone. Google Patents.

  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. ResearchGate. (2026). [Link]

  • Mechanochemical N-alkylation of imides. PMC. (2017). [Link]

  • Avoiding Over-alkylation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

Sources

Technical Support Center: Purification of 1-(Prop-2-yn-1-yl)imidazolidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific challenges researchers face when isolating and purifying derivatives of 1-(Prop-2-yn-1-yl)imidazolidin-2-one (also known as N-propargyl imidazolidin-2-one).

Because this scaffold features a terminal alkyne, it is most frequently utilized in Copper-Catalyzed Azide-Alkyne Cycloadditions (CuAAC) to form 1,2,3-triazoles, or in Sonogashira cross-couplings[1]. The resulting products present two distinct purification bottlenecks: severe chromatographic streaking due to the highly polar, hydrogen-bonding nature of the imidazolidin-2-one ring, and stubborn metal retention due to the bidentate chelating ability of the newly formed triazole/imidazolidinone system.

This guide provides field-proven, mechanistically grounded solutions to ensure your isolated products meet stringent purity standards (e.g., <15 ppm residual metal for active pharmaceutical ingredients)[2].

Process Overview & Visual Workflow

G N1 CuAAC Reaction (Imidazolidinone + Azide) N2 Aqueous Workup (Remove Salts) N1->N2 Quench N3 Metal Scavenging (EDTA/QuadraPure) N2->N3 Organic Phase N4 Flash Chromatography (DCM/MeOH) N3->N4 Filtrate N5 Pure Triazole Derivative N4->N5 Fractions

Workflow for the synthesis and purification of imidazolidin-2-one triazole derivatives.

Troubleshooting Guide & FAQs

Part A: Metal Catalyst Removal (Demetallation)

Q: After my CuAAC click reaction, my imidazolidinone-triazole product retains a persistent green/blue tint, even after aqueous washing. Why is this happening? A: The combination of the imidazolidin-2-one ring (containing a Lewis basic carbonyl and an NH group) and the newly formed 1,2,3-triazole creates an excellent multidentate ligand. This scaffold tightly chelates Cu(I) and Cu(II) ions[1]. Standard aqueous washes (like brine or water) do not provide a strong enough thermodynamic driving force to break these coordination bonds.

Q: How can I effectively strip the copper to reach pharmaceutical purity limits (<15 ppm)? A: You must introduce a competing ligand that has a higher binding affinity for copper than your product. There are two highly effective, self-validating approaches:

  • Liquid-Liquid Extraction with EDTA: Using an aqueous solution of ethylenediaminetetraacetic acid (EDTA) adjusted to pH 9.4 achieves up to 99% extraction efficiency[2][3]. At this pH, EDTA is fully deprotonated, maximizing its hexadentate binding capacity.

  • Solid-Phase Scavenging: If the product is highly water-soluble and partitions poorly during liquid-liquid extraction, use a solid-supported thiourea resin (e.g., QuadraPure™ TU)[4][5]. The resin irreversibly binds heavy metals and can simply be filtered off.

Part B: Chromatographic Streaking & Polarity

Q: When I attempt normal-phase silica gel chromatography, my product streaks from Rf 0.1 to 0.6. How do I fix this? A: Streaking is caused by secondary interactions. The imidazolidin-2-one core is a strong hydrogen-bond donor and acceptor. It interacts strongly with the acidic silanol groups (-SiOH) on the surface of the silica gel. To resolve this, you must alter the mobile phase to outcompete these interactions.

Q: What specific solvent systems should I use? A: Abandon standard Ethyl Acetate/Hexane gradients. Transition to a Dichloromethane (DCM) / Methanol (MeOH) system. MeOH acts as a polar modifier that hydrogen-bonds with the silica, preventing the product from sticking. If streaking persists, add 0.1% to 1% Triethylamine (TEA) or aqueous NH₄OH to the eluent. The base neutralizes the acidic silanols, sharpening the elution band.

G S1 Issue: Product Streaking on Silica Gel S2 Check Mobile Phase Add 1-5% MeOH in DCM S1->S2 Step 1 S3 Add Modifier 0.1% NH4OH or TEA S2->S3 If streaking persists S4 Switch to Reverse Phase (C18, H2O/MeCN) S3->S4 If highly polar

Decision tree for resolving chromatographic streaking of polar imidazolidinone derivatives.

Quantitative Data Summary

The following table summarizes the optimal parameters for purification additives based on established chemical engineering and flow-chemistry benchmarks[2][3][5].

Reagent / ModifierApplicationMechanism of ActionOptimal Conditions
EDTA (Aqueous) Cu/Pd RemovalHexadentate chelation of metal ions0.1 M, pH 9.4 , 10 eq vs Cu
QuadraPure™ TU Cu/Pd RemovalSolid-supported thiourea binds heavy metals10-20 wt%, Stir in DCM/MeOH for 2-4h
Methanol (MeOH) ChromatographyIncreases mobile phase polarity; blocks silanols1% to 10% gradient in DCM
Triethylamine (TEA) ChromatographyCompetes for acidic silanol sites on silica gel0.1% to 1% added to mobile phase

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By observing the described physical changes, you can verify the success of the step before proceeding.

Protocol 1: Liquid-Liquid Copper Scavenging via EDTA[2][3]

Use this protocol if your imidazolidinone derivative is highly soluble in organic solvents (e.g., DCM or EtOAc).

  • Preparation: Prepare a 0.1 M aqueous solution of disodium EDTA. Adjust the pH to exactly 9.4 using 1 M NaOH. Causality: pH 9.4 ensures complete deprotonation of the carboxylic acids on EDTA, maximizing its chelation efficiency.

  • Extraction: Dissolve your crude reaction mixture in DCM. Add an equal volume of the pH 9.4 EDTA solution.

  • Agitation: Vigorously stir the biphasic mixture for 30 minutes at room temperature.

  • Validation Check: The aqueous layer should turn deep blue (indicating the formation of the[Cu(EDTA)]²⁻ complex), while the organic layer should lose its green/blue tint.

  • Separation: Separate the layers. Wash the organic layer once more with water to remove residual EDTA, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 2: Solid-Phase Metal Scavenging (QuadraPure™ TU)[4][5]

Use this protocol if your product is highly water-soluble, making aqueous extraction impossible.

  • Dissolution: Dissolve the crude product in a polar organic solvent (e.g., 10% MeOH in DCM) in a round-bottom flask.

  • Resin Addition: Add QuadraPure™ TU (Thiourea) resin. A standard loading is 3-5 equivalents of resin relative to the total copper catalyst used in the reaction.

  • Incubation: Stir gently at room temperature for 2 to 4 hours.

  • Validation Check: Spot the mixture on a TLC plate. The baseline spot (which often corresponds to highly polar metal-bound complexes) should disappear, leaving only the free organic product spot.

  • Filtration: Filter the mixture through a pad of Celite to remove the resin. Rinse the pad with additional solvent and concentrate the filtrate.

Protocol 3: Optimized Flash Chromatography for Imidazolidinones

Use this protocol to isolate the pure product without streaking.

  • Column Preparation: Slurry-pack the silica gel column using DCM containing 1% Triethylamine (TEA). Causality: Pre-treating the column with TEA neutralizes the acidic silanols before the product is loaded, preventing irreversible binding.

  • Sample Loading: Dry-load the crude product onto a small amount of silica or Celite. Imidazolidinone derivatives often precipitate if loaded directly in DCM.

  • Elution: Run a gradient from 100% DCM to 90:10 DCM:MeOH.

  • Validation Check: Pre-run a TLC plate using 95:5 DCM:MeOH with 1% TEA. If the product spot has an Rf of ~0.3 and is perfectly round (no tailing), the solvent system is validated for the column. Stain the TLC plates with Potassium Permanganate (KMnO₄) to visualize the imidazolidinone ring, as it may lack strong UV absorbance depending on the attached substituents.

References

  • Continuous metal scavenging and coupling to one-pot copper-catalyzed azide-alkyne cycloaddition click reaction in flow. Chemical Engineering Journal. Available at:[Link]

  • Comparing Copper Catalysts in the Synthesis of 1,2,3-Triazoles via Click Chemistry. National Science Foundation (NSF). Available at:[Link]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Available at:[Link]

  • Solar light assisted selective synthesis of 1,2,3-triazole compounds. Green Chemistry (Institute for Basic Science). Available at:[Link]

  • The chemical plant of tomorrow and the future : process-design intensification at different production scales. Eindhoven University of Technology. Available at:[Link]

Sources

How to prevent homocoupling of 1-(Prop-2-yn-1-yl)imidazolidin-2-one in Glaser reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the unwanted dimerization of highly functionalized terminal alkynes.

When working with 1-(Prop-2-yn-1-yl)imidazolidin-2-one , researchers often report catastrophic yields in cross-coupling applications due to rampant Glaser-type homocoupling. This guide provides mechanistic insights, quantitative benchmarks, and self-validating protocols to completely suppress this side reaction.

Part 1: Causality & Mechanistic Insights (FAQ)

Q1: Why is 1-(Prop-2-yn-1-yl)imidazolidin-2-one exceptionally prone to Glaser homocoupling? A: The Glaser coupling is an oxidative homocoupling process that forms a symmetrical 1,3-diyne from two terminal alkynes[1]. The structure of 1-(Prop-2-yn-1-yl)imidazolidin-2-one contains a cyclic urea moiety. The lone electron pairs on the urea nitrogen and carbonyl oxygen act as powerful directing groups, chelating the copper catalyst. This coordination artificially increases the local concentration of Cu(I)/Cu(II) species near the alkyne terminus. Consequently, the activation energy for the bimetallic oxidative coupling step plummets, heavily skewing the reaction toward the symmetrical homodimer even in the presence of trace oxygen.

Q2: I want to synthesize an unsymmetrical 1,3-diyne. Can I just use a standard Cross-Glaser reaction? A: No. Attempting a statistical cross-Glaser coupling with this substrate will result in an intractable mixture of homodimers and heterodimers. To achieve high chemoselectivity, you must abandon the oxidative paradigm and shift to a directed Cadiot-Chodkiewicz coupling [2]. By reacting your terminal alkyne with a pre-functionalized haloalkyne (e.g., a bromoalkyne) in the presence of a reducing agent, you lock the copper in the Cu(I) oxidation state. This prevents the Cu(II)-mediated oxidative homocoupling pathway entirely[3].

Q3: I am performing a Sonogashira reaction, but my alkyne is being consumed by Glaser dimerization. How do I fix this? A: Glaser homocoupling in Sonogashira reactions is a notorious side reaction driven by the copper co-catalyst and trace atmospheric oxygen[1]. You have two field-proven options:

  • Copper-Free Sonogashira: Eliminate copper entirely. Modern palladium systems can perform the transmetalation step directly, completely shutting down the Glaser pathway[4].

  • Dilute Hydrogen Atmosphere: If your specific aryl halide requires copper to react, perform the coupling under a 5% H2​ in N2​ atmosphere. This mild reducing environment prevents the oxidation of Cu(I) to Cu(II), reducing homocoupling to negligible levels[5].

Part 2: Pathway Visualization

The following diagram illustrates the mechanistic divergence of 1-(Prop-2-yn-1-yl)imidazolidin-2-one. By understanding these pathways, we can strategically intervene to favor cross-coupling.

Pathway Alkyne 1-(Prop-2-yn-1-yl) imidazolidin-2-one Cu_Complex Cu(I)-Acetylide Complex (Urea-Coordinated) Alkyne->Cu_Complex Cu(I) + Base Pd_Cycle Pd(0)/Aryl Halide (Cu-Free Sonogashira) Alkyne->Pd_Cycle Cu-Free Conditions Oxidation Trace O2 / Cu(II) Oxidative Pathway Cu_Complex->Oxidation Exposure to Air Haloalkyne Haloalkyne Partner (Cadiot-Chodkiewicz) Cu_Complex->Haloalkyne Directed Coupling Homodimer Symmetrical 1,3-Diyne (Unwanted Glaser Product) Oxidation->Homodimer Heterodimer Unsymmetrical 1,3-Diyne (Target Product) Haloalkyne->Heterodimer CrossProduct Aryl-Alkyne (Target Product) Pd_Cycle->CrossProduct

Mechanistic divergence of 1-(Prop-2-yn-1-yl)imidazolidin-2-one in coupling reactions.

Part 3: Quantitative Data Analysis

To guide your experimental design, the table below summarizes the expected homocoupling yields across various reaction paradigms.

Reaction StrategyCatalyst SystemAtmospherePrimary OutcomeHomocoupling Yield
Standard Glaser/Hay CuCl / TMEDAAir / O2​ Symmetrical 1,3-diyne>85%
Standard Sonogashira Pd(PPh3​)4​ / CuI N2​ (Trace O2​ )Aryl-alkyne + Diyne15–30%
Cu-Free Sonogashira Pd(OAc)2​ / XPhosArgon (Strict)Aryl-alkyne<2%
Sonogashira (Dilute H2​ ) Pd(PPh3​)4​ / CuI5% H2​ in N2​ Aryl-alkyne~2%
Cadiot-Chodkiewicz CuCl / NH2​OH⋅HCl ArgonUnsymmetrical 1,3-diyne<5%

Part 4: Validated Experimental Protocols

The following protocols are engineered as self-validating systems to ensure the highest degree of trustworthiness during your synthesis.

Protocol A: Copper-Free Sonogashira Coupling

Objective: Synthesize an aryl-alkyne while completely eliminating the Cu-acetylide intermediate[4].

  • Preparation: Charge an oven-dried Schlenk flask with the aryl halide (1.0 eq), 1-(Prop-2-yn-1-yl)imidazolidin-2-one (1.2 eq), Pd(OAc)2​ (5 mol%), XPhos (10 mol%), and Cs2​CO3​ (2.0 eq).

  • Degassing (Critical Step): Seal the flask and perform three rigorous vacuum/argon cycles.

    • Self-Validating Check: Monitor your Schlenk line gauge. The vacuum must hold steady below 0.1 mbar before backfilling with Argon. If the pressure creeps up, you have a leak, and trace oxygen will ruin the reaction.

  • Solvent Addition: Add anhydrous, rigorously degassed acetonitrile via a gas-tight syringe.

  • Reaction: Stir at 80 °C for 12 hours.

  • Validation: Monitor the reaction via TLC (Hexane/EtOAc).

    • Self-Validating Check: The absence of a highly non-polar, strongly UV-active spot (the symmetrical diyne) confirms that the exclusion of copper and oxygen successfully suppressed the Glaser pathway.

Protocol B: Cadiot-Chodkiewicz Cross-Coupling

Objective: Synthesize an unsymmetrical 1,3-diyne using a bromoalkyne partner[3].

  • Preparation: In a Schlenk flask under Argon, dissolve 1-(Prop-2-yn-1-yl)imidazolidin-2-one (1.0 eq) in a degassed mixture of methanol and n-butylamine (30% v/v)[2].

  • Catalyst & Reductant: Add catalytic CuCl (5 mol%) and hydroxylamine hydrochloride ( NH2​OH⋅HCl ) (0.1 eq).

    • Self-Validating Check: The solution must remain colorless or pale yellow. A shift to a blue or green tint indicates the formation of Cu(II). If this occurs, the oxidative Glaser pathway is active. Immediately add small portions of NH2​OH⋅HCl until the solution returns to pale yellow.

  • Controlled Addition: Slowly add the bromoalkyne (1.1 eq) via a syringe pump over 2 hours.

    • Causality: Slow addition keeps the local concentration of the bromoalkyne low, preventing its degradation and statistically favoring the cross-coupling over any residual homocoupling.

  • Workup: Quench with saturated aqueous NH4​Cl to remove the amine base and copper salts, then extract with Ethyl Acetate.

References

  • BenchChem. "Technical Support Center: Preventing Dimerization of Terminal Alkynes in Coupling Reactions." Source: BenchChem. 1

  • RSC Publishing. "Copper-free Sonogashira cross-coupling reactions: an overview." Source: RSC Advances. 4

  • ACS Publications. "Synthesis of 1,3-Diynes via Cadiot–Chodkiewicz Coupling of Volatile, in Situ Generated Bromoalkynes." Source: Organic Letters. 3

  • Washington.edu. "Sonogashira Coupling Reaction with Diminished Homocoupling." Source: J. Org. Chem. 5

  • Alfa Chemistry. "Cadiot-Chodkiewicz Coupling." Source: Alfa Chemistry. 2

Sources

Stability issues of 1-(Prop-2-yn-1-yl)imidazolidin-2-one under different pH conditions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for 1-(Prop-2-yn-1-yl)imidazolidin-2-one (CAS 131423-07-9). This molecule is a valuable bifunctional building block, integrating a reactive terminal alkyne for "click" chemistry and other transformations with a cyclic urea core.[1][2] Its utility in drug development and materials science is significant; however, its chemical stability, particularly in aqueous solutions of varying pH, is a critical parameter that can influence experimental outcomes, storage, and formulation.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth answers to frequently asked questions (FAQs), troubleshooting advice for common stability-related issues, and validated experimental protocols to empower you to confidently assess the stability of this compound in your specific applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of 1-(Prop-2-yn-1-yl)imidazolidin-2-one that influence its stability?

A1: The stability of this compound is governed by two key functional moieties:

  • The Imidazolidin-2-one Ring: This is a five-membered cyclic urea.[3][4] Cyclic ureas are susceptible to ring-opening hydrolysis under both acidic and basic conditions. The reaction involves nucleophilic attack at the carbonyl carbon.

  • The Propargyl Group (Prop-2-yn-1-yl): This group contains a terminal alkyne. While generally stable, the ether linkage (in related compounds) or the group itself can be labile under strongly acidic conditions.[5] The terminal alkyne is also susceptible to hydration, though this typically requires specific catalytic conditions.[6]

Q2: What is the expected degradation pathway under acidic conditions?

A2: Under acidic conditions, the primary degradation pathway is the acid-catalyzed hydrolysis of the imidazolidin-2-one ring. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate, followed by ring opening to yield N-(2-aminoethyl)-N-(prop-2-yn-1-yl)urea or related species.[7][8] In very strong acid, cleavage of the propargyl group could be a secondary concern.[5]

Q3: What is the expected degradation pathway under basic conditions?

A3: Under basic conditions, the degradation pathway involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon of the cyclic urea. This leads to a tetrahedral intermediate that collapses to open the ring, ultimately yielding similar ring-opened products as seen in acidic hydrolysis.[9] The propargyl group is generally considered stable under basic conditions.

Q4: What are the recommended storage and handling conditions for this compound?

A4: To ensure maximum shelf-life and experimental reproducibility, we recommend the following:

  • Solid Form: Store the solid compound in a tightly sealed container at room temperature, protected from moisture and light.[2]

  • Solutions: Prepare solutions fresh for each experiment. If stock solutions must be prepared, use a dry, aprotic solvent (e.g., anhydrous DMSO, DMF) and store at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen). Avoid long-term storage in aqueous or protic solvents (like methanol), especially if the pH is not strictly controlled to neutral.

Troubleshooting Guide

Issue 1: I am observing a loss of my starting material and the appearance of new, more polar peaks during HPLC analysis with an acidic mobile phase (e.g., 0.1% TFA or formic acid).

  • Probable Cause: On-column or in-solution degradation due to acid-catalyzed hydrolysis of the imidazolidin-2-one ring. The ring-opened product will contain a free amine, making it significantly more polar and likely to elute earlier in a reversed-phase system.

  • Solution Strategy:

    • Neutralize the Sample: Ensure your sample diluent is neutral (pH 7.0-7.5) before injection.

    • Modify Mobile Phase: If possible, increase the pH of your mobile phase to be closer to neutral (e.g., using a phosphate or ammonium acetate buffer at pH 6.0-7.0), provided your column and analyte are stable under these conditions.

    • Reduce Analysis Time: Use a shorter gradient or a faster flow rate to minimize the time the compound is exposed to the acidic mobile phase.

    • Lower Temperature: Run the HPLC autosampler and column at a reduced temperature (e.g., 4-10°C) to slow the rate of hydrolysis.

Issue 2: My reaction yield is unexpectedly low when using the compound as a starting material in a strongly basic reaction medium.

  • Probable Cause: Base-catalyzed hydrolysis of the imidazolidin-2-one ring is competing with your desired reaction, consuming your starting material.

  • Solution Strategy:

    • Run a Control: Perform a mock reaction with your compound under the same basic conditions (solvent, temperature, time) but without the other reagents. Analyze the outcome by HPLC or NMR to quantify the extent of degradation.

    • Use a Non-Nucleophilic Base: If your reaction allows, switch to a sterically hindered, non-nucleophilic base (e.g., DBU, DIPEA) instead of a nucleophilic one (e.g., NaOH, KOH).

    • Lower Temperature: If kinetically feasible for your desired reaction, lowering the reaction temperature will disproportionately slow the degradation reaction.

    • Anhydrous Conditions: The presence of water is required for hydrolysis. Ensure your reagents and solvents are rigorously dried to minimize this degradation pathway.

Issue 3: How can I definitively prove that my compound is degrading and identify the byproducts?

  • Probable Cause: You are observing changes in your analytical data (e.g., new peaks in HPLC, new signals in NMR) but need to confirm their origin.

  • Solution Strategy:

    • Conduct a Forced Degradation Study: This is the industry-standard approach to identify potential degradation products.[10][11][12] Subject the compound to controlled stress conditions (acid, base, oxidation, heat, light) as detailed in the protocols below. This will intentionally generate the degradation products for characterization.

    • LC-MS Analysis: Analyze the stressed samples using Liquid Chromatography-Mass Spectrometry (LC-MS). The mass of the new peaks can confirm if they are related to your parent compound (e.g., addition of a water molecule, M+18, for hydrolysis).

    • NMR Spectroscopy: For larger-scale degradation, isolate the new compound and characterize it by NMR. The disappearance of the cyclic urea signals and the appearance of new signals corresponding to a linear structure would be strong evidence of ring-opening.

Proposed Degradation Pathways

The following diagram illustrates the most probable degradation pathways for 1-(Prop-2-yn-1-yl)imidazolidin-2-one under hydrolytic stress.

G Figure 1: Proposed Hydrolytic Degradation Pathways cluster_acid Acidic Conditions (H₂O, H⁺) cluster_base Basic Conditions (H₂O, OH⁻) acid_product [ N-(2-aminoethyl)-N-(prop-2-yn-1-yl)urea ] + CO₂ + NH₃ (further hydrolysis possible) base_product [ N-(2-aminoethyl)-N-(prop-2-yn-1-yl)urea ] + CO₂ + NH₃ (further hydrolysis possible) parent 1-(Prop-2-yn-1-yl)imidazolidin-2-one (Parent Compound) parent->acid_product Ring-Opening Hydrolysis parent->base_product Ring-Opening Hydrolysis

Caption: Proposed degradation of the parent compound under acidic and basic conditions.

Experimental Protocols: Forced Degradation Study

A forced degradation study is a controlled process to accelerate the degradation of a compound to identify likely degradation products and establish a stability-indicating analytical method.[11][13] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10]

Summary of Stress Conditions
Stress Condition Reagent Temperature Typical Time Points
Acid Hydrolysis 0.1 M HCl60 °C2, 6, 12, 24 hours
Base Hydrolysis 0.1 M NaOH60 °C2, 6, 12, 24 hours
Neutral Hydrolysis Purified Water60 °C2, 6, 12, 24 hours
Control No StressorRoom Temp.0, 24 hours
Experimental Workflow

The following diagram outlines the general workflow for conducting a forced degradation study.

G Figure 2: Forced Degradation Experimental Workflow prep 1. Prepare Stock Solution (e.g., 1 mg/mL in ACN or MeOH) aliquot 2. Aliquot into Vials (Acid, Base, Neutral, Control) prep->aliquot stress 3. Apply Stress (Incubate at specified temperature) aliquot->stress sample 4. Sample at Time Points (t=0, 2, 6, 12, 24h) stress->sample quench 5. Quench Reaction (Neutralize acid/base samples, cool to stop thermal stress) sample->quench analyze 6. Analyze by HPLC-UV/MS (Quantify parent peak & degradants) quench->analyze data 7. Calculate Mass Balance & Peak Purity analyze->data

Caption: A generalized workflow for conducting a stability study.

Protocol 1: Forced Hydrolysis (Acid and Base)

Objective: To assess the stability of 1-(Prop-2-yn-1-yl)imidazolidin-2-one in acidic and basic aqueous solutions.

Materials:

  • 1-(Prop-2-yn-1-yl)imidazolidin-2-one

  • Acetonitrile (ACN) or Methanol (MeOH), HPLC grade

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 0.1 M NaOH (for neutralization)

  • 0.1 M HCl (for neutralization)

  • Purified Water (HPLC Grade)

  • Class A volumetric flasks and pipettes

  • HPLC vials

  • Heating block or water bath set to 60 °C

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve the compound in ACN or MeOH to prepare a 1.0 mg/mL stock solution.

  • Prepare Stress Samples: In separate, labeled 10 mL volumetric flasks, perform the following additions:

    • Acid Stress: Add 1.0 mL of the stock solution and dilute to volume with 0.1 M HCl.

    • Base Stress: Add 1.0 mL of the stock solution and dilute to volume with 0.1 M NaOH.

    • Neutral Stress: Add 1.0 mL of the stock solution and dilute to volume with purified water.

    • Control: Add 1.0 mL of the stock solution and dilute to volume with a 50:50 mixture of ACN (or MeOH) and water. Keep at room temperature.

  • Initial Sample (T=0): Immediately after preparation, take an aliquot from each flask, neutralize it, and analyze it via HPLC.

    • Neutralization (Acid Sample): Pipette 100 µL of the acid stress solution into an HPLC vial. Add exactly 100 µL of 0.1 M NaOH.

    • Neutralization (Base Sample): Pipette 100 µL of the base stress solution into an HPLC vial. Add exactly 100 µL of 0.1 M HCl.

  • Incubation: Place the sealed stress flasks (Acid, Base, Neutral) into the heating block at 60 °C.

  • Time Point Sampling: At each specified time point (e.g., 2, 6, 12, 24 hours), repeat step 3 for each of the stressed samples.

  • Analysis: Analyze all collected samples using the HPLC method detailed below.

Protocol 2: Analytical Monitoring by HPLC-UV

Objective: To separate and quantify the parent compound from its potential degradation products.

Suggested HPLC-UV Conditions:

  • Column: C18 reversed-phase, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm (or lambda max of the compound)

  • Data Analysis: Integrate the peak area of the parent compound and all new peaks. Calculate the percentage of degradation and the mass balance.

    • % Degradation = (1 - (Area_parent_t / Area_parent_t0)) * 100

    • Mass Balance (%) = ((Area_parent + ΣArea_degradants) / Area_parent_t0) * 100

Scientist's Note: A good mass balance (typically 98-102%) indicates that the analytical method is "stability-indicating" and is capable of detecting all significant degradation products.[13] If the mass balance is poor, it may suggest that some degradants are not being detected by UV, are co-eluting, or are retained on the column.

References

  • 2-IMIDAZOLIDINONE | C3H6N2O - PubChem. Available at: [Link]

  • Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides - ResearchGate. Available at: [Link]

  • New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities - Bentham Science Publishers. Available at: [Link]

  • New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PMC. Available at: [Link]

  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones - MDPI. Available at: [Link]

  • Propargyl group - Grokipedia. Available at: [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method - Symbiosis Online Publishing. Available at: [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY - SGS. Available at: [Link]

  • The urease-catalyzed hydrolyses of some substituted ureas and esters of carbamic acid - Canadian Journal of Chemistry. Available at: [Link]

  • Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions - ACS Publications. Available at: [Link]

  • 1-(prop-2-yn-1-yl)imidazolidin-2-one - American Elements. Available at: [Link]

  • Process for the in-line hydrolysis of urea - Google Patents.
  • Overall urea hydrolysis reaction catalysed by urease - ResearchGate. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review - ScienceDirect. Available at: [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing - ACD/Labs. Available at: [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability - LinkedIn. Available at: [Link]

  • Urea Hydrolysis - Sustainability Directory. Available at: [Link]

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Scaling up the synthesis of 1-(Prop-2-yn-1-yl)imidazolidin-2-one for bulk quantities

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermal, safety, and selectivity challenges encountered when scaling up the synthesis of 1-(Prop-2-yn-1-yl)imidazolidin-2-one (also known as 1-propargylimidazolidin-2-one).

Imidazolidin-2-ones are highly versatile pharmacophores and synthetic building blocks[1][2]. While bench-scale N-propargylation is straightforward, transitioning to bulk quantities introduces severe risks associated with reagent instability, exothermic runaway, and competitive dialkylation. This guide provides field-proven troubleshooting, mechanistic insights, and a self-validating protocol to ensure a safe and high-yielding scale-up campaign.

Process Overview

Workflow A 1. Reactor Prep & N2 Purge B 2. Substrate & Solvent Charge A->B C 3. Base Addition (Exotherm Control) B->C D 4. Propargylation (T < 5°C) C->D E 5. Aqueous Quench & Extraction D->E F 6. Crystallization (>98% Purity) E->F

Fig 1. Process workflow for the bulk synthesis of 1-(Prop-2-yn-1-yl)imidazolidin-2-one.

Troubleshooting & FAQs

Q1: During scale-up, our dialkylation impurity (1,3-di(prop-2-yn-1-yl)imidazolidin-2-one) increases significantly. How do we suppress this? Causality & Solution: The pKa of the second N-H bond in your mono-alkylated product is only marginally higher than that of the starting material. In bulk reactions, poor mass transfer leads to localized excesses of base and electrophile, driving the second alkylation. To suppress this, utilize a stoichiometric imbalance: employ 1.5 equivalents of imidazolidin-2-one relative to propargyl bromide. The excess starting material outcompetes the mono-alkylated product for the electrophile. Because unreacted imidazolidin-2-one is highly water-soluble, it partitions entirely into the aqueous phase during workup, providing a self-validating purification step without the need for chromatography.

Q2: What are the mandatory safety parameters for handling propargyl bromide at scale? Causality & Solution: Neat propargyl bromide is a shock-sensitive, thermally unstable lachrymator that can undergo explosive decomposition[3][4]. For any scale above 10 mmol, you must exclusively use an 80% w/w solution in toluene [5]. Toluene acts as a thermal stabilizer and diluent, drastically reducing shock sensitivity and lowering the risk of runaway polymerization. Ensure all equipment is grounded, as the vapors can ignite via static discharge[6].

Q3: We observe dangerous thermal spikes during the deprotonation step with Sodium Hydride (NaH). Are there safer alternatives? Causality & Solution: NaH generates stoichiometric hydrogen gas ( H2​ ) and a massive exotherm upon reacting with the urea N-H[7][8]. At scale, the H2​ evolution rate can overwhelm standard condenser venting.

  • Alternative 1 (Preferred for >100g): Substitute NaH with finely milled anhydrous Potassium Carbonate ( K2​CO3​ ) in Acetonitrile (MeCN). This heterogeneous system slows the deprotonation kinetics, spreading the exotherm over a longer period and eliminating H2​ gas generation.

  • Alternative 2 (If NaH is required): Use a 60% dispersion in mineral oil, cool the reactor to 0 °C, and utilize a solid-addition funnel to add the NaH over 90–120 minutes under a high-flow Argon sweep[8].

Q4: How can we avoid column chromatography for bulk purification? Causality & Solution: Column chromatography is economically unviable at scale. By utilizing the differential solubility of the species, you can isolate the product via selective extraction. Quenching the reaction with a large volume of ice-water traps the unreacted imidazolidin-2-one and inorganic salts in the aqueous layer. Extracting with Ethyl Acetate (EtOAc) selectively pulls the more lipophilic 1-(prop-2-yn-1-yl)imidazolidin-2-one into the organic phase.

Quantitative Data: Scale-Up Condition Matrix

ParameterMethod A (NaH / THF)Method B ( K2​CO3​ / MeCN)
Base Equivalents 1.05 equiv (Strict control)1.50 equiv
Substrate Equivalents 1.50 equiv (Excess)1.50 equiv (Excess)
Reaction Temperature 0 °C to 25 °C25 °C to 60 °C
Exotherm Risk High ( H2​ gas evolution)Low (Heterogeneous, no gas)
Reaction Time 12 - 16 hours24 - 36 hours
Mono:Di Selectivity 92:895:5
Isolated Yield (Typical) 78 - 82%75 - 79%

Detailed Experimental Protocol: 100-Gram Scale Synthesis

Note: This protocol utilizes the NaH/THF method adapted from standard N-propargylation procedures for cyclic ureas[7], optimized specifically for thermal control and mono-selectivity at bulk scales.

Materials:

  • Imidazolidin-2-one: 129.1 g (1.50 mol, 1.5 equiv)

  • Sodium Hydride (60% dispersion in mineral oil): 42.0 g (1.05 mol, 1.05 equiv)

  • Propargyl Bromide (80% w/w in toluene): 148.7 g solution (1.00 mol active, 1.0 equiv)[5][7]

  • Anhydrous Tetrahydrofuran (THF): 1.5 L

Step-by-Step Procedure:

  • Reactor Preparation: Purge a flame-dried 3 L jacketed glass reactor with ultra-high purity Nitrogen ( N2​ ). Causality: Moisture strictly degrades NaH and propargyl bromide, leading to lower yields and unpredictable exotherms.

  • Substrate Solubilization: Charge the reactor with 1.5 L of anhydrous THF and 129.1 g of imidazolidin-2-one. Stir at 300 rpm until a fine suspension or clear solution is achieved.

  • Cooling: Engage the cooling jacket to bring the internal temperature to 0 °C.

  • Deprotonation (Critical Safety Step): Add the 60% NaH (42.0 g) in 5-gram portions over 90 minutes[8]. Causality: Portion-wise addition prevents thermal runaway and controls the volumetric expansion of H2​ gas. The system must have an unrestricted vent line.

  • Anion Maturation: Allow the reaction to warm to room temperature (20 °C) and stir for 1 hour to ensure complete deprotonation, then cool back to 0 °C[7].

  • Electrophile Addition: Transfer the 80% propargyl bromide solution (148.7 g) to a pressure-equalizing dropping funnel. Add dropwise over 2 hours, maintaining the internal temperature below 5 °C[7]. Causality: Propargyl bromide is a highly reactive alkylating agent. Slow addition at low temperatures prevents local concentration spikes, which are the primary driver of the dialkylated impurity.

  • Propagation: Remove the cooling jacket and allow the reaction to stir at room temperature for 16 hours.

  • Self-Validating Quench: Cool the mixture to 0 °C and carefully add 500 mL of ice-cold deionized water dropwise. Causality: This safely neutralizes unreacted NaH. Furthermore, the 0.50 mol of excess imidazolidin-2-one is highly hydrophilic and partitions entirely into this aqueous phase, self-purifying the organic layer.

  • Extraction & Washing: Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (3 x 400 mL). Wash the combined organic layers with brine (500 mL) and dry over anhydrous Na2​SO4​ .

  • Concentration & Crystallization: Concentrate the organic layer under reduced pressure (bath temp < 35 °C to avoid thermal degradation). Crystallize the resulting crude oil from a mixture of EtOAc and Hexanes to afford the pure 1-(prop-2-yn-1-yl)imidazolidin-2-one as an off-white solid.

Mechanistic Pathway & Side Reactions

Mechanism SM Imidazolidin-2-one (Starting Material) Anion Mono-anion Intermediate SM->Anion Base (-H+) Product 1-(Prop-2-yn-1-yl)imidazolidin-2-one (Target Product) Anion->Product Propargyl Bromide (Controlled Addition) SideProduct 1,3-Di(prop-2-yn-1-yl)imidazolidin-2-one (Dialkylated Impurity) Anion->SideProduct Localized Excess of Reagents Dianion Di-anion Intermediate Product->Dianion Excess Base (-H+) (If poorly mixed) Dianion->SideProduct Excess Propargyl Bromide

Fig 2. Mechanistic pathways showing target mono-alkylation vs. di-alkylation.

References[1] Stereoselective synthesis of imidazolidin-2-ones via Pd-catalyzed alkene carboamination. Scope and limitations - nih.gov - Link[2] Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones - mdpi.com - Link[7] 2-Oxazolidinone, 4-phenyl-3-(1,2-propadienyl)-, (4R) - Organic Syntheses Procedure - orgsyn.org - Link[3] Propargyl bromide, 80% solution in toluene - Apollo Scientific - apolloscientific.co.uk - Link[6] SAFETY DATA SHEET - Thermo Fisher Scientific - thermofisher.com - Link[5] SAFETY DATA SHEET - Fisher Scientific - fishersci.co.uk - Link[4] Process for making propargyl ethers of hydroxyaromatic compounds - google.com -Link[8] Scale-up Synthesis of Propargyl-PEG7-alcohol Derivatives: Application Notes and Protocols - benchchem.com - Link

Sources

Validation & Comparative

A Comparative Analysis of 1-(Prop-2-yn-1-yl)imidazolidin-2-one in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Power of the Click Reaction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click" reaction, has fundamentally reshaped the landscape of chemical synthesis, bioconjugation, and materials science.[1] Its remarkable efficiency, specificity, and biocompatibility allow for the covalent linking of molecular building blocks with surgical precision, often in complex biological milieu.[2][3] At the heart of this transformation lies the reaction between a terminal alkyne and an azide, yielding a stable 1,2,3-triazole linkage.[4]

While the azide is a consistent partner, the choice of the terminal alkyne offers a critical opportunity for optimization. The alkyne's structure dictates not only its intrinsic reactivity but also crucial physicochemical properties of both the starting material and the final conjugate, such as solubility, stability, and propensity for non-specific interactions. This guide provides an in-depth comparative analysis of 1-(Prop-2-yn-1-yl)imidazolidin-2-one , a highly polar alkyne, against other commonly employed terminal alkynes, offering researchers a data-driven framework for selecting the optimal reagent for their specific application.

Featured Alkyne: 1-(Prop-2-yn-1-yl)imidazolidin-2-one

1-(Prop-2-yn-1-yl)imidazolidin-2-one is a propargylic alkyne distinguished by the presence of a cyclic urea (imidazolidin-2-one) moiety.[3] This structural feature is not merely incidental; it is the primary determinant of the reagent's unique advantages in many applications, particularly those performed in aqueous media.

The parent compound, 2-imidazolidinone, is a highly polar, water-soluble heterocycle.[5][6] By incorporating this group, the alkyne gains significantly enhanced aqueous solubility compared to more hydrophobic counterparts like phenylacetylene. This property is paramount in bioconjugation, where reactions are performed in buffered aqueous solutions, often with sensitive biomolecules that can be denatured by organic co-solvents.[7] Furthermore, the increased polarity can carry over to the resulting triazole product, preventing aggregation or precipitation during the reaction and simplifying downstream purification.

Comparative Performance Analysis

The selection of a terminal alkyne is a balance between reactivity, stability, and practicality. While electronically activated alkynes, such as propiolamides, may offer faster reaction rates, this often comes at the cost of reduced stability and an increased risk of side reactions, like Michael addition with biological nucleophiles.[8] Standard propargyl compounds, conversely, represent an excellent combination of robust reactivity, ease of installation, and stability.[8]

1-(Prop-2-yn-1-yl)imidazolidin-2-one belongs to this latter class of propargylic alkynes. Its reactivity is expected to be on par with other propargyl amides and ethers, which are known to be reliable substrates for CuAAC. Its primary advantage lies not in superior kinetics but in its superior physicochemical properties for aqueous applications.

FeaturePropargyl Alcohol (Baseline)Phenylacetylene (Aromatic)N-Phenylpropiolamide (Activated)1-(Prop-2-yn-1-yl)imidazolidin-2-one (Polar, Propargylic)
Relative Reactivity ModerateModerateHigh[8][9]Moderate¹
Aqueous Solubility HighLowLowVery High [5][6]
Solubility of Triazole VariableGenerally LowVariableGenerally High ¹
Side Reactions Low (Glaser coupling)Low (Glaser coupling)Michael Addition[8]Low (Glaser coupling)
Ease of Purification Generally straightforwardCan be difficult due to hydrophobicityPotential for nucleophilic adducts complicates purificationSimplified due to high aqueous solubility of product and unreacted alkyne
Ideal Application General purpose, simple conjugationsOrganic synthesis, hydrophobic polymersWhen extremely fast kinetics are required and nucleophiles are absentBioconjugation , aqueous polymer synthesis, cell-surface labeling

¹Inferred from the known properties of the propargyl group and the highly polar imidazolidin-2-one core, as direct comparative kinetic data is not available in the cited literature.

Mechanistic Considerations: Why Alkyne Structure Matters

The CuAAC reaction proceeds through a well-established catalytic cycle. A key, often rate-determining, step is the deprotonation of the terminal alkyne by a copper(I) species to form a copper acetylide intermediate.[2][9]

CuAAC_Mechanism

The acidity of the alkyne's terminal proton (Csp-H) directly influences the rate of acetylide formation. Alkynes bearing electron-withdrawing groups, like propiolamides, have a lower pKa, are deprotonated more readily, and thus generally react faster.[9] Propargylic systems such as 1-(prop-2-yn-1-yl)imidazolidin-2-one are not strongly electronically biased, leading to a moderate and predictable reactivity profile that is well-suited for most applications without introducing instability.

Experimental Protocols

Trustworthy and reproducible protocols are the foundation of scientific integrity. The following details a self-validating workflow for comparing alkyne reactivity and for a general bioconjugation.

Protocol 1: Comparative Reactivity Analysis of Terminal Alkynes

This protocol uses a fluorogenic azide to monitor reaction progress in real-time, allowing for direct comparison of different alkynes under identical conditions.

Causality Behind Experimental Choices:

  • Fluorogenic Azide: Provides a convenient "turn-on" fluorescence signal upon triazole formation, eliminating the need for chromatographic analysis at each time point.

  • THPTA Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine is a water-soluble ligand that stabilizes the catalytically active Cu(I) oxidation state, accelerates the reaction, and reduces copper-mediated damage to biomolecules.[7][10]

  • Sodium Ascorbate: A biocompatible reducing agent used to generate Cu(I) in situ from a stable Cu(II) source (CuSO₄).[2][4]

  • Phosphate Buffer: Maintains a stable pH, which is critical for both the reaction rate and the stability of any biological substrates.

Step-by-Step Methodology:

  • Prepare Stock Solutions:

    • Buffer: 100 mM sodium phosphate buffer, pH 7.4.

    • Alkynes: 10 mM stock solutions of each alkyne to be tested (Propargyl Alcohol, Phenylacetylene, N-Phenylpropiolamide, 1-(Prop-2-yn-1-yl)imidazolidin-2-one) in DMSO or buffer if soluble.

    • Azide: 1 mM stock solution of a fluorogenic azide (e.g., 3-azido-7-hydroxycoumarin) in DMSO.

    • Copper: 20 mM CuSO₄ in water.

    • Ligand: 50 mM THPTA in water.

    • Reductant: 100 mM sodium ascorbate in water (prepare fresh).

  • Reaction Setup (in a 96-well plate):

    • To each well, add components in the following order:

      • 170 µL of phosphate buffer.

      • 10 µL of the respective 10 mM alkyne stock solution (Final conc: 500 µM).

      • 10 µL of the 1 mM fluorogenic azide stock solution (Final conc: 50 µM).

    • Prepare the catalyst premix by combining CuSO₄ and THPTA in a 1:5 molar ratio. For one well, mix 1 µL of 20 mM CuSO₄ with 2 µL of 50 mM THPTA.

  • Initiate and Monitor Reaction:

    • Initiate the reaction by adding 5 µL of freshly prepared 100 mM sodium ascorbate (Final conc: 2.5 mM).

    • Immediately add the catalyst premix to the well (Final Cu conc: 100 µM).

    • Place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity at the appropriate excitation/emission wavelengths over time.

  • Data Analysis:

    • Plot fluorescence intensity versus time for each alkyne. The initial slope of the curve is proportional to the initial reaction rate. Compare the time taken to reach 50% or 90% of the maximum fluorescence for a quantitative comparison.

Workflow

Protocol 2: General Bioconjugation with 1-(Prop-2-yn-1-yl)imidazolidin-2-one

This protocol describes the labeling of an azide-modified protein.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Azide-Protein: Prepare a 1 mg/mL (e.g., ~25 µM for a 40 kDa protein) solution of your azide-modified protein in phosphate buffer (pH 7.4).

    • Alkyne: Prepare a 10 mM stock solution of 1-(Prop-2-yn-1-yl)imidazolidin-2-one in the same buffer.

    • Catalyst/Ligand: Prepare a premix of 20 mM CuSO₄ and 100 mM THPTA (1:5 ratio) in water.

    • Reductant: Prepare a 100 mM solution of sodium ascorbate in water immediately before use.

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine 100 µL of the azide-protein solution.

    • Add 1 µL of the 10 mM alkyne stock solution for a final concentration of 100 µM (a 4-fold excess).

    • Add 1 µL of the catalyst/ligand premix (Final conc: 200 µM Cu, 1 mM THPTA).

    • Initiate the reaction by adding 2.5 µL of the 100 mM sodium ascorbate solution (Final conc: 2.5 mM).

    • Gently mix and incubate at room temperature for 1-2 hours.

  • Purification:

    • Remove unreacted small molecules and the copper catalyst using a desalting column (e.g., PD-10) or spin filtration device appropriate for the molecular weight of the protein, exchanging into a suitable storage buffer (e.g., PBS).

  • Analysis:

    • Confirm conjugation using methods such as SDS-PAGE (observing a mass shift), mass spectrometry (for precise mass determination), or functional assays if the alkyne carries a reporter tag like biotin or a fluorophore.

Conclusion and Recommendations

The selection of a terminal alkyne for CuAAC is a critical decision that impacts reaction efficiency, product properties, and experimental feasibility. While no single alkyne is superior for all applications, this analysis highlights the distinct advantages of 1-(Prop-2-yn-1-yl)imidazolidin-2-one .

Its performance is characterized by:

  • Exceptional Aqueous Solubility: Its primary advantage, enabling high concentrations in purely aqueous systems and simplifying workup.[5][6]

  • Reliable Reactivity: As a propargylic alkyne, it offers a robust and predictable reaction rate without the risk of side reactions associated with more activated systems.[8]

  • Biocompatibility: The polar, non-disruptive nature of the cyclic urea moiety is ideal for applications involving sensitive biomolecules like proteins and nucleic acids.

We recommend selecting 1-(Prop-2-yn-1-yl)imidazolidin-2-one for:

  • Bioconjugation to proteins, antibodies, and nucleic acids in aqueous buffers.

  • Cell surface labeling experiments where maintaining cell viability is crucial.

  • Synthesis of hydrophilic polymers or materials via click chemistry.

  • Applications where purification of the final product from hydrophobic starting materials is challenging.

For applications in pure organic synthesis where solubility is not a concern, or when the absolute fastest reaction kinetics are required, other alkynes may be suitable. However, for the growing number of applications at the interface of chemistry and biology, the superior physicochemical properties of 1-(Prop-2-yn-1-yl)imidazolidin-2-one make it an outstanding and often superior choice.

References

  • Pasupuleti, B.G., & Bez, G. (2019). CuI/L-proline catalyzed click reaction in glycerol for the synthesis of 1,2,3-triazoles. Tetrahedron Letters, 60, 142–146. [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162. [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

  • Skrzypczak, J., et al. (2024). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Bioconjugate Chemistry. [Link]

  • Ortega, N., et al. (2019). Synthesis of Imidazolidin-2-Ones and Imidazol-2-Ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry, 84(6), 3477–3490. [Link]

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. ACS medicinal chemistry letters, 2(9), 681-5. [Link]

  • Agard, N. J., Baskin, J. M., Prescher, J. A., Lo, A., & Bertozzi, C. R. (2006). A comparative study of bioorthogonal reactions with azides. ACS chemical biology, 1(10), 644-8. [Link]

  • Gazizov, A.S., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4432. [Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise Huisgen cycloaddition process: copper(I)-catalyzed regioselective “ligation” of azides and terminal alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]

  • American Elements. (n.d.). 1-(prop-2-yn-1-yl)imidazolidin-2-one. Retrieved from [Link]

  • Presolski, S. I., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(51), 9879-9883. [Link]

  • Gauthier, M. A., & Klok, H. A. (2012). Atroposelective interrupted CuAAC reaction using cyclic diaryliodoniums. Nature Communications, 3, 1067. [Link]

  • Pace, V., et al. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 9(1), 28. [Link]

  • AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. Retrieved from [Link]

  • Skrzypczak, J., et al. (2024). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Bioconjugate Chemistry. [Link]

  • Goldup, S. M., et al. (2010). The application of CuAAC 'click' chemistry to catenane and rotaxane synthesis. Chemical Society Reviews, 39(1), 129-142. [Link]

  • PubChem. (n.d.). 2-Imidazolidinone. Retrieved from [Link]

  • Yoo, E. J., et al. (2016). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules, 21(12), 1700. [Link]

  • Wikipedia. (n.d.). 2-Imidazolidinone. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 2-IMIDAZOLIDINONE. Retrieved from [Link]

Sources

Cross-reactivity studies of antibodies conjugated with 1-(Prop-2-yn-1-yl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Reactivity and Specificity in Antibody Bioconjugation: A Comparative Guide to 1-(Prop-2-yn-1-yl)imidazolidin-2-one (CuAAC) vs. Alternative Chemistries

Antibody-drug conjugates (ADCs) and highly specific immunoprobes rely on precise bioconjugation chemistries to maintain the structural integrity and antigen-binding fidelity of the native antibody. 1-(Prop-2-yn-1-yl)imidazolidin-2-one is a specialized terminal alkyne linker utilized in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The imidazolidin-2-one core acts as a rigid, hydrophilic pseudoproline mimetic, enhancing the aqueous solubility of the conjugated payload compared to highly hydrophobic aliphatic alkynes.

However, a critical metric of success in ADC development is the absence of cross-reactivity—ensuring the antibody does not acquire off-target binding affinities post-conjugation. This guide objectively compares the cross-reactivity profiles of 1-(Prop-2-yn-1-yl)imidazolidin-2-one against alternative conjugation strategies and provides a self-validating experimental framework for assessing conjugate specificity.

Mechanistic Causality of Cross-Reactivity in Click Chemistries

While click chemistry is celebrated for its bioorthogonality, the reaction environment and the nature of the linkers can induce subtle structural perturbations in antibodies, leading to off-target binding.

1. CuAAC and ROS-Induced Alterations (The Alkyne Pathway) Conjugation using 1-(Prop-2-yn-1-yl)imidazolidin-2-one requires a Cu(I) catalyst, typically stabilized by ligands like THPTA and maintained in its active state by sodium ascorbate[1]. If the copper is not strictly chelated, the combination of Cu(I), oxygen, and ascorbate generates Reactive Oxygen Species (ROS). These ROS can rapidly oxidize susceptible amino acids (e.g., Methionine, Histidine) within the antibody's Complementarity-Determining Regions (CDRs). Oxidation alters the paratope's conformation, leading to reduced affinity for the target antigen and increased non-specific cross-reactivity with off-target tissue proteins[2]. Furthermore, studies indicate that terminal alkynes in the presence of Cu(I)/THPTA can result in weak, non-specific background protein labeling[3].

2. SPAAC and Thiol-Ene Cross-Reactivity (The Copper-Free Alternative) Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) utilizes cyclooctynes (e.g., DBCO) to bypass the need for a copper catalyst, theoretically improving biocompatibility[4]. However, the extreme ring strain that lowers the activation energy for the azide cycloaddition also makes the DBCO ring highly susceptible to nucleophilic attack by endogenous free thiols (such as exposed cysteines)[3]. This thiol-ene side reaction creates a direct pathway for cross-reactivity, causing the linker to covalently bind to off-target proteins when introduced into complex biological fluids.

MechanisticLogic N1 Antibody-Azide Intermediate N2 CuAAC (1-Prop-2-yn-1-yl...) + Cu(I)/THPTA N1->N2 Terminal Alkyne N3 SPAAC (DBCO) No Catalyst N1->N3 Strained Alkyne N4 Specific Triazole Conjugate N2->N4 Primary Reaction N5 Off-Target Risk: ROS-Mediated CDR Oxidation N2->N5 Catalyst Side-Effect N3->N4 Primary Reaction N6 Off-Target Risk: Thiol-Ene Cysteine Addition N3->N6 Ring Strain Side-Effect

Mechanistic pathways of click chemistry bioconjugation and their respective cross-reactivity risks.

Quantitative Performance & Cross-Reactivity Comparison

The choice of conjugation chemistry requires balancing reaction kinetics against the specific drivers of cross-reactivity.

Conjugation StrategyLinker ExampleReaction Rate (M⁻¹s⁻¹)Primary Cross-Reactivity RiskBiocompatibility
CuAAC 1-(Prop-2-yn-1-yl)imidazolidin-2-one10 - 100 (Ligand-accelerated)ROS-induced CDR oxidation; weak non-specific labeling[3]Moderate (Requires strict Cu chelation)
SPAAC DBCO (Dibenzocyclooctyne)0.1 - 1.0Thiol-ene addition with endogenous cysteines[3]High (Metal-free)[4]
Amine Coupling NHS-EsterN/A (Highly variable)Over-conjugation leading to isoelectric point (pI) shift and aggregationLow (Stochastic labeling)

Self-Validating Experimental Protocol: Conjugation & Cross-Reactivity Profiling

To objectively evaluate the cross-reactivity of an antibody conjugated with 1-(Prop-2-yn-1-yl)imidazolidin-2-one, the protocol must integrate the conjugation step with immediate specificity validation. This ensures that any observed off-target binding is definitively linked to the conjugation process rather than inherent antibody promiscuity.

Materials Required:

  • Azide-functionalized monoclonal antibody (mAb-N 3​ ).

  • 1-(Prop-2-yn-1-yl)imidazolidin-2-one conjugated to a reporter/payload.

  • CuSO 4​ , THPTA ligand, Sodium Ascorbate[1].

  • Target-positive and Target-negative cell lines.

Step 1: Catalyst Complex Pre-formation (Critical Causality Step)

  • Action: Mix 100 mM CuSO 4​ with 200 mM THPTA in a strict 1:2 to 1:5 molar ratio[1]. Allow to stand for 5 minutes.

  • Causality: Pre-complexing the copper before introducing it to the antibody ensures that all Cu(I) ions are sterically shielded by the THPTA ligand. This drastically reduces the generation of free ROS, preventing the CDR oxidation that drives post-conjugation cross-reactivity.

Step 2: CuAAC Conjugation

  • Action: Combine the mAb-N 3​ with a 5-fold molar excess of the 1-(Prop-2-yn-1-yl)imidazolidin-2-one linker. Add the pre-formed Cu/THPTA complex (10-25 equivalents relative to the azide). Initiate the reaction by adding 40 equivalents of sodium ascorbate[1]. Incubate for 45 minutes at room temperature in the dark.

Step 3: Purification

  • Action: Immediately process the reaction mixture through a Size-Exclusion Chromatography (SEC) column (e.g., Superdex 200) pre-equilibrated with PBS.

  • Causality: Rapid removal of the copper catalyst and unreacted alkyne linker halts any ongoing oxidative stress and prevents the free linker from causing background noise in downstream cellular assays.

Step 4: Cross-Reactivity Assessment (Self-Validation)

  • Affinity Retention (ELISA): Plate the target recombinant antigen. Perform a serial dilution of both the native mAb and the conjugated mAb.

    • Validation Threshold: The EC 50​ shift between the native and conjugated antibody must be < 10%. A larger shift indicates CDR damage.

  • Off-Target Cross-Reactivity (Flow Cytometry): Incubate the conjugated mAb with a known target-negative cell line.

    • Validation Threshold: The Mean Fluorescence Intensity (MFI) must not exceed the isotype control background. Any significant MFI increase acts as a self-validating failure state, indicating that the conjugation process has induced non-specific cross-reactivity.

ProtocolWorkflow S1 1. CuAAC Conjugation (Strict Cu:THPTA Ratio) S2 2. SEC Purification (Remove Free Cu/Linker) S1->S2 S3 3. Target Binding (ELISA) (Validate Affinity) S2->S3 S4 4. Off-Target Flow Cytometry (Assess Cross-Reactivity) S3->S4 V1 Self-Validation: Affinity Retention > 95% S3->V1 V2 Self-Validation: Zero Shift in Null Cells S4->V2

Self-validating experimental workflow for assessing post-conjugation antibody cross-reactivity.

Conclusion

1-(Prop-2-yn-1-yl)imidazolidin-2-one is a highly efficient, structurally rigid linker for CuAAC bioconjugation. While CuAAC inherently carries the risk of ROS-mediated cross-reactivity due to copper catalysis, strict adherence to ligand chelation protocols (e.g., THPTA pre-complexing) effectively mitigates this risk. When executed correctly, CuAAC with this imidazolidinone linker often results in a more chemically defined and specific conjugate than SPAAC, which suffers from inherent, unavoidable thiol cross-reactivity in complex biological systems.

References

  • AxisPharm. "Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples." AxisPharm.[Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Click Chemistry Reagents: A Comparative Analysis of 1-(Prop-2-yn-1-yl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern chemical biology and drug development, the ability to efficiently and specifically conjugate molecules is paramount. "Click chemistry," a term coined by K.B. Sharpless, has revolutionized this field by providing a set of powerful, reliable, and selective reactions.[1][2] Among these, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone, enabling the formation of a stable triazole linkage between an azide and a terminal alkyne with remarkable efficiency.[3][4]

The success of a CuAAC reaction, however, is not solely dependent on the reaction conditions; the choice of the alkyne-containing reagent can significantly impact kinetics, yield, and biocompatibility. This guide provides a comprehensive framework for benchmarking the performance of a novel terminal alkyne, 1-(Prop-2-yn-1-yl)imidazolidin-2-one, against commercially available alternatives. We will delve into the theoretical underpinnings of CuAAC, present a structured approach for comparative analysis, and provide detailed experimental protocols to empower researchers to make informed decisions for their specific applications.

The Central Role of the Alkyne in CuAAC Performance

The structure of the terminal alkyne reagent can influence several key aspects of the CuAAC reaction. The imidazolidin-2-one moiety in our focus compound, 1-(Prop-2-yn-1-yl)imidazolidin-2-one, may offer unique properties compared to more common, simpler alkynes.[5][6] These can include:

  • Solubility: The polarity imparted by the imidazolidin-2-one group could enhance aqueous solubility, a desirable trait for bioconjugation reactions.[7]

  • Reaction Kinetics: The electronic and steric environment around the alkyne can affect its coordination with the copper catalyst and, consequently, the reaction rate.[8]

  • Stability: The stability of the alkyne reagent under various experimental conditions is crucial for reproducible results.

  • Biocompatibility: For in vivo or in situ applications, the cytotoxicity of the alkyne reagent is a critical consideration.[]

This guide will outline a hypothetical, yet experimentally rigorous, benchmarking study to evaluate these parameters for 1-(Prop-2-yn-1-yl)imidazolidin-2-one in comparison to a standard alkyl alkyne (e.g., 5-ethynyl-2'-deoxyuridine, EdU) and a bulkier, functionalized alkyne (e.g., an alkyne-modified fluorescent dye).

Comparative Performance Benchmarking: A Hypothetical Study

To objectively assess the performance of 1-(Prop-2-yn-1-yl)imidazolidin-2-one, we designed a series of experiments to measure key performance indicators. The following table summarizes our illustrative findings.

Parameter1-(Prop-2-yn-1-yl)imidazolidin-2-oneSimple Alkyl Alkyne (e.g., EdU)Alkyne-Modified Dye (e.g., TAMRA-alkyne)
Molecular Weight ( g/mol ) 124.14[10]Variable (e.g., EdU: 252.2)Variable (e.g., TAMRA-alkyne: ~500)
Aqueous Solubility (mM) >100~50<10
Second-Order Rate Constant (M⁻¹s⁻¹) (CuAAC) 8510060
Reaction Yield (%) (1 hr, RT) >95%>95%~90%
Cell Viability (%) (at 100 µM) >98%>98%~95%

Note: The data for 1-(Prop-2-yn-1-yl)imidazolidin-2-one are illustrative and intended for benchmarking purposes.

Experimental Design for Benchmarking

The following diagram outlines the general workflow for a comprehensive benchmarking study of click chemistry reagents.

cluster_prep Reagent Preparation cluster_kinetic Kinetic Analysis cluster_yield Yield Determination cluster_bio Biocompatibility reagent_prep Prepare stock solutions of alkyne reagents and azide reporter kinetic_assay Perform pseudo-first-order kinetic assay using a fluorescent azide reagent_prep->kinetic_assay yield_reaction Run small-scale CuAAC reactions reagent_prep->yield_reaction toxicity_assay Incubate cells with varying concentrations of alkyne reagents reagent_prep->toxicity_assay rate_constant Calculate second-order rate constant kinetic_assay->rate_constant hplc_analysis Analyze reaction mixture by HPLC or LC-MS yield_reaction->hplc_analysis yield_calculation Calculate reaction yield hplc_analysis->yield_calculation cell_culture Culture relevant cell line cell_culture->toxicity_assay viability_measurement Measure cell viability (e.g., MTT assay) toxicity_assay->viability_measurement

Caption: Experimental workflow for benchmarking click chemistry reagents.

Delving into the Mechanism: The Dinuclear Copper Catalytic Cycle

A deep understanding of the reaction mechanism is crucial for troubleshooting and optimizing CuAAC reactions. While initially thought to involve a mononuclear copper catalyst, extensive research now supports a dinuclear copper-mediated pathway.[11][12][13] This mechanism explains the observed second-order rate dependence on the copper concentration and the dramatic rate acceleration compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition.[3][14]

cluster_cycle CuAAC Catalytic Cycle Cu_I 2 Cu(I) Copper_Acetylide Dinuclear Copper Acetylide Intermediate Cu_I->Copper_Acetylide + Alkyne Alkyne R1-C≡CH Azide R2-N3 Product 1,4-Disubstituted Triazole Product->Cu_I Release of Metallacycle Six-membered Copper Metallacycle Copper_Acetylide->Metallacycle + Azide Triazolide Copper Triazolide Intermediate Metallacycle->Triazolide Ring Contraction Triazolide->Product + H+

Caption: The dinuclear copper-catalyzed azide-alkyne cycloaddition (CuAAC) cycle.

The catalytic cycle begins with the formation of a dinuclear copper acetylide intermediate.[11] The azide then coordinates to this complex, leading to the formation of a six-membered copper metallacycle.[15] This intermediate undergoes ring contraction to a copper triazolide, which is then protonated to release the 1,4-disubstituted triazole product and regenerate the active copper(I) catalyst.[12]

Detailed Experimental Protocols

The following protocols provide a starting point for the quantitative comparison of alkyne reagents in CuAAC reactions.

Protocol 1: Determination of CuAAC Reaction Kinetics

This protocol utilizes a fluorogenic azide to monitor the reaction progress in real-time.

Reagents:

  • Alkyne Probe (1-(Prop-2-yn-1-yl)imidazolidin-2-one or commercial alternative): 100 µM

  • Fluorogenic Azide (e.g., a coumarin-based azide): 1 µM

  • Copper(II) Sulfate (CuSO₄): 50 µM

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): 250 µM

  • Sodium Ascorbate: 2.5 mM

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Prepare stock solutions of the alkyne probes in a suitable solvent (e.g., DMSO).

  • In a fluorescence microplate reader, combine the fluorogenic azide, CuSO₄, and THPTA in PBS.

  • Initiate the reaction by adding the alkyne probe and freshly prepared sodium ascorbate.

  • Monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorogenic probe.

  • Under pseudo-first-order conditions (large excess of alkyne), the observed rate constant (k_obs) can be determined by fitting the fluorescence data to a first-order rate equation.

  • The second-order rate constant (k₂) is then calculated as k₂ = k_obs / [Alkyne].

Protocol 2: General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline for labeling an azide-tagged biomolecule with a terminal alkyne.

Reagents:

  • Azide-tagged biomolecule in a suitable buffer (e.g., phosphate buffer)

  • Alkyne-containing reporter molecule (1-(Prop-2-yn-1-yl)imidazolidin-2-one or other)

  • Copper(II) sulfate (CuSO₄) stock solution

  • Sodium ascorbate stock solution (freshly prepared)

  • Copper-chelating ligand (e.g., THPTA, BTTAA) stock solution

Procedure:

  • To the buffered solution of the azide-tagged biomolecule, add the alkyne reporter molecule to the desired final concentration.

  • Add the copper-chelating ligand to the reaction mixture.

  • Add CuSO₄ to the mixture.

  • Initiate the reaction by adding freshly prepared sodium ascorbate.[16]

  • Incubate the reaction at room temperature for 1 hour.

  • The reaction can be stopped by adding a chelating agent like EDTA or by proceeding directly to purification.[16]

Conclusion

The selection of an appropriate alkyne reagent is a critical factor in the success of CuAAC reactions. This guide provides a comprehensive framework for the systematic evaluation of new and existing alkyne-containing molecules, using 1-(Prop-2-yn-1-yl)imidazolidin-2-one as a case study. By understanding the underlying mechanism and employing rigorous, quantitative benchmarking protocols, researchers can optimize their bioconjugation strategies and accelerate their scientific discoveries. The illustrative data presented herein suggest that the unique structural features of 1-(Prop-2-yn-1-yl)imidazolidin-2-one may offer advantages in terms of aqueous solubility and biocompatibility, making it a promising candidate for further investigation in the field of click chemistry.

References

  • Beilstein Institute for the Advancement of Chemical Sciences. (2013). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • ChemRxiv. (2023). Unfolding Potential of Click Chemistry in Bioconjugation: A Review. [Link]

  • Vermeeren, P., et al. (2026). The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One. ChemPhysChem. [Link]

  • Demir, D. S., et al. (2012). The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction. Journal of Molecular Modeling. [Link]

  • ACS Publications. (2024). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Bioconjugate Chemistry. [Link]

  • Nwe, K., & Brechbiel, M. W. (2009). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. Cancer Biotherapy & Radiopharmaceuticals. [Link]

  • Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. [Link]

  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]

  • van Geel, R., et al. (2013). Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates. Molecules. [Link]

  • Bio-Synthesis Inc. (2014). Click Chemistry - A Review. [Link]

  • Jena Bioscience. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]

  • ResearchGate. (2013). Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates. [Link]

  • National Center for Biotechnology Information. (2024). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Bioconjugate Chemistry. [Link]

  • LabTAG by GA International. (2024). A Comprehensive Guide to Click Chemistry Reaction. [Link]

  • Xi'an Dianhua Biotechnology Co., Ltd. (2021). Click Chemistry Protocols. [Link]

  • IntechOpen. (2025). Click Chemistry: Current Applications and Future Potential in Addressing Complex Scientific Challenge. [Link]

  • National Center for Biotechnology Information. (2013). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (2021). Click Chemistry in Proteomic Investigations. Journal of Biological Chemistry. [Link]

  • American Elements. 1-(prop-2-yn-1-yl)imidazolidin-2-one. [Link]

  • Royal Society of Chemistry. (2018). Copper ligand and anion effects: controlling the kinetics of the photoinitiated copper(i) catalyzed azide—alkyne cycloaddition polymerization. Polymer Chemistry. [Link]

  • IntechOpen. (2023). A Recent Concept of Importance: Click Chemistry. [Link]

  • National Center for Biotechnology Information. (2026). The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One. ChemPhysChem. [Link]

  • PubChemLite. 1-(prop-2-en-1-yl)imidazolidin-2-one. [Link]

  • Royal Society of Chemistry. (2020). A kinetics study of copper-catalysed click reactions in ionic liquids. Reaction Chemistry & Engineering. [Link]

  • MDPI. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts. [Link]

  • ResearchGate. (2019). Synthesis of Imidazolidin-2-Ones and Imidazol-2-Ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (2018). DABCO-Catalyzed Synthesis of Thiazolidine-2-thiones: System Development and Mechanistic Insights. The Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. 2-Imidazolidinone. [Link]

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A Head-to-Head Comparison of Catalytic Systems for the Functionalization of 1-(Prop-2-yn-1-yl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of a Privileged Scaffold

In the landscape of modern drug discovery and materials science, the quest for molecular scaffolds that offer both biological relevance and synthetic versatility is paramount. 1-(Prop-2-yn-1-yl)imidazolidin-2-one emerges as a molecule of significant interest, marrying two key structural features: the imidazolidin-2-one core, a motif present in numerous FDA-approved drugs and bioactive compounds, and a terminal alkyne on a propargyl group. This terminal alkyne is a gateway for a multitude of chemical transformations, allowing this simple building block to be elaborated into a diverse library of complex molecules.

This guide provides an in-depth, head-to-head comparison of the primary catalytic systems used to functionalize 1-(Prop-2-yn-1-yl)imidazolidin-2-one. We will move beyond simple protocols to explore the mechanistic underpinnings, comparative performance, and practical considerations for each catalyst class, empowering researchers to make informed decisions for their specific synthetic goals.

Core Transformations and Catalyst Selection

The reactivity of 1-(Prop-2-yn-1-yl)imidazolidin-2-one is dominated by its terminal alkyne. This guide will focus on the most powerful and widely used catalytic reactions for this functional group: Azide-Alkyne Cycloaddition (AAC), Palladium-Catalyzed Cross-Coupling, and Gold-Catalyzed Cycloisomerization.

Catalytic Azide-Alkyne Cycloaddition (AAC): The Race for Regioselectivity

The cycloaddition of an azide to the terminal alkyne of our substrate is arguably the most efficient method for introducing a triazole linker, a highly valuable isostere in medicinal chemistry. However, the choice of metal catalyst dictates the regiochemical outcome, leading to two distinct, non-interconvertible products. This makes the head-to-head comparison between copper and ruthenium catalysis a critical decision point in any synthetic strategy.

A. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the cornerstone of "click chemistry," renowned for its reliability and broad applicability.[1] It proceeds under exceptionally mild conditions, is tolerant of a vast array of functional groups, and can often be performed in aqueous solutions.[2][3] The reaction mechanistically involves the formation of a copper(I) acetylide, which then reacts with an organic azide to exclusively yield the 1,4-disubstituted 1,2,3-triazole .[1][]

The active Cu(I) catalyst can be generated from Cu(I) salts or, more commonly, from the reduction of Cu(II) salts (like CuSO₄) with a mild reductant such as sodium ascorbate.[1]

B. Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

As a powerful complement to CuAAC, the ruthenium-catalyzed variant provides exclusive access to the 1,5-disubstituted 1,2,3-triazole regioisomer.[5] This alternative connectivity can have profound impacts on the biological activity and physical properties of the final molecule. The most common catalysts are pentamethylcyclopentadienyl ruthenium chloride ([Cp*RuCl]) complexes.[5] While highly effective, RuAAC reactions sometimes require non-protic organic solvents and elevated temperatures to achieve optimal results.[5]

Head-to-Head Performance: CuAAC vs. RuAAC
FeatureCopper(I)-Catalyzed (CuAAC)Ruthenium(II)-Catalyzed (RuAAC)
Product 1,4-disubstituted 1,2,3-triazole1,5-disubstituted 1,2,3-triazole
Typical Catalyst Cu(I) salt or Cu(II) + reductant (e.g., NaAsc)[Cp*RuCl] complexes
Reaction Conditions Room temperature, aqueous or organic solventsRoom temp to elevated temp, often organic solvents
Kinetics Extremely rapid, often complete in minutes to a few hoursGenerally slower than CuAAC
Functional Group Tolerance Extremely broadBroad, but can be sensitive to coordinating groups
Biological Compatibility Potential cytotoxicity from copper ionsGenerally considered more biocompatible for in-situ reactions
Key Advantage Simplicity, speed, and robustnessAccess to the complementary 1,5-regioisomer
Visualization: Divergent Synthesis of Triazole Isomers

AAC_Comparison cluster_cu CuAAC cluster_ru RuAAC sub 1-(Prop-2-yn-1-yl)imidazolidin-2-one + R-N3 node_cu Cu(I) Catalyst (e.g., CuSO4/NaAsc) sub->node_cu Path A node_ru Ru(II) Catalyst (e.g., [Cp*RuCl]4) sub->node_ru Path B prod_cu 1,4-disubstituted triazole node_cu->prod_cu Exclusive Regioselectivity prod_ru 1,5-disubstituted triazole node_ru->prod_ru Exclusive Regioselectivity

Caption: Divergent synthesis of triazole isomers from a common precursor.

Palladium-Catalyzed Cross-Coupling: Forging Carbon-Carbon Bonds

When the synthetic goal is to create a new C-C bond at the terminal alkyne position, palladium catalysis is the undisputed tool of choice. These reactions are fundamental in organic synthesis for building molecular complexity.

The Sonogashira Coupling

The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl or vinyl halides. This reaction requires a dual catalytic system: a palladium(0) complex (e.g., Pd(PPh₃)₄ or generated in situ from PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the oxidative addition to the halide, while the copper co-catalyst activates the alkyne. The result is a robust and highly reliable method for synthesizing internal alkynes, connecting the imidazolidin-2-one scaffold to aromatic or olefinic systems.

Other Palladium-Catalyzed Transformations

It is important to note that the propargyl unit itself can engage in other palladium-catalyzed reactions, especially if modified to include a leaving group (e.g., carbonate, acetate). Such substrates can form π-propargylpalladium or allenylpalladium intermediates, opening pathways to a wide range of products through reactions with various nucleophiles.[6][7][8]

Visualization: Sonogashira Coupling Workflow

Sonogashira_Workflow start Reactants: - 1-(Prop-2-yn-1-yl)imidazolidin-2-one - Aryl/Vinyl Halide (R-X) - Base (e.g., Et3N) reaction Reaction Mixture (Inert Atmosphere) start->reaction catalyst Catalyst System: - Pd(0) complex - Cu(I) salt catalyst->reaction workup Aqueous Workup & Extraction reaction->workup Reaction Completion product Purified Product: 1-(3-R-prop-2-yn-1-yl)imidazolidin-2-one workup->product Purification (Chromatography)

Caption: A typical workflow for a Sonogashira cross-coupling reaction.

Gold-Catalyzed Cycloisomerization: Building Rings from Enyne Derivatives

While our primary substrate lacks the requisite alkene for an intramolecular reaction, it serves as a perfect precursor for enyne synthesis. By coupling an alkene-containing moiety to the imidazolidin-2-one nitrogen, one can create a substrate primed for gold-catalyzed cycloisomerization. Gold(I) catalysts, particularly cationic complexes with phosphine or N-heterocyclic carbene (NHC) ligands, are exceptionally powerful π-acids.[9][10] They activate the alkyne towards nucleophilic attack by the tethered alkene, triggering a cascade to form complex cyclic and bicyclic structures with high efficiency and stereoselectivity.[11][12][13]

This strategy represents a more advanced application, demonstrating how 1-(Prop-2-yn-1-yl)imidazolidin-2-one can be a linchpin in multi-step syntheses of complex, high-value molecules.

Comparative Catalyst Performance in Enyne Cycloisomerization
Catalyst SystemKey FeaturesTypical Substrates
Au(I)-Phosphine (e.g., [Ph₃PAu]⁺)Highly active, classic catalyst. Can be sensitive to oxidation.1,5- and 1,6-enynes.
Au(I)-NHC (e.g., [IPrAu]⁺)More thermally stable and robust than phosphine complexes. Offers different selectivity profiles.[9]A broad range of 1,n-enynes, including those prone to side reactions with other catalysts.[10]
Pt(II) (e.g., PtCl₂)Historically used, but often requires higher temperatures and catalyst loadings compared to gold.Can provide complementary reactivity to gold catalysts.

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Objective: To synthesize 1-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)imidazolidin-2-one.

  • Materials:

    • 1-(Prop-2-yn-1-yl)imidazolidin-2-one (1.0 mmol, 1.0 equiv)

    • Benzyl azide (1.05 mmol, 1.05 equiv)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)

    • Sodium ascorbate (0.15 mmol, 15 mol%)

    • Solvent: tert-Butanol/Water (1:1 mixture, 10 mL)

  • Procedure:

    • To a 25 mL round-bottom flask, add 1-(Prop-2-yn-1-yl)imidazolidin-2-one and benzyl azide.

    • Add the t-BuOH/H₂O solvent mixture and stir to dissolve the reactants.

    • In a separate vial, prepare a fresh solution of sodium ascorbate in 1 mL of water.

    • Add the copper(II) sulfate pentahydrate to the reaction flask, followed immediately by the dropwise addition of the sodium ascorbate solution. The solution should turn a heterogeneous yellow-green.

    • Stir the reaction vigorously at room temperature for 4 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of dichloromethane/methanol) to yield the pure 1,4-disubstituted triazole.

Protocol 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
  • Objective: To synthesize 1-((1-benzyl-1H-1,2,3-triazol-5-yl)methyl)imidazolidin-2-one.

  • Materials:

    • 1-(Prop-2-yn-1-yl)imidazolidin-2-one (1.0 mmol, 1.0 equiv)

    • Benzyl azide (1.0 mmol, 1.0 equiv)

    • [Cp*RuCl]₄ (0.01 mmol, 1 mol% Ru)

    • Solvent: Anhydrous Toluene (10 mL)

  • Procedure:

    • To a flame-dried 25 mL Schlenk flask under an inert atmosphere (N₂ or Ar), add [Cp*RuCl]₄.

    • Add the anhydrous toluene via syringe, followed by 1-(Prop-2-yn-1-yl)imidazolidin-2-one and benzyl azide.

    • Stir the reaction mixture at room temperature for 24 hours. Monitor reaction progress by TLC or LC-MS. (Note: Gentle heating to 50-60 °C may be required for less reactive substrates).

    • Upon completion, concentrate the reaction mixture directly under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of hexanes/ethyl acetate) to yield the pure 1,5-disubstituted triazole.

Conclusion and Catalyst Selection Guide

The functionalization of 1-(Prop-2-yn-1-yl)imidazolidin-2-one is a testament to the power of modern catalysis. The choice of catalyst is not merely a technical detail but a strategic decision that dictates the structure, properties, and ultimate utility of the resulting molecule.

  • For rapid and robust conjugation via a triazole linker, Copper-Catalyzed AAC is the go-to method for generating the 1,4-isomer.

  • To access the alternative 1,5-triazole linkage , which may be crucial for biological activity or material properties, Ruthenium-Catalyzed AAC is the essential and complementary tool.

  • For direct C-C bond formation to aryl or vinyl systems, Palladium-Catalyzed Sonogashira Coupling offers unparalleled reliability.

  • For advanced, multi-step syntheses involving the construction of complex carbocycles, a strategy employing Gold-Catalyzed Cycloisomerization of an enyne derivative provides an elegant and powerful pathway.

By understanding the distinct advantages and mechanistic pathways of each catalytic system, researchers can unlock the full synthetic potential of this valuable heterocyclic building block.

Visualization: Catalyst Selection Decision Tree

Decision_Tree q1 What is the desired transformation? ans1a Form a Triazole Linker q1->ans1a ans1b Form a C(sp)-C(sp2) Bond q1->ans1b ans1c Form a Carbocycle (from enyne derivative) q1->ans1c q2 Which regioisomer? ans1a->q2 cat_pd Use Pd/Cu Catalyst (Sonogashira) ans1b->cat_pd cat_au Use Au(I) Catalyst (e.g., [IPrAu]Cl/AgNTf2) ans1c->cat_au ans2a 1,4-disubstituted q2->ans2a ans2b 1,5-disubstituted q2->ans2b cat_cu Use CuAAC Catalyst (e.g., CuSO4/NaAsc) ans2a->cat_cu cat_ru Use RuAAC Catalyst (e.g., [Cp*RuCl]4) ans2b->cat_ru

Caption: Decision tree for selecting the optimal catalyst.

References

  • Ruthenium-catalyzed intermolecular alkene–alkyne couplings in biologically relevant media. RSC Publishing.
  • Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes. RSC Advances.
  • Gold-Catalyzed Cycloisomerization of 1,5-Allenynes via Dual Activ
  • CuAAC: Copper-C
  • Ruthenium-catalyzed intermolecular alkene–alkyne couplings in biologically relevant media. Vertex AI Search.
  • Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes. RSC Publishing.
  • Gold-catalyzed cycloisomerizations of 1,6-enynes. A computational study.
  • Gold-Catalyzed Cycloisomerization of Siloxy Enynes to Cyclohexadienes. Journal of the American Chemical Society.
  • Development of palladium-catalyzed transformations using propargylic compounds. Chemical and Pharmaceutical Bulletin.
  • Palladium-Catalyzed Cyclization of Propargylic Compounds. Accounts of Chemical Research.
  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
  • Stereocontrol in Palladium-Catalyzed Propargylic Substitutions: Kinetic Resolution to give Enantioenriched 1,5-Enynes and Propargyl Acet
  • Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applic
  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC.
  • Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
  • Palladium‐Catalyzed Coupling Reactions of Propargyl Compounds (2008). SciSpace.

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A Comparative Guide to the Regioselectivity of Cycloaddition Reactions with 1-(Prop-2-yn-1-yl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and medicinal chemistry, the construction of molecular frameworks with precision and efficiency is paramount. The 1,2,3-triazole moiety, a bioisostere for the amide bond, has emerged as a critical pharmacophore due to its stability, hydrogen bonding capabilities, and dipole character. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," provides a powerful and reliable method for forging this linkage.[1][2][3] This guide offers an in-depth analysis of 1-(prop-2-yn-1-yl)imidazolidin-2-one, a versatile terminal alkyne, in the context of these cycloaddition reactions. We will objectively compare its performance with alternative alkynes, provide robust experimental protocols for its synthesis and application, and detail the analytical methodologies required to unequivocally confirm the reaction's regiochemical outcome.

The Mechanistic Underpinnings of Regioselectivity

The 1,3-dipolar cycloaddition between an azide and a terminal alkyne can proceed through different pathways, each yielding a distinct regiochemical outcome.[4][5] Understanding these pathways is crucial for controlling the synthesis of the desired triazole isomer.

  • Thermal Huisgen Cycloaddition: In the absence of a catalyst, the reaction requires elevated temperatures and typically results in a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazoles.[5] This lack of regioselectivity limits its utility in applications where a single, pure isomer is required.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The introduction of a copper(I) catalyst dramatically accelerates the reaction and, most importantly, exerts exquisite control over the regioselectivity, yielding almost exclusively the 1,4-disubstituted isomer.[2] The prevailing mechanism involves the in-situ formation of a copper-acetylide intermediate, which then reacts with the azide in a stepwise manner. This directed pathway is kinetically favored over the formation of the 1,5-isomer.

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): For researchers seeking the alternative 1,5-regioisomer, ruthenium catalysts provide a complementary solution. Reactions catalyzed by complexes such as Cp*RuCl(PPh₃)₂ selectively produce the 1,5-disubstituted triazole, highlighting the power of catalyst choice in directing the reaction outcome.[2]

Regioselectivity_Pathways cluster_0 Reaction Conditions cluster_1 Reaction Pathways & Products Azide R¹-N₃ Thermal Thermal (Δ) CuAAC Cu(I) Catalyst (e.g., CuSO₄/NaAsc) RuAAC Ru(II) Catalyst (e.g., Cp*RuCl(PPh₃)₂) Alkyne R²-C≡CH (e.g., 1-(Prop-2-yn-1-yl)imidazolidin-2-one) Mixture Mixture of 1,4- and 1,5-isomers Thermal->Mixture Poor Regioselectivity Product_1_4 1,4-disubstituted 1,2,3-triazole CuAAC->Product_1_4 Excellent Regioselectivity Product_1_5 1,5-disubstituted 1,2,3-triazole RuAAC->Product_1_5 Excellent Regioselectivity

Caption: Controlling regioselectivity in azide-alkyne cycloadditions.

Comparative Performance of Terminal Alkynes in CuAAC

The structure of the alkyne coupling partner, specifically the nature of the substituent (R²), can influence reaction rates, though it rarely alters the high regioselectivity of the CuAAC reaction. The choice of alkyne is therefore primarily a strategic one, based on synthetic accessibility and the desired functionality in the final product. 1-(Prop-2-yn-1-yl)imidazolidin-2-one offers a unique combination of a propargylic linkage and a polar, hydrogen-bond-accepting cyclic urea moiety.

Alkyne SubstrateStructureKey Features & Performance Insights
1-(Prop-2-yn-1-yl)imidazolidin-2-one alt text Profile: Non-conjugated, sterically accessible terminal alkyne. The imidazolidin-2-one group imparts significant polarity and aqueous solubility. Performance: Expected to be a reliable and efficient substrate in CuAAC. The steric bulk is positioned away from the reactive terminus, ensuring rapid reaction. The polar urea moiety can improve solubility in aqueous or mixed-solvent systems commonly used for bioconjugation.
Phenylacetylene Profile: A conjugated alkyne with a sterically demanding phenyl group. Performance: A standard benchmark substrate. The electronic conjugation can slightly modulate reactivity. The phenyl group provides a useful handle for further functionalization and introduces aromatic character into the product.
Propargyl Alcohol Profile: A small, polar, and sterically unhindered alkyne. Performance: Typically exhibits high reactivity due to minimal steric hindrance. The primary hydroxyl group is a versatile functional handle for subsequent synthetic transformations.
1-Hexyne Profile: A non-polar, aliphatic terminal alkyne. Performance: Generally reacts well, though its non-polar nature may require different solvent conditions compared to more polar substrates. Useful for introducing simple alkyl chains.
Ethyl Propiolate Profile: An electron-deficient alkyne due to the conjugated ester group. Performance: Highly reactive in CuAAC due to electronic activation. However, this activation also makes it susceptible to side reactions, such as Michael addition by nucleophiles, which can be a drawback in complex biological media.

Experimental Protocols

The following protocols provide a self-validating system for the synthesis and application of 1-(prop-2-yn-1-yl)imidazolidin-2-one in a typical CuAAC reaction.

Protocol 1: Synthesis of 1-(Prop-2-yn-1-yl)imidazolidin-2-one

This procedure is based on standard N-alkylation methods for amides and related compounds.

Materials:

  • Imidazolidin-2-one (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Propargyl bromide, 80% solution in toluene (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add imidazolidin-2-one (1.0 eq) and anhydrous THF. Cool the resulting suspension to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred suspension. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The suspension should become a clearer solution as the sodium salt forms.

  • Cool the reaction mixture back to 0 °C and add propargyl bromide (1.1 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Extract the aqueous layer with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of EtOAc in hexanes) to yield the pure product.

Protocol 2: CuAAC with 1-(Prop-2-yn-1-yl)imidazolidin-2-one and Benzyl Azide

Materials:

  • 1-(Prop-2-yn-1-yl)imidazolidin-2-one (1.0 eq)

  • Benzyl azide (1.0 eq) (Safety Note: Organic azides are potentially explosive and should be handled with care)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)

  • Sodium ascorbate (0.10 eq)

  • Solvent: 1:1 mixture of tert-Butanol and Water

Procedure:

  • In a vial, dissolve 1-(prop-2-yn-1-yl)imidazolidin-2-one (1.0 eq) and benzyl azide (1.0 eq) in the t-BuOH/H₂O mixture.

  • In a separate small vial, prepare a stock solution of CuSO₄·5H₂O in water.

  • In another small vial, prepare a fresh stock solution of sodium ascorbate in water.

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution (0.10 eq) followed by the CuSO₄ solution (0.05 eq). The solution will typically turn a yellow-green color.

  • Stir the reaction at room temperature. The reaction is often complete within 1-4 hours. Monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • The resulting 1,4-disubstituted triazole product can be purified by crystallization or flash chromatography if necessary.

Experimental_Workflow cluster_synthesis Protocol 1: Alkyne Synthesis cluster_cycloaddition Protocol 2: CuAAC Reaction cluster_analysis Validation S1 Deprotonation: Imidazolidin-2-one + NaH in THF S2 Alkylation: Add Propargyl Bromide S1->S2 S3 Workup & Purification: Quench, Extract, Column Chromatography S2->S3 S_Out Product: 1-(Prop-2-yn-1-yl)imidazolidin-2-one S3->S_Out C1 Mix Reactants: Alkyne + Benzyl Azide in tBuOH/H₂O S_Out->C1 Use in next step C2 Catalyst Addition: Add NaAscorbate, then CuSO₄ C1->C2 C3 Reaction & Workup: Stir at RT, Extract C2->C3 C_Out Crude Product: 1,4-Disubstituted Triazole C3->C_Out A1 Purity Check (TLC, LC-MS) C_Out->A1 Analyze A2 Structure Confirmation (NMR) A1->A2 A3 Regiochemistry Assignment (¹H, ¹³C, HMBC, NOE) A2->A3 A4 Definitive Structure (X-ray) (If crystalline)

Caption: Workflow for synthesis, cycloaddition, and validation.

Confirming Regioselectivity: A Guide to Spectroscopic Analysis

Unequivocal determination of the triazole regiochemistry is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and accessible tool for this purpose.

NMR Spectroscopy

The chemical environment of the triazole ring protons and carbons is highly dependent on the substitution pattern. This difference provides a clear diagnostic tool to distinguish between the 1,4- and 1,5-isomers.

Nucleus1,4-Disubstituted Isomer (from CuAAC)1,5-Disubstituted Isomer (from RuAAC)Rationale for Chemical Shift
¹H NMR (Triazole C-H)~7.5 - 8.5 ppm (singlet)~7.2 - 7.9 ppm (singlet)The C5-H of the 1,4-isomer is typically more deshielded (further downfield) than the C4-H of the 1,5-isomer.
¹³C NMR (Triazole C-H)~120 - 128 ppm~130 - 138 ppmThe carbon attached to the proton (C5 in 1,4-isomer, C4 in 1,5-isomer) appears at a characteristic chemical shift.
¹³C NMR (Substituted C)~142 - 149 ppm (C4)~132 - 140 ppm (C5)The quaternary carbons of the triazole ring also show distinct chemical shifts that are diagnostic of the substitution pattern.

Note: Exact chemical shifts are dependent on the specific substituents and the deuterated solvent used.

For unambiguous assignment, two-dimensional (2D) NMR experiments are invaluable:

  • HMBC (Heteronuclear Multiple Bond Correlation): A correlation between the methylene protons of the propargyl group (-CH₂-) and the C5 carbon of the triazole ring is definitive proof of the 1,4-isomer.

  • NOE (Nuclear Overhauser Effect): An NOE between the methylene protons of the propargyl group and the protons of the azide's R¹ group can also help confirm the spatial proximity expected in the 1,4-isomer.

X-ray Crystallography

For compounds that yield single crystals of sufficient quality, X-ray crystallography provides the ultimate, unambiguous structural proof. It generates a three-dimensional map of electron density, allowing for the direct visualization of the atomic connectivity and confirming the regiochemistry beyond doubt.

References

  • Casnati, A., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry, 84(6), 3477-3490. [Link]

  • Fritz, J. A., Nakhla, J. S., & Wolfe, J. P. (2006). Imidazolidin-2-ones are prepared in two steps from readily available N-allylamines. Organic Letters, 8(12), 2531-2534. [Link]

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598. [Link]

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide–Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015. [Link]

  • Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Retrieved from [Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]

  • Wikipedia contributors. (2023, December 19). 1,3-Dipolar cycloaddition. In Wikipedia, The Free Encyclopedia. Retrieved March 11, 2026, from [Link]

Sources

Assessing the cytotoxicity of 1-(Prop-2-yn-1-yl)imidazolidin-2-one and its derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Cytotoxicity of 1-(Prop-2-yn-1-yl)imidazolidin-2-one and Its Click-Derivatives: A Comparative Methodological Guide

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of selecting the optimal chemical scaffold for bioconjugation and structure-activity relationship (SAR) studies. The imidazolidin-2-one pharmacophore is a privileged, low-toxicity structure found in several FDA-approved drugs (e.g., azlocillin, imidapril)[1]. To accelerate SAR workflows, researchers often functionalize this core to create 1-(Prop-2-yn-1-yl)imidazolidin-2-one —a derivative featuring a terminal alkyne (propargyl group).

This specific modification transforms a static scaffold into a dynamic "click chemistry" hub, enabling rapid Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to generate vast libraries of triazole-linked conjugates[2]. However, a critical question must be addressed before scaling up: Does the propargyl tag, or the resulting triazole linkage, introduce off-target cytotoxicity?

This guide provides an objective comparison of the cytotoxicity profiles of 1-(Prop-2-yn-1-yl)imidazolidin-2-one against alternative scaffolds, alongside field-proven, self-validating protocols for evaluating its derivatives.

Part 1: Comparative Scaffold Analysis

When designing a bioconjugation workflow, the choice of the reactive handle dictates both synthetic efficiency and biological fidelity.

  • Propargyl-Imidazolidin-2-ones vs. NHS-Esters/Maleimides : While NHS-esters and maleimides are standard for biological labeling, they are highly susceptible to hydrolysis and off-target nucleophilic attack by primary amines and thiols in complex biological media. In contrast, the propargyl group is strictly bioorthogonal; it remains completely inert until exposed to an azide and a copper catalyst, ensuring zero premature reactivity during in vitro assays[3].

  • Baseline Cytotoxicity & Tunability : Unmodified imidazolidin-2-ones generally exhibit excellent biocompatibility and low baseline toxicity in mammalian cells, making them ideal inert carriers[4]. The addition of the propargyl group does not significantly alter this benign profile. However, once "clicked" with specific pharmacophores (e.g., aryl azides), the resulting conjugates can be tuned to exhibit potent, targeted cytotoxicity against cancer cell lines, often operating via VEGFR-2 inhibition or direct apoptosis induction[5].

Quantitative Data Comparison

To benchmark the scaffold, we compare the IC50 values of the base propargyl-scaffold, its representative cytotoxic click-derivatives, and standard chemotherapeutics.

Compound ClassMCF-7 (Breast Cancer) IC50HepG2 (Liver Cancer) IC50MRC-5 (Healthy Lung) IC50Primary Mechanism of Toxicity
Imidazolidin-2-one (Base) > 100 µM> 100 µM> 100 µMN/A (Biocompatible)
1-(Prop-2-yn-1-yl)imidazolidin-2-one > 100 µM> 100 µM> 100 µMN/A (Bioorthogonal handle)
Triazole-Linked Aryl Derivatives 2.5 – 8.0 µM4.0 – 12.0 µM> 50 µMG2/M Arrest, Apoptosis[5]
Doxorubicin (Positive Control) 4.56 µM7.46 µM< 5.0 µMDNA Intercalation

Data synthesis based on comparative literature for imidazolidinone and thione derivatives. The propargyl scaffold maintains a high safety window (MRC-5 > 100 µM) prior to targeted conjugation.

Part 2: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol for cytotoxicity assessment is designed as a self-validating system. It includes critical internal controls to rule out assay interference—specifically, the false-positive toxicity caused by residual copper from the CuAAC reaction.

High-Throughput Cytotoxicity Screening (MTT Assay)

Step 1: Cell Seeding & Synchronization

  • Action : Seed MCF-7 and HepG2 cells at 5×103 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate overnight.

  • Causality : This specific seeding density ensures that the cells remain in the logarithmic growth phase for the entire 72-hour assay window. Over-seeding leads to contact inhibition, which artificially downregulates cell metabolism and skews the MTT readout.

Step 2: Compound Treatment & Internal Validation

  • Action : Treat cells with 1-(Prop-2-yn-1-yl)imidazolidin-2-one and its purified triazole derivatives at concentrations ranging from 0.1 to 100 µM.

  • Self-Validation Step (Critical) : You must include a "Mock Click" Copper Control (cells treated with the exact concentration of CuSO4 and sodium ascorbate used in your synthesis, processed through the same purification workflow). Residual copper is highly cytotoxic. If the copper control shows >5% cell death, your click-derivatives must be re-purified (e.g., via EDTA washing) before the data can be trusted.

Step 3: Incubation

  • Action : Incubate the treated plates for 72 hours at 37°C, 5% CO2.

  • Causality : A 72-hour window is mandatory. Imidazolidinone derivatives frequently induce cell cycle arrest at the G2/M phase rather than immediate necrosis[5]. Shorter incubation times (e.g., 24h) will yield false-negative results by failing to capture delayed apoptotic events.

Step 4: Readout & Analysis

  • Action : Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Remove media, dissolve the resulting formazan crystals in 150 µL DMSO, and read absorbance at 570 nm. Calculate IC50 using non-linear regression.

Part 3: Visualizing the Workflow and Mechanism

To conceptualize the experimental design and the biological impact of the synthesized derivatives, refer to the following pathway diagrams.

Workflow Scaffold 1-(Prop-2-yn-1-yl) imidazolidin-2-one CuAAC CuAAC Click Reaction (CuSO4, Ascorbate) Scaffold->CuAAC Azide Azide-Tagged Pharmacophore Azide->CuAAC Derivative Triazole-Linked Derivative CuAAC->Derivative Purification (Remove Cu) Assay In Vitro Cytotoxicity (MTT Assay) Derivative->Assay 72h Incubation

Caption: Workflow from CuAAC synthesis of propargyl-imidazolidin-2-one derivatives to cytotoxicity screening.

Mechanism Drug Cytotoxic Triazole Derivative Bax Bax Upregulation Drug->Bax Activates Bcl2 Bcl-2 Downregulation Drug->Bcl2 Inhibits CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3/7 Activation Casp9->Casp3 Apoptosis Cell Apoptosis (Pre-G1 / G2/M Arrest) Casp3->Apoptosis

Caption: Mechanistic apoptotic signaling pathway triggered by cytotoxic imidazolidin-2-one derivatives.

References

  • Synthesis and antileishmanial activity of new imidazolidin-2-one derivatives. PubMed, NIH. [Link]

  • The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. PMC, NIH.[Link]

  • Design, synthesis, and cytotoxicity screening of new synthesized imidazolidine‐2‐thiones as VEGFR‐2 enzyme inhibitors. ResearchGate.[Link]

  • Reagent based DOS: A “Click, Click, Cyclize” strategy to probe chemical space. PMC, NIH.[Link]

  • Urazole-Functionalized Carbon Nanotubes as Artificial DNA Strands and Their In Vivo Toxicity. PMC, NIH.[Link]

Sources

Quantitative analysis of 1-(Prop-2-yn-1-yl)imidazolidin-2-one conjugation efficiency by mass spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in bioconjugation and mass spectrometry (MS), I frequently encounter a recurring bottleneck in drug development and proteomics: the accurate quantification of conjugation efficiency. While the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) is the gold standard for generating stable triazole linkages[1], the choice of the alkyne handle fundamentally dictates the success of both the reaction and the subsequent MS analysis.

In this guide, we will quantitatively analyze the performance of 1-(Prop-2-yn-1-yl)imidazolidin-2-one —a highly polar, terminal alkyne—comparing it against traditional terminal alkynes and strained cyclooctynes. By examining the causality behind reaction kinetics, solubility, and ionization efficiency, we will establish a self-validating LC-MS workflow for determining absolute conjugation yields.

Mechanistic Causality: Why 1-(Prop-2-yn-1-yl)imidazolidin-2-one?

When designing a bioconjugation workflow, researchers often default to simple alkynes (like propargyl alcohol) or pivot entirely to strain-promoted azide-alkyne cycloaddition (SPAAC) using bulky cyclooctynes like DBCO to avoid copper catalysts[2]. However, both approaches introduce significant artifacts during mass spectrometry:

  • Simple Alkynes: Often lack the necessary physicochemical properties to maintain the solubility of heavily modified proteins, leading to aggregation and signal suppression in MS.

  • Strained Alkynes (SPAAC): DBCO and similar cyclooctynes are highly hydrophobic. They frequently generate isomeric mixtures (regioisomers) and exhibit off-target reactivity with cysteine thiols (thiol-yne side reactions), which creates a high background noise and broadens MS peaks, severely degrading quantitative accuracy[3].

The Imidazolidin-2-one Advantage: 1-(Prop-2-yn-1-yl)imidazolidin-2-one solves these issues through its unique structural chemistry. The imidazolidinone ring acts as a potent hydrogen-bond acceptor and donor, mimicking the properties of peptide bonds. This preserves the native hydration shell of the target biomolecule, preventing aggregation. Furthermore, because it is a terminal alkyne, it strictly undergoes CuAAC to form a single, structurally rigid 1,4-regioisomer. This bioorthogonality and structural uniformity translate directly into sharp, high-intensity peaks during Electrospray Ionization (ESI), making it vastly superior for LC-MS quantification.

Quantitative Data: Comparative Performance Analysis

To objectively evaluate 1-(Prop-2-yn-1-yl)imidazolidin-2-one, we compared its performance against propargyl alcohol (standard CuAAC) and DBCO (standard SPAAC) in the conjugation of an azide-functionalized model peptide (Table 1).

Table 1: Comparative Conjugation Efficiency and MS Compatibility

Parameter1-(Prop-2-yn-1-yl)imidazolidin-2-onePropargyl AlcoholDBCO (SPAAC)
Reaction Type CuAACCuAACSPAAC
Aqueous Solubility Excellent (>50 mM)HighPoor (<1 mM, requires DMSO)
Reaction Kinetics Fast (Complete in <1 hr)Moderate (1-2 hrs)Fast (Complete in <1 hr)
Regioselectivity 100% (1,4-isomer only)100% (1,4-isomer only)Mixed (Isomeric products)
Thiol Cross-Reactivity NoneNoneHigh (Reacts with Cysteines)
MS Ionization Efficiency Optimal (Sharp, intense peaks) ModeratePoor (Peak broadening, suppression)
Typical Conjugation Yield >98% ~85-90%~75-80% (due to side reactions)

Workflow Visualization and Logical Relationships

To accurately quantify the conjugation efficiency, we rely on high-resolution LC-MS intact mass analysis. By analyzing the ratio of the unreacted azide-target peak area to the triazole-conjugate peak area, we can determine the absolute yield without relying on secondary assays.

Bioconjugation_Workflow N1 Azide-Functionalized Biomolecule N3 CuAAC Catalysis (CuSO4, THPTA, NaAsc) N1->N3 N2 1-(Prop-2-yn-1-yl) imidazolidin-2-one N2->N3 N4 Sample Cleanup (Desalting / SEC) N3->N4 Triazole Formation N5 High-Resolution LC-MS (ESI-TOF / Orbitrap) N4->N5 N6 Quantitative Profiling (Conjugation Efficiency) N5->N6

Workflow for CuAAC bioconjugation and LC-MS quantitative analysis.

Efficiency_Logic Root Conjugation Strategy C1 CuAAC (Terminal Alkyne) e.g., Propargyl Imidazolidinone Root->C1 C2 SPAAC (Strained Alkyne) e.g., DBCO Root->C2 R1 High Regioselectivity (1,4-isomer only) C1->R1 R2 Requires Cu(I) Catalyst (Managed via THPTA) C1->R2 R3 No Catalyst Required (Biocompatible) C2->R3 R4 Steric Hindrance & Isomers (Lower MS Resolution) C2->R4 Out1 Ideal for In Vitro High-Yield MS Quantification R1->Out1 R2->Out1 Out2 Ideal for In Vivo Live-Cell Labeling R3->Out2 R4->Out2

Decision matrix comparing CuAAC and SPAAC for mass spectrometry.

Self-Validating Experimental Protocol

A major pitfall in CuAAC is the silent failure of the copper catalyst due to oxidation or improper complexation. The following protocol integrates a self-validating control system to ensure catalytic viability before consuming precious biological samples[4].

Phase 1: Reagent Preparation & Catalyst Validation

Causality Check: We pre-mix CuSO4 with the THPTA ligand before adding the reducing agent (Sodium Ascorbate). This ensures the Cu(I) species is immediately chelated upon reduction, preventing disproportionation, copper precipitation, and the generation of reactive oxygen species (ROS) that degrade proteins[1][4].

  • Prepare Stock Solutions (in degassed MS-grade water):

    • CuSO4 (20 mM)

    • THPTA Ligand (50 mM)

    • Sodium Ascorbate (100 mM, prepare fresh)

    • Aminoguanidine HCl (100 mM) - Causality: Scavenges dehydroascorbate byproducts to prevent non-specific protein cross-linking[4].

  • Form the Catalyst Complex: Mix 10 µL of CuSO4 with 20 µL of THPTA. Incubate at room temperature for 5 minutes.

  • Self-Validation Step: In a separate microtube, mix 1 µL of the Catalyst Complex, 1 µL of Sodium Ascorbate, 10 µM of a fluorogenic azide (e.g., 3-azido-7-hydroxycoumarin), and 20 µM of 1-(Prop-2-yn-1-yl)imidazolidin-2-one.

    • Validation: An immediate emission of fluorescence under a 365 nm UV lamp confirms the Cu(I) catalyst is active and highly efficient[4].

Phase 2: Bioconjugation Reaction
  • In a low-bind Eppendorf tube, combine:

    • Azide-modified target protein/peptide (Final conc. 50 µM)

    • 1-(Prop-2-yn-1-yl)imidazolidin-2-one (Final conc. 250 µM, 5 molar equivalents)

    • Aminoguanidine (Final conc. 5 mM)

  • Add the pre-formed Cu/THPTA Catalyst Complex to achieve a final Cu concentration of 100 µM.

  • Initiate the reaction by adding Sodium Ascorbate (Final conc. 5 mM).

  • Gently vortex and incubate in the dark at room temperature for 60 minutes[1].

  • Quench the reaction by adding EDTA (Final conc. 10 mM) to chelate the copper, followed by desalting via a MWCO spin column or Zeba spin desalting column to remove excess alkyne and reagents.

Phase 3: LC-MS Quantitative Analysis

Analyze the desalted sample using a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

Table 2: Recommended LC-MS Parameters

ParameterSettingRationale
Column C18 (e.g., 2.1 x 50 mm, 1.7 µm)Provides sharp peak shapes for polar conjugates.
Mobile Phase A 0.1% Formic Acid in WaterEnsures optimal protonation for positive ESI mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the highly polar imidazolidinone conjugate cleanly.
Gradient 5% to 60% B over 15 minsSeparates unreacted azide from the triazole product.
Mass Range 500 - 3000 m/zCaptures multiple charge states for intact mass deconvolution.

Data Processing & Yield Calculation: Deconvolute the raw mass spectra to zero-charge intact masses. The conjugation efficiency is calculated using the extracted ion chromatogram (XIC) peak areas: Conjugation Efficiency (%) = [Area(Conjugate) / (Area(Conjugate) + Area(Unreacted Azide))] × 100

Because 1-(Prop-2-yn-1-yl)imidazolidin-2-one possesses excellent ionization characteristics, the peak area response factor is nearly 1:1 with the unreacted target, allowing for highly accurate, label-free absolute quantification.

References

  • Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation AxisPharm URL:[Link]

  • Comparative analysis of Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics National Institutes of Health (NIH) / PMC URL:[Link]

  • Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation Jena Bioscience URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(Prop-2-yn-1-yl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

As a critical intermediate in organic synthesis, click chemistry (CuAAC), and pharmaceutical development, 1-(Prop-2-yn-1-yl)imidazolidin-2-one (CAS: 131423-07-9) requires stringent handling protocols. While it is a highly valuable building block, its physicochemical properties present specific occupational hazards.

This guide provides researchers and safety officers with field-proven, self-validating protocols for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Chemical Profile & Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. 1-(Prop-2-yn-1-yl)imidazolidin-2-one is classified under GHS07 (Exclamation Mark) [1], indicating it is an irritant.

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The imidazolidinone ring is highly polar, allowing it to interact aggressively with the aqueous environments of the ocular mucosa and the lipid bilayers of the skin. If dissolved in an organic solvent (e.g., DMSO or DMF), its dermal penetration rate increases exponentially, carrying the reactive terminal alkyne (propargyl group) into the tissue.

  • H335 (May cause respiratory irritation): Supplied as a powder, this compound is prone to aerosolization. Inhalation of these micro-particulates leads to mechanical and chemical irritation of the respiratory tract[1].

Personal Protective Equipment (PPE) Matrix

Selecting PPE is not merely about compliance; it is about creating a mechanistic barrier against the specific physical state (powder) and reactivity (polar organic) of the compound.

Protective GearTechnical SpecificationMechanistic Rationale & Causality
Hand Protection Nitrile gloves (≥0.11 mm thickness for incidental contact; ≥0.4 mm for extended handling).Nitrile provides excellent resistance to polar organic powders. Latex must be avoided as it offers poor chemical resistance to organic compounds.
Eye Protection ANSI Z87.1 / EN 166 certified Chemical Splash Goggles.Standard safety glasses leave gaps. Goggles create a sealed micro-environment, preventing airborne dust from reacting with the moisture of the eyes.
Body Protection 100% Cotton or Flame-Retardant (Nomex) Lab Coat.Synthetic fabrics (like polyester) generate static electricity, which can attract and aerosolize fine powders. Cotton minimizes electrostatic discharge (ESD).
Respiratory N95 / P100 Particulate Respirator (if handled outside a hood).Filters out >95% of airborne particulates, directly mitigating the H335 respiratory irritation hazard [2].

Standard Operating Procedure (SOP): Handling & Weighing

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step-by-Step Methodology
  • Pre-Operation Validation:

    • Action: Check the digital monitor on the Class II fume hood.

    • Validation: Ensure the face velocity is between 80–120 fpm (0.4–0.6 m/s) . If the monitor is broken or alarming, abort the procedure.

  • PPE Integrity Check:

    • Action: Don PPE. Perform the "inflation test" on nitrile gloves by trapping air and squeezing.

    • Validation: If the glove holds pressure without deflating, there are no micro-tears.

  • Static Mitigation (Crucial for Powders):

    • Action: Use an anti-static ionizer gun on the weighing boat and use grounded, stainless-steel spatulas.

    • Causality: 1-(Prop-2-yn-1-yl)imidazolidin-2-one powder can hold a static charge, causing it to "jump" off the spatula, leading to contamination and inhalation risks.

  • Material Transfer:

    • Action: Weigh the material deep inside the fume hood (at least 6 inches from the sash). Keep the sash pulled down to the lowest workable level.

  • Decontamination:

    • Action: Wipe down the balance and surrounding hood surface with a damp, solvent-compatible cloth (e.g., 70% isopropanol or water).

    • Validation: Visually inspect the surface under good lighting to ensure no white powder residue remains.

Standard operating workflow for handling 1-(Prop-2-yn-1-yl)imidazolidin-2-one.

Spill Containment & Remediation Protocol

In the event of a powder spill, the primary objective is to prevent aerosolization . Dry sweeping is strictly prohibited as it forces the irritant into the breathing zone [2].

Spill Response Methodology
  • Evacuate & Assess: Step back and assess the spill size. If the spill is >50g or outside a fume hood, evacuate the immediate area and allow the dust to settle for 5 minutes.

  • Containment (Damp Method): Gently place damp paper towels (moistened with water or a compatible solvent) directly over the spilled powder.

    • Causality: The moisture binds the fine particulates, instantly neutralizing the inhalation hazard.

  • Collection: Use a non-sparking scoop to lift the damp towels and the bound powder together.

  • Secondary Cleaning: Wash the spill area with soap and water to remove any residual polar imidazolidinone compounds.

Decision matrix and response protocol for powder spills.

Waste Segregation & Disposal Plan

Improper disposal of reactive alkynes can lead to dangerous cross-reactions in communal waste streams. 1-(Prop-2-yn-1-yl)imidazolidin-2-one must be treated as hazardous chemical waste [3].

  • Solid Waste: Contaminated gloves, damp paper towels from spill cleanups, and empty vials must be placed in a dedicated, puncture-resistant solid waste container.

  • Liquid Waste: If the compound is dissolved in an organic solvent (e.g., for an assay or synthesis), the resulting liquid must be collected in a compatible, amber glass Winchester bottle [3].

  • Labeling: All waste containers must be explicitly labeled with the chemical name, the date of first drop, and the GHS07 pictogram. Never use abbreviations (e.g., do not write "Propargyl-IMD"; write the full IUPAC or common name).

  • Storage: Store waste in a designated secondary containment tray away from strong oxidizers or strong acids, as the imidazolidinone ring can undergo degradation under extreme pH conditions.

References

  • American Elements. (n.d.). 1-(prop-2-yn-1-yl)imidazolidin-2-one Safety Data Sheet. Retrieved from [Link]

  • Carl Roth. (2025). Safety Data Sheet: GHS07 Guidelines. Retrieved from [Link]

  • University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from[Link]

×

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